Frevecitinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1299417-07-4 |
|---|---|
Molecular Formula |
C22H21N7O2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-[(3S)-3-(1-methyl-2-oxo-5-pyrazolo[1,5-a]pyridin-3-ylimidazo[4,5-b]pyridin-3-yl)piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C22H21N7O2/c1-26-19-8-7-17(16-13-24-28-12-3-2-6-18(16)28)25-21(19)29(22(26)31)15-5-4-11-27(14-15)20(30)9-10-23/h2-3,6-8,12-13,15H,4-5,9,11,14H2,1H3/t15-/m0/s1 |
InChI Key |
ASOKEXGIQLZRHH-HNNXBMFYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Pan-Janus Kinase (JAK) Inhibitors in Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The compound name "Frevecitinib" does not correspond to a publicly disclosed pan-JAK inhibitor. This guide will therefore focus on the broader class of pan-JAK inhibitors and utilize data from publicly recognized molecules such as Tofacitinib, Ruxolitinib, Baricitinib, and Nezulcitinib (B3326236) to illustrate their therapeutic potential and mechanisms in respiratory diseases.
Executive Summary
Chronic respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF), are characterized by persistent inflammation and tissue remodeling. A multitude of cytokines and growth factors that drive these pathological processes rely on the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway for intracellular signal transduction.[1][2][3] Pan-JAK inhibitors, small molecules that competitively block the ATP-binding site of multiple JAK family members (JAK1, JAK2, JAK3, and TYK2), represent a promising therapeutic strategy by broadly suppressing the activity of pro-inflammatory and pro-fibrotic mediators.[4][5] This technical guide provides an in-depth overview of the rationale, mechanism of action, preclinical evidence, and clinical development of pan-JAK inhibitors for the treatment of respiratory diseases. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.
The JAK-STAT Signaling Pathway in Respiratory Inflammation
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to the regulation of gene expression.[1][2] This pathway is integral to hematopoiesis, immune response, and inflammation.[1] Dysregulation of the JAK-STAT pathway is a hallmark of various inflammatory and autoimmune diseases, including those affecting the respiratory system.[1]
The signaling process is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to modulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation.[2]
dot
Quantitative Data: In Vitro Potency of Pan-JAK Inhibitors
The inhibitory activity of pan-JAK inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following tables summarize the in vitro potency of several well-characterized pan-JAK inhibitors against the different JAK isoforms.
Table 1: IC50 Values (nM) of Selected Pan-JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference(s) |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 53 | [1][6] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [2][3][7][8] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [6][9] |
Note: IC50 values can vary depending on the specific assay conditions.
Preclinical Evidence in Respiratory Disease Models
Pan-JAK inhibitors have demonstrated efficacy in a variety of animal models of respiratory diseases, including asthma, COPD, and pulmonary fibrosis. These models are crucial for evaluating the therapeutic potential and understanding the in vivo mechanisms of action.
Asthma Models
The ovalbumin (OVA)-induced allergic asthma model is widely used to mimic the key features of human asthma, such as airway hyperresponsiveness, eosinophilic inflammation, and high levels of IgE.[10]
Table 2: Efficacy of Pan-JAK Inhibitors in Preclinical Asthma Models
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| Tofacitinib | OVA-challenged mice | Dose-dependently reduced eosinophils, eotaxin, and IL-13 in bronchoalveolar lavage (BAL) fluid. | [11] |
| LAS194046 | OVA-challenged rats | Reduced allergen-induced airway inflammation and the late asthmatic response. | [12][13][14] |
COPD Models
Animal models of COPD are typically induced by chronic exposure to cigarette smoke, which leads to lung inflammation, emphysema, and airway remodeling.[15][16][17][18]
Table 3: Efficacy of Pan-JAK Inhibitors in Preclinical COPD Models
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| LAS194046 | Neutrophils from COPD patients (in vitro) | Reduced IL-8 and MMP-9 secretion and superoxide (B77818) anion generation. Showed synergistic anti-inflammatory effects with fluticasone (B1203827) propionate. | [5][12][19] |
Pulmonary Fibrosis Models
The bleomycin-induced pulmonary fibrosis model is a common method to study the pathogenesis of lung fibrosis and to evaluate anti-fibrotic therapies. Intratracheal or systemic administration of bleomycin (B88199) causes lung injury and subsequent fibrosis.[11][20][21][22][23]
Table 4: Efficacy of Pan-JAK Inhibitors in Preclinical Pulmonary Fibrosis Models
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| Ruxolitinib | Bleomycin-induced fibrosis in mice | Attenuated pulmonary fibrosis by modulating macrophage polarization. | |
| Baricitinib | Bovine type II collagen-induced RA-ILD in mice | Alleviated lung tissue fibrosis, potentially by inhibiting the Jak2/Stat3 signaling pathway. | [24][25][26] |
Clinical Development in Respiratory Diseases
Several pan-JAK inhibitors have been investigated in clinical trials for respiratory diseases, most notably for COVID-19-related lung injury.
COVID-19
The inhaled pan-JAK inhibitor nezulcitinib (formerly TD-0903) was evaluated for the treatment of hospitalized patients with severe COVID-19.
Table 5: Key Results from the Phase 2 Trial of Nezulcitinib in Severe COVID-19
| Endpoint | Nezulcitinib (3 mg) | Placebo | p-value | Reference(s) |
| Respiratory Failure-Free Days (through Day 28) | 21.0 (median) | 21.0 (median) | 0.61 | [27][28] |
| 28-day All-cause Mortality | 5.7% (6/103) | 12.5% (13/102) | 0.08 | [4][29] |
| 28-day All-cause Mortality (baseline CRP <150 mg/L) | 1.1% (1/88) | 10.8% (9/83) | 0.009 |
Note: While the primary endpoint was not met, a favorable trend in 28-day all-cause mortality was observed, particularly in patients with lower baseline C-reactive protein (CRP) levels.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of a pan-JAK inhibitor against purified JAK enzymes.
dot
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. The pan-JAK inhibitor LAS194046 reduces neutrophil activation from severe asthma and COPD patients in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pan-JAK inhibitor LAS194046 reduces neutrophil activation from severe asthma and COPD patients in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Novel Inhaled Pan-JAK Inhibitor, LAS194046, Reduces Allergen-Induced Airway Inflammation, Late Asthmatic Response, and pSTAT Activation in Brown Norway Rats | Semantic Scholar [semanticscholar.org]
- 15. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
- 16. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. A mechanistic study of cigarette smoke-induced COPD in C57BL/6 mice: The impact of switching to pMRTP [pmiscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 23. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 24. benchchem.com [benchchem.com]
- 25. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 29. publications.ersnet.org [publications.ersnet.org]
Frevecitinib: A Pan-JAK Inhibitor Targeting JAK1, JAK2, JAK3, and TYK2
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Frevecitinib is an orally administered small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). By inhibiting these crucial mediators of cytokine signaling, this compound demonstrates broad anti-inflammatory and immunomodulatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory profile against the four JAK isoforms, and the experimental methodologies employed to characterize its activity. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's core attributes.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines, interferons, and growth factors to regulate a wide array of cellular processes, including inflammation, immunity, and hematopoiesis. The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][2][3] These kinases associate with the intracellular domains of specific cytokine receptors.
Upon cytokine binding, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[2][3] The specific combination of JAKs involved in signaling varies depending on the cytokine receptor, allowing for diverse biological responses.
Mechanism of Action of this compound
This compound is a competitive inhibitor that binds to the ATP-binding site within the catalytic domain of the JAK enzymes.[1] By occupying this site, this compound prevents the binding of ATP, thereby blocking the phosphorylation cascade that is essential for the activation of the JAK-STAT pathway.[4] This inhibition of JAK activity prevents the downstream phosphorylation and activation of STAT proteins, ultimately leading to the suppression of pro-inflammatory gene expression.[3]
dot
References
- 1. What is the mechanism of action of Fruquintinib? [synapse.patsnap.com]
- 2. novartis.com [novartis.com]
- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ravictihcp.com [ravictihcp.com]
Preclinical In Vitro Profile of Frevecitinib: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Frevecitinib (formerly KN-002 or VR588) is a novel, potent, and balanced pan-Janus kinase (JAK) inhibitor developed for inhaled delivery. This design strategy aims to deliver therapeutic concentrations directly to the lungs for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), while minimizing systemic exposure and associated side effects. Preclinical in vitro studies have been conducted to characterize its biochemical potency, kinase selectivity, and cellular activity. This document provides a comprehensive overview of the publicly available preclinical in vitro data for this compound, including detailed experimental methodologies and a summary of its inhibitory activities.
Mechanism of Action: Pan-Janus Kinase Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the activity of all four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in inflammation and immune responses. By inhibiting these kinases, this compound can block the signaling of multiple pro-inflammatory mediators implicated in the pathophysiology of both eosinophilic and non-eosinophilic asthma.
Signaling Pathway of JAK Inhibition
The following diagram illustrates the central role of JAKs in cytokine signaling and the mechanism of inhibition by this compound.
Biochemical Potency and Kinase Selectivity
The inhibitory activity of this compound was assessed in non-cellular biochemical assays to determine its potency against the JAK family and its selectivity against a panel of other kinases.
Potency Against JAK Isoforms
The half-maximal inhibitory concentrations (IC50) of this compound against each of the four JAK isoforms were determined using a non-cell based fluorescence assay. The results demonstrate a balanced and potent inhibition of all JAK kinases in the low nanomolar range.
Table 1: In Vitro Inhibitory Potency of this compound against JAK Kinases
| Kinase | IC50 (nM) |
| JAK1 | 4.2 |
| JAK2 | 0.7 |
| JAK3 | 2.1 |
| TYK2 | 6.0 |
Data sourced from a poster presentation on VR588 (this compound).
Kinase Selectivity Profile
The selectivity of this compound was evaluated against a panel of non-JAK kinases to assess its potential for off-target effects. A competitive displacement assay (KinomeSCAN™) was used to screen this compound (at 1 µM) against a panel of 93 human kinases. The selectivity score S(35) was 0.144, indicating a high degree of selectivity for JAKs.
Table 2: In Vitro Inhibitory Potency of this compound against a Selection of Non-JAK Kinases
| Kinase | IC50 (nM) |
| FLT3 | 247 |
| PDGFB | 2350 |
| JNK2 | 4000 |
| Syk | 8900 |
Data sourced from a poster presentation on VR588 (this compound).
Cellular Activity in Primary Human Bronchial Epithelial Cells
The anti-inflammatory effects of this compound were evaluated in a disease-relevant cellular model using primary human bronchial epithelial cells isolated from patients with severe asthma.
Inhibition of STAT Phosphorylation
This compound demonstrated potent inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key downstream effectors in the JAK-STAT pathway.
-
In response to stimulation with IFNγ (10 ng/ml) + TNFα (10 ng/ml), this compound significantly reduced the phosphorylation of STAT1 (Y701), STAT3 (Y705), and STAT6 (Y641).
-
Following stimulation with IL-13 (50 ng/ml), this compound significantly suppressed the phosphorylation of STAT1/STAT5 and STAT3/STAT6.
Quantitative percentage inhibition data is not publicly available. The reported effects were statistically significant (p<0.05 to p<0.001).
Inhibition of Cytokine and Chemokine Release
Treatment with this compound at concentrations of 0.1 µM and 0.001 µM resulted in a statistically significant reduction in the release of a range of pro-inflammatory cytokines and chemokines from primary human bronchial epithelial cells stimulated with either IL-13 or IFNγ + TNFα.
Table 3: Summary of this compound's Inhibitory Effect on Cytokine/Chemokine Release
| Stimulus | Mediator | Inhibition by this compound (0.1 & 0.001 µM) |
| IFNγ + TNFα / IL-13 | CXCL1 | Statistically Significant (p<0.001) |
| IFNγ + TNFα / IL-13 | CXCL8 | Statistically Significant (p<0.001) |
| IFNγ + TNFα / IL-13 | GM-CSF | Statistically Significant (p<0.001) |
| IFNγ + TNFα / IL-13 | CXCL10 | Statistically Significant (p<0.001) |
| IFNγ + TNFα / IL-13 | IL-17 | Statistically Significant (p<0.05) |
| IFNγ + TNFα / IL-13 | CXCL2 | Statistically Significant at 0.1 µM (p<0.001) |
| IFNγ + TNFα / IL-13 | IL-6 | Statistically Significant at 0.1 µM (p<0.05) |
Data is qualitative, based on reported statistical significance. Quantitative IC50 values for cytokine release are not publicly available.
Experimental Protocols
The following sections describe the methodologies employed in the preclinical in vitro evaluation of this compound. Note: As full study reports are not publicly available, these protocols are based on the information provided in conference materials and supplemented with standard methodologies for these assays.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This assay was likely a fluorescence-based, non-cell biochemical assay, such as the Z'Lyte™ assay, to determine the IC50 values of this compound against purified kinase enzymes.
Methodology:
-
Compound Preparation: this compound was serially diluted to a range of concentrations.
-
Kinase Reaction: Purified recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2) was incubated with a fluorescently labeled peptide substrate, ATP, and the various concentrations of this compound in a microplate.
-
Development: A development reagent containing a protease was added. The protease specifically cleaves non-phosphorylated peptides.
-
Detection: The degree of peptide phosphorylation was determined by measuring the fluorescence resonance energy transfer (FRET) signal. Phosphorylation by the kinase protects the peptide from cleavage, maintaining a high FRET signal. Inhibition of the kinase results in more non-phosphorylated peptide, which is cleaved, leading to a low FRET signal.
-
Data Analysis: The percentage of inhibition at each concentration was calculated relative to controls, and the IC50 value was determined by fitting the data to a dose-response curve.
Cellular Assays in Primary Human Bronchial Epithelial Cells
Cell Culture:
-
Primary bronchial epithelial cells were obtained from bronchial brushings of patients with severe asthma.
-
Cells were cultured at an air-liquid interface (ALI) to achieve a differentiated, physiologically relevant phenotype.
Experimental Workflow:
STAT Phosphorylation Analysis (Phospho-kinase Array):
-
Following stimulation, cells were lysed to extract proteins.
-
A human phospho-kinase array was used to simultaneously detect the relative phosphorylation levels of multiple kinases and signaling proteins, including STAT1, STAT3, STAT5, and STAT6.
-
The array membranes were incubated with the cell lysates, followed by detection antibodies and chemiluminescent reagents.
-
The resulting signals were quantified to determine the effect of this compound on STAT phosphorylation.
Cytokine/Chemokine Release Analysis (ELISA):
-
Cell culture supernatants were collected after the 24-hour stimulation period.
-
The concentrations of various cytokines and chemokines (e.g., IL-6, IL-17, CXCL1, CXCL8, GM-CSF, CXCL10) were quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
The results from this compound-treated cells were compared to vehicle-treated controls to determine the extent of inhibition.
Conclusion
The available preclinical in vitro data indicate that this compound is a potent, pan-JAK inhibitor with a balanced activity against all four JAK isoforms. It demonstrates high selectivity for the JAK family over other kinases. In a disease-relevant cellular model of severe asthma, this compound effectively suppresses key inflammatory pathways, including cytokine-induced STAT phosphorylation and the release of multiple pro-inflammatory mediators. These findings support the therapeutic potential of inhaled this compound as a treatment for severe asthma and other inflammatory airway diseases. Further publication of quantitative cellular data and the complete kinase selectivity profile would provide a more comprehensive understanding of its in vitro pharmacological profile.
Early-Phase Clinical Trial Results of Frevecitinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frevecitinib (KN-002) is a first-in-class, inhaled, small-molecule pan-Janus kinase (JAK) inhibitor under development by Kinaset Therapeutics for the treatment of inflammatory airway diseases, primarily asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a pan-JAK inhibitor, this compound targets JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), aiming to modulate the signaling of multiple pro-inflammatory cytokines involved in both eosinophilic and non-eosinophilic asthma.[3][4][5][6] This document provides a comprehensive technical guide to the early-phase clinical trial results for this compound, focusing on available quantitative data, experimental protocols, and key mechanistic insights.
Mechanism of Action: Pan-JAK Inhibition
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors implicated in airway inflammation. By blocking the activity of all four JAK family members, this compound has the potential to provide broad anti-inflammatory effects.
Signaling Pathway
The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses. This compound, by inhibiting the kinase activity of JAKs, disrupts this signaling cascade.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Early-Phase Clinical Development Program (NCT05006521)
A Phase 1, randomized, double-blind, placebo-controlled study (NCT05006521) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[3] The trial consisted of four parts:
-
Part 1: Single Ascending Dose (SAD) study in healthy volunteers.
-
Part 2: Multiple Ascending Dose (MAD) study in subjects with stable, mild asthma.
-
Part 3: Repeat dose study in patients with moderate to severe asthma.
-
Part 4: Repeat dose study in patients with COPD.
The study enrolled a total of 117 subjects across all parts.[7]
Experimental Protocols
Detailed experimental protocols for the NCT05006521 study are not yet fully published. However, based on available information, the following methodologies were employed:
-
Study Design: The study was a randomized, double-blind, placebo-controlled trial.[7]
-
Part 3 Dosing: In Part 3 of the study involving patients with moderate to severe asthma, participants received this compound 4 mg twice-daily or a matching placebo for 10 consecutive days.[8]
-
Inclusion Criteria (General): Male or female, 18-55 years old, with a body mass index (BMI) of 18 to 32 kg/m2 and a weight of at least 50 kg. Willing and able to provide informed consent and comply with the study protocol.
-
Exclusion Criteria (General): Clinically significant laboratory test abnormalities, abnormal blood pressure and/or pulse rate, clinically significant ECG abnormalities, respiratory tract infection within 6 weeks of screening, and a positive test for active COVID-19.
-
Efficacy Assessments (Part 3):
-
Spirometry: Pre-dose spirometry was performed on Days 1-10, with serial post-dose measures on Days 1 and 10.
-
Asthma Control Questionnaire (ACQ-6): Pre-dose ACQ-6 was scored on Day 1 and Day 10.
-
Sputum Induction: Sputum induction was performed at screening and on Day 10 in a subset of subjects.
-
-
Pharmacokinetic Assessments: Plasma concentrations of this compound were measured to assess pharmacokinetic parameters.
-
Safety Assessments: Safety and tolerability were monitored throughout the study.
Caption: Workflow for Part 3 of the Phase 1b study.
Clinical Trial Results
Efficacy Data
The primary efficacy data available from the early-phase trials of this compound comes from Part 3 of the Phase 1b study in patients with moderate to severe asthma.
Table 1: Efficacy Outcomes in Moderate to Severe Asthma (Part 3 of Phase 1b Study)
| Efficacy Endpoint | This compound (n=17) | Placebo (n=6) | Placebo-Corrected Change |
| Change in FEV1 (mL) at Day 10 | |||
| Overall Population | - | - | 120 |
| Blood Eosinophils ≥300 cells/µL | - | - | 190 |
| Change in ACQ-6 Score at Day 10 | |||
| Overall Population | - | - | -0.15 |
| Blood Eosinophils ≥300 cells/µL | - | - | -0.46 |
| Sputum Eosinophil Count | |||
| Change from Baseline | Decreased in all subjects (n=6) | Increased in all subjects (n=2) | - |
| Mean Placebo-Corrected Change (x 10^6/g) | - | - | 0.220 |
Data from the American Thoracic Society (ATS) 2025 International Conference abstract.[8]
In addition to the data presented in the table, the study reported that 70% of this compound-treated subjects with baseline blood eosinophil levels ≥300 cells/µL achieved a clinically meaningful reduction in ACQ-6 of at least -0.5 points at Day 10, compared to 0% in the placebo group.[9] Furthermore, 4 out of 6 this compound-treated subjects with evaluable sputum samples achieved normal sputum eosinophil levels (<3%) by Day 10.[8]
Phase 1b studies also demonstrated clinically relevant reductions in fractional exhaled nitric oxide (FeNO), a key marker of airway inflammation, in patients with both mild and moderate-to-severe asthma.[4][5] Notably, these reductions were observed in patients with blood eosinophil counts below 300 cells/mm³ and even below 150 cells/mm³, populations that are often less responsive to other therapies.[4][5]
Pharmacokinetic Data
Detailed quantitative pharmacokinetic data from the Phase 1 studies have not been made publicly available. However, the available information indicates the following:
Table 2: Summary of Pharmacokinetic Findings
| Parameter | Finding |
| Dose Proportionality | Dose-proportional pharmacokinetics were observed.[4][7] |
| Systemic Exposure | Plasma levels were below pharmacologically active concentrations, indicating minimal systemic exposure.[4][7] |
The formulation of this compound as a dry powder for inhalation is designed to achieve therapeutic drug concentrations directly in the lungs while minimizing systemic absorption.[6]
Safety and Tolerability
This compound was reported to be well-tolerated in the Phase 1 clinical program.
Table 3: Summary of Safety Findings
| Aspect | Finding |
| Overall Safety | No significant systemic or local safety concerns were reported.[4][7] |
| Tolerability | The drug was well-tolerated by subjects with COPD on background therapy and by subjects with moderate to severe asthma using ICS/LABA.[7] |
Specific adverse event data and frequency are not yet publicly available.
Future Development
Following the positive results from the Phase 1 program, Kinaset Therapeutics has received clearance from the U.S. Food and Drug Administration (FDA) for their Investigational New Drug (IND) application to proceed with a Phase 2b dose-ranging trial.[7] This trial is expected to begin in mid-2025 and will evaluate three doses of dry powder this compound in patients with severe asthma that is not adequately controlled with inhaled corticosteroids (ICS) and long-acting beta-agonists (LABA) therapy.[7]
Conclusion
The early-phase clinical trial results for this compound are promising, demonstrating proof-of-concept for this novel inhaled pan-JAK inhibitor in the treatment of asthma. The observed improvements in lung function, asthma control, and airway inflammation markers, coupled with a favorable safety profile and minimal systemic exposure, support its continued development. The upcoming Phase 2b trial will be crucial in determining the optimal dose and further establishing the efficacy and safety of this compound in a larger patient population with uncontrolled severe asthma. The data generated from this next phase of development will be critical for defining the potential role of this compound in the future management of severe airway diseases.
References
- 1. This compound by Kinaset Therapeutics for Asthma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. hcplive.com [hcplive.com]
- 6. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 7. FDA clears Kinaset’s IND for a Phase 2b trial of KN-002 this compound DPI in patients with asthma – OINDPnews [oindpnews.com]
- 8. atsjournals.org [atsjournals.org]
- 9. splf.fr [splf.fr]
An In-depth Technical Guide to the Effect of Brepocitinib on Cytokine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of brepocitinib (B610002) (PF-06700841), a selective oral inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). By dually targeting these critical components of the JAK-STAT signaling pathway, brepocitinib effectively modulates the signaling of key pro-inflammatory cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] This document details the impact of brepocitinib on cytokine signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Dual Inhibition of TYK2 and JAK1
The Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in signal transduction for a wide array of cytokines, chemokines, and growth factors.[1] Cytokine binding to their specific cell surface receptors leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the subsequent regulation of target gene expression.[1]
Brepocitinib exerts its therapeutic effect by selectively inhibiting the kinase activity of TYK2 and JAK1.[1][2] This dual inhibition disrupts the signaling cascades of several key cytokines that are dependent on these two kinases, thereby mitigating the inflammatory response.[1] The sparing of JAK2 is significant as this kinase is involved in hematopoietic signaling, and its inhibition can lead to side effects such as anemia and thrombocytopenia.[3]
Quantitative Data on Kinase Inhibition and Cytokine Signaling
The potency and selectivity of brepocitinib have been characterized through various in vitro enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.
Table 1: Brepocitinib Enzymatic Inhibition (IC50)
| Kinase Target | IC50 (nM) |
| TYK2 | ~22.7 |
| JAK1 | ~16.8 |
| JAK2 | ~76.6 |
| JAK3 | >6000 |
| Data from cellular assays.[3] |
Table 2: Brepocitinib Inhibition of Cytokine-Induced STAT Phosphorylation in Peripheral Blood Mononuclear Cells (PBMCs) from Dermatomyositis (DM) Patients
| Cytokine Stimulant | Downstream Signal | IC50 (nM) |
| IFNα | pSTAT1 / pSTAT3 | 4 |
| IFNβ | pSTAT1 / pSTAT3 | 2 |
| IL-6 | pSTAT1 / pSTAT3 | ≤ 30 |
| Data from ex vivo analysis of pooled PBMCs from 5 DM patients.[4] |
These data demonstrate that brepocitinib potently inhibits the signaling of Type I interferons (IFNα, IFNβ) and IL-6 at nanomolar concentrations.[4] Notably, the daily average unbound plasma concentrations of brepocitinib (30 mg once daily) are significantly higher than these IC50 values, suggesting a high degree of target engagement in a clinical setting.[4]
Key Signaling Pathways Modulated by Brepocitinib
Brepocitinib's dual inhibition of TYK2 and JAK1 allows it to block the signaling of a broad range of pro-inflammatory cytokines.
-
Type I Interferons (IFNα/β): Signal through a receptor associated with TYK2 and JAK1. These cytokines are pivotal in the pathogenesis of diseases like dermatomyositis and lupus.[3][5][6]
-
IL-12 and IL-23: These cytokines, which are crucial drivers of Th1 and Th17 cell differentiation, respectively, signal through receptors that utilize TYK2.[5][6]
-
IL-6: A pleiotropic cytokine with a broad range of pro-inflammatory effects, signals through a receptor that utilizes JAK1.[3]
-
IFN-γ: This key cytokine in cell-mediated immunity signals through a receptor that engages JAK1 and JAK2.[5][6]
Below are diagrams illustrating the JAK-STAT signaling pathway and the points of inhibition by brepocitinib.
Brepocitinib inhibits JAK1 and TYK2, blocking cytokine signaling.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of JAK inhibitors like brepocitinib.
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.
-
Objective: To determine the IC50 value of a test compound against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate).
-
Adenosine triphosphate (ATP).
-
Test compound (brepocitinib) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
-
Procedure:
-
The JAK enzyme and the peptide substrate are pre-incubated with varying concentrations of the inhibitor in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of product (e.g., phosphorylated peptide or ADP) is quantified using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
This assay determines the inhibitory effect of a compound on a specific JAK-dependent signaling pathway within a cellular context.
-
Objective: To determine the IC50 value of a test compound for the inhibition of cytokine-induced STAT phosphorylation in cells.
-
Reagents and Materials:
-
Whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or patients.
-
Cytokines to stimulate specific JAK pathways (e.g., IFNα for TYK2/JAK1, IL-6 for JAK1).
-
Test compound (brepocitinib) at various concentrations.
-
Cell culture medium.
-
Fixation and permeabilization buffers for flow cytometry.
-
Fluorescently labeled antibodies against specific phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3).
-
Flow cytometer.
-
-
Procedure:
-
Cells (whole blood or PBMCs) are pre-incubated with a range of concentrations of the JAK inhibitor for a specified time (e.g., 1-2 hours).
-
The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway.
-
Following stimulation, the cells are fixed and permeabilized to allow intracellular antibody staining.
-
The cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the relevant STAT protein.
-
The level of STAT phosphorylation is quantified by flow cytometry.
-
The IC50 value is determined by plotting the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration.
-
Workflow for the cellular phospho-STAT assay.
Conclusion
Brepocitinib is a potent and selective dual inhibitor of TYK2 and JAK1. Its mechanism of action, centered on the blockade of key cytokine signaling pathways, provides a strong rationale for its investigation in a variety of autoimmune and inflammatory diseases.[5][6] The quantitative data and experimental methodologies outlined in this guide offer a technical foundation for understanding and further exploring the therapeutic potential of brepocitinib. The ongoing and future clinical trials will continue to elucidate the clinical efficacy and safety profile of this targeted therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Brepocitinib used for? [synapse.patsnap.com]
- 3. consainsights.com [consainsights.com]
- 4. Brepocitinib Inhibits Key Pathogenic Cytokine Signaling in Dermatomyositis Patients - ACR Meeting Abstracts [acrabstracts.org]
- 5. Brepocitinib, a potent and selective TYK2/JAK1 inhibitor: scientific and clinical rationale for dermatomyositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Pharmacology of Inhaled Frevecitinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Frevecitinib (formerly KN-002) is a novel, potent, inhaled pan-Janus kinase (JAK) inhibitor currently in clinical development for the treatment of moderate-to-severe asthma and other respiratory diseases. Administered as a dry powder inhaler, this compound is designed for targeted delivery to the lungs, thereby maximizing therapeutic efficacy at the site of inflammation while minimizing systemic exposure and associated side effects. Early clinical data suggest that this compound holds promise as a transformative therapy for patients with inadequately controlled asthma, including those with both eosinophilic and non-eosinophilic phenotypes. This document provides a comprehensive technical overview of the pharmacology of inhaled this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the methodologies of key clinical assessments.
Introduction
Asthma is a chronic inflammatory disease of the airways affecting millions worldwide.[1][2] A significant portion of patients remains symptomatic despite standard-of-care treatments, highlighting the need for novel therapeutic strategies.[1][2] The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines implicated in the pathophysiology of asthma.[3] this compound, by inhibiting all JAK isoforms (JAK1, JAK2, JAK3, and TYK2), offers a broad anti-inflammatory effect directly in the lungs.[1][3][4]
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of Janus kinases. By doing so, it blocks the phosphorylation and activation of STAT proteins, which are crucial for the transcription of genes involved in inflammatory responses. The inhibition of this pathway by this compound leads to a reduction in the production of multiple pro-inflammatory mediators.
Pharmacokinetics
The pharmacokinetic profile of inhaled this compound is characterized by targeted lung delivery with minimal systemic exposure.
Absorption and Systemic Exposure
Phase 1 clinical trial data have demonstrated that this compound exhibits dose-proportional pharmacokinetics.[1][2][4][5] Following inhalation, plasma concentrations of this compound were found to be below pharmacologically active levels, indicating low systemic absorption and a favorable safety profile with a reduced risk of systemic side effects.[1][2][4][5][6][7]
Distribution, Metabolism, and Excretion
Detailed studies on the distribution, metabolism, and excretion of inhaled this compound are not yet publicly available. However, the low systemic exposure suggests that the majority of the drug is retained within the lungs.
Pharmacodynamics
The pharmacodynamic effects of inhaled this compound have been assessed in clinical trials through various biomarkers of airway inflammation and clinical endpoints.
Reduction in Fractional Exhaled Nitric Oxide (FeNO)
FeNO is a well-established biomarker of eosinophilic airway inflammation. In Phase 1b studies, this compound demonstrated clinically significant reductions in FeNO levels in patients with mild, moderate, and severe asthma.[1][2][4][5] Notably, these reductions were observed in patients with both high and low baseline blood eosinophil counts (below 300 and 150 cells/mm³), suggesting efficacy in a broad patient population.[1][2][4][5][8]
Reduction in Sputum Eosinophils
In a study involving subjects with moderate to severe asthma, a 10-day course of this compound was shown to reduce sputum eosinophil levels.
Clinical Efficacy
Improvements in clinical outcomes have been observed in early-phase trials. In subjects with moderate to severe asthma, this compound treatment led to improvements in forced expiratory volume in 1 second (FEV1) and Asthma Control Questionnaire-6 (ACQ-6) scores.
Summary of Quantitative Data
While specific IC50 values and detailed pharmacokinetic parameters for this compound are not yet publicly disclosed, the following table summarizes the key findings from the Phase 1 clinical trial (NCT05006521).
| Parameter | Finding | Patient Population | Reference |
| Pharmacokinetics | Dose-proportional | Healthy Volunteers, Asthma, COPD | [1][4][5] |
| Plasma levels below pharmacologically active concentrations | Healthy Volunteers, Asthma, COPD | [1][2][4][5][6][7] | |
| Pharmacodynamics | Clinically relevant reductions in FeNO | Mild, Moderate-to-Severe Asthma | [1][2][4][5] |
| Reduction in sputum eosinophils | Moderate-to-Severe Asthma | ||
| Improvement in FEV1 | Moderate-to-Severe Asthma | ||
| Improvement in ACQ-6 | Moderate-to-Severe Asthma | ||
| Safety | No significant systemic or local safety concerns | Healthy Volunteers, Asthma, COPD | [1][2][4][5][6][7] |
Table 1: Summary of Clinical Findings for Inhaled this compound
Experimental Protocols
Detailed protocols for the this compound clinical trials are not publicly available. However, the following sections describe the standard methodologies for the key assessments used in these trials.
Fractional Exhaled Nitric Oxide (FeNO) Measurement
FeNO levels are typically measured using a handheld electrochemical analyzer according to American Thoracic Society (ATS) guidelines.
Sputum Induction and Analysis
Sputum is induced by the inhalation of nebulized hypertonic saline. The collected sputum is then processed to obtain a cell pellet for differential cell counting.
Future Directions
Kinaset Therapeutics has received clearance from the U.S. Food and Drug Administration (FDA) for an Investigational New Drug (IND) application for this compound.[1][2][6] A Phase 2b dose-ranging trial is planned to commence in mid-2025 to further evaluate the efficacy and safety of this compound in patients with asthma that is inadequately controlled with standard-of-care therapies.[1][2][4][5][6][7]
Conclusion
Inhaled this compound is a promising novel therapeutic for asthma that targets the underlying inflammation through pan-JAK inhibition. Its targeted delivery to the lungs and minimal systemic exposure represent a significant advantage, potentially offering a better safety profile compared to oral JAK inhibitors. The encouraging results from early clinical trials, demonstrating reductions in key inflammatory biomarkers and improvements in clinical outcomes, warrant further investigation in larger patient populations. This compound has the potential to become a valuable addition to the treatment armamentarium for severe asthma.
References
- 1. respiratory-therapy.com [respiratory-therapy.com]
- 2. Kinaset Therapeutics Announces FDA Clearance of IND Application for this compound (KN-002) in Asthma Treatment [businesswire.com]
- 3. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 4. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 5. hcplive.com [hcplive.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. FDA clears Kinaset’s IND for a Phase 2b trial of KN-002 this compound DPI in patients with asthma – OINDPnews [oindpnews.com]
- 8. respiratory-therapy.com [respiratory-therapy.com]
The Role of Janus Kinase (JAK) Inhibitors in Severe Asthma: A Technical Guide
Introduction
Severe asthma, affecting 5-10% of the asthma population, remains a significant clinical challenge, often poorly controlled despite high-dose inhaled corticosteroids and other controller medications.[1][2] The pathophysiology of severe asthma is heterogeneous, involving a complex interplay of immune cells and inflammatory mediators.[3][4] Many of the inflammatory pathways implicated in different asthma endotypes are driven by cytokines that rely on the Janus kinase-signal transducer and activator of transcription (JAK/STAT) signaling pathway to exert their effects.[1][5][6] The discovery of the JAK/STAT pathway has revolutionized the understanding of cell growth, differentiation, and immune-mediated diseases.[1][7] This has positioned JAK inhibitors, a class of small molecule drugs, as a promising therapeutic strategy with the potential to simultaneously target multiple key cytokine pathways involved in asthma.[3][8][9]
This technical guide provides an in-depth exploration of the role of JAK inhibitors in severe asthma, targeting researchers, scientists, and drug development professionals. It details the underlying signaling pathways, summarizes preclinical and clinical data, outlines key experimental methodologies, and discusses the future potential of this therapeutic class.
The JAK/STAT Signaling Pathway in Asthma Pathogenesis
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors critical to asthma pathogenesis.[4][6] The pathway consists of three main components: a cytokine receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[7] The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][9] These kinases associate with the intracellular domains of cytokine receptors.
The general mechanism is initiated when a cytokine binds to its specific receptor, causing the receptor chains to dimerize. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[7]
Key Cytokine Pathways in Type 2 (T2-High) Asthma
T2-high asthma is characterized by inflammation driven by Th2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.[10] These cytokines are central to the allergic cascade, promoting IgE production, eosinophil recruitment and survival, and airway remodeling.[2][6]
IL-4 and IL-13 are critical drivers of T2 inflammation and share a common receptor subunit, the IL-4Rα chain.[1][2]
-
IL-4 can signal through two receptor types. The Type I receptor, found on hematopoietic cells, consists of IL-4Rα and the common gamma chain (γc), activating JAK1 and JAK3 .[1][2] The Type II receptor, present on non-hematopoietic cells like epithelial cells, is a heterodimer of IL-4Rα and IL-13Rα1, which activates JAK1, JAK2, and Tyk2 .[1][11]
-
IL-13 signals exclusively through the Type II receptor, activating JAK1, JAK2, and Tyk2 .[7][11]
Both IL-4 and IL-13 signaling pathways converge on the phosphorylation and activation of STAT6 , which is considered the major STAT protein responsible for many asthmatic responses, including IgE production, mucus hypersecretion, and airway hyperresponsiveness.[1][7][12]
IL-5 is the primary cytokine responsible for eosinophil differentiation, survival, and activation. The IL-5 receptor (IL-5R) consists of an α and a β chain and signals through the activation of JAK2 , which in turn phosphorylates STAT1, STAT3, and STAT5 .[8][9]
TSLP is an epithelial-derived cytokine, or "alarmin," released in response to allergens, viruses, and pollutants.[13][14] It is considered an upstream master regulator of T2 inflammation.[13] TSLP signals through a heterodimeric receptor composed of the TSLP receptor chain and the IL-7Rα chain.[14][15] This engagement activates JAK1 and JAK2 , leading to the phosphorylation of STAT3 and STAT5 , and to a lesser extent, STAT1 and STAT6 in some cells.[1][8][11][15]
JAK/STAT in Non-Type 2 (T2-Low) Asthma
While T2-high asthma is well-defined, T2-low asthma is more heterogeneous and often associated with neutrophilic inflammation or paucigranulocytic phenotypes.[10] Cytokines like IL-6 have been implicated in this asthma subtype.[1][10] IL-6 receptor signaling activates JAK1, JAK2, and Tyk2 , leading to STAT3 phosphorylation.[1] Elevated plasma IL-6 has been associated with asthma morbidity, suggesting that JAK inhibitors could also be beneficial in T2-low endotypes by blocking this pathway.[1]
Preclinical Evidence for JAK Inhibitors in Asthma
Substantial preclinical data from both in vitro and in vivo models support the therapeutic potential of JAK inhibition in ameliorating airway inflammation and hyperreactivity.[1][5]
In Vitro Studies
In vitro assays have been crucial for determining the potency and selectivity of different JAK inhibitor compounds. Kinase inhibition assays are used to measure the concentration of a drug required to inhibit 50% of a specific JAK enzyme's activity (IC50). For example, the novel inhaled JAK inhibitor iJAK-381 was found to be more potent against JAK1 (Ki = 0.26 nM) than JAK2 (Ki = 0.62 nM), JAK3 (Ki = 20.8 nM), and Tyk2 (Ki = 3.15 nM).[1] Similarly, the JAK3 inhibitor CPL-409-057 demonstrated picomolar activity against JAK3 (IC50 = 19.75 pM) with good selectivity over other JAKs.[16]
Cell-based assays using primary human bronchial epithelial cells (PBTECs) or cell lines like BEAS2B have shown that JAK inhibitors can effectively block cytokine-induced responses.[1][16] Tofacitinib was shown to block the production of the chemokine CCL5 (RANTES) in BEAS2B cells more potently than the corticosteroid fluticasone.[1] In PBTECs, CPL-409-057 reduced IL-4/IL-13-stimulated secretion of the eosinophil-attracting chemokine CCL26 (eotaxin-3).[16]
| Compound | Target(s) | IC50 / Ki | Assay Type | Reference |
| iJAK-381 | JAK1 | Ki = 0.26 nM | Kinase Inhibition | [1] |
| JAK2 | Ki = 0.62 nM | Kinase Inhibition | [1] | |
| JAK3 | Ki = 20.8 nM | Kinase Inhibition | [1] | |
| Tyk2 | Ki = 3.15 nM | Kinase Inhibition | [1] | |
| CPL-409-057 | JAK3 | IC50 = 19.75 pM | Kinase Inhibition | [16] |
| JAK1 | IC50 = 2.34 nM | Kinase Inhibition | [16] | |
| JAK2 | IC50 = 0.93 nM | Kinase Inhibition | [16] | |
| Tyk2 | IC50 = 44.97 nM | Kinase Inhibition | [16] |
In Vivo Animal Models
Numerous preclinical studies have demonstrated the efficacy of both systemic and inhaled JAK inhibitors in various animal models of asthma.[1][17] The most common model involves sensitizing and challenging rodents with an allergen, such as ovalbumin (OVA), to induce an asthma-like phenotype.[18][19]
In an early study, the pan-JAK inhibitor tofacitinib, administered systemically to OVA-sensitized mice, dose-dependently inhibited bronchoalveolar lavage (BAL) levels of eosinophils, eotaxin, and IL-13.[1][17] More recently, the development of inhaled JAK inhibitors aims to maximize efficacy in the lungs while minimizing systemic side effects.[8][20]
The inhaled JAK1 inhibitor iJak-381 was effective in suppressing both eosinophilic and neutrophilic lung inflammation in mice exposed to various allergens, without affecting systemic JAK1 activity.[17][20] Similarly, two novel inhaled JAK1 inhibitors, AZD0449 and AZD4604, demonstrated potent target engagement in the lungs of OVA-challenged rats, shown by a reduction in phosphorylated STAT3 and STAT5.[21][22] This led to the suppression of the late asthmatic response and airway inflammation, with efficacy comparable to the inhaled corticosteroid budesonide.[21]
| Inhibitor | Model | Administration | Key Findings | Reference |
| Tofacitinib | OVA-sensitized mice | Subcutaneous | Dose-dependent inhibition of BAL eosinophils, eotaxin, and IL-13. | [1][17] |
| iJak-381 | Allergen-exposed mice | Inhaled | Suppressed eosinophilic and neutrophilic inflammation; reduced lung pathology without systemic effects. | [17][20] |
| AZD0449 | OVA-sensitized rats | Intratracheal | Reduced pSTAT3 and pSTAT5 in lung tissue; suppressed late asthmatic response and inflammation. | [21][22] |
| AZD4604 | OVA-sensitized rats | Intratracheal | Reduced pSTAT3 and pSTAT5 in lung tissue; suppressed late asthmatic response and inflammation. | [21][22] |
Clinical Evidence and Development
The clinical development of JAK inhibitors for asthma is still in its early stages compared to their established use in rheumatoid arthritis and atopic dermatitis.[1][23] However, early phase trials are underway, primarily focusing on inhaled formulations to improve the safety profile.[8][23]
A phase 1 study of the inhaled JAK1 inhibitor GDC-0214 established that local targeting of JAK1 in the lung is a feasible approach. The study showed low systemic exposure, confirmed by unaffected blood eosinophil counts and low plasma drug levels.[1] A phase 2a study of another inhaled JAK1 inhibitor, AZD0449, in patients with mild asthma did not show a significant effect on the primary pharmacodynamic biomarker, fractional exhaled nitric oxide (FeNO), compared to placebo.[8] More recently, Enveda Biosciences initiated Phase 2 trials for an oral therapy, ENV-294, in asthma, based on a favorable safety profile and anticipated JAK-inhibitor-like efficacy.[24]
| Inhibitor | Phase | Administration | Patient Population | Key Outcomes / Status | Reference |
| GDC-0214 | Phase 1 | Inhaled | Healthy Volunteers / Mild Asthmatics | Feasible local targeting; low systemic exposure. | [1] |
| AZD0449 | Phase 2a | Inhaled | Mild Asthmatics with elevated FeNO | No significant change in FeNO vs. placebo. | [8] |
| ENV-294 | Phase 2a | Oral | Asthmatics | Initiated based on favorable safety and anticipated efficacy. | [24] |
Biomarkers for Target Engagement and Patient Selection
Biomarkers are critical for assessing whether a drug is hitting its intended target (pharmacodynamics) and for identifying patients most likely to respond.[10]
-
Fractional Exhaled Nitric Oxide (FeNO): Production of nitric oxide in the airway is induced by IL-4 and IL-13 via STAT6.[1][25] Therefore, FeNO is a non-invasive biomarker of T2 airway inflammation and has been used to assess target engagement of drugs that inhibit the IL-4/IL-13 pathway.[1][8]
-
Blood/Sputum Eosinophils: As key effector cells in T2 asthma, eosinophil counts are a direct biomarker of the inflammatory state and are expected to decrease with effective inhibition of pathways like IL-5.[10][25]
-
Serum Periostin: This matricellular protein is secreted by bronchial epithelial cells in response to IL-13 and IL-4 and is a strong predictor of tissue eosinophilia.[10]
-
Phosphorylated STATs (pSTATs): Direct measurement of pSTAT levels in lung tissue or BAL cells can confirm target engagement within the JAK/STAT pathway itself, though this is primarily feasible in preclinical models or research settings.[21][22]
-
C-Reactive Protein (CRP): For targeting IL-6-driven inflammation, CRP could serve as a systemic biomarker of target engagement.[1]
Detailed Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This is a widely used acute model to study the mechanisms of T2-mediated allergic airway inflammation.[18][26][27]
Methodology:
-
Animals: BALB/c mice are commonly used as they mount a robust T2 immune response.[18]
-
Sensitization: On days 0 and 14, mice are sensitized via intraperitoneal (i.p.) injection of 10-20 µg of ovalbumin (OVA) emulsified in an aluminum hydroxide (B78521) adjuvant (Alum).[26] Alum helps promote a strong adaptive immune response.[26]
-
Drug Administration: The JAK inhibitor or vehicle control is administered at a specified time relative to the challenge, for example, 1 hour prior to each challenge via the intended clinical route (e.g., intratracheal for inhaled inhibitors, oral gavage for systemic).[21]
-
Challenge: From days 21 to 23, mice are challenged with an aerosolized solution of 1% OVA in saline for 20-30 minutes, typically via intranasal or intratracheal administration, to induce airway inflammation.[26]
-
Outcome Measurement: 24-48 hours after the final challenge, key asthma-related parameters are assessed:
-
Airway Hyperresponsiveness (AHR): Measured using invasive or non-invasive plethysmography in response to increasing concentrations of a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.[28]
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E for inflammation or PAS for mucus production) to assess inflammation and airway remodeling.
-
Cytokine Analysis: Cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA or multiplex assay.[28]
-
Protocol 2: Primary Human Bronchial Epithelial Cell (HBEC) Culture
Primary HBECs provide an ideal in vitro model for studying epithelial responses to cytokines and the effects of inhibitors.[29]
Methodology:
-
Cell Sourcing: Primary HBECs are isolated from human bronchial/tracheal tissue obtained during bronchoscopy or from donor lungs.[29][30] Cells from asthmatic donors are also available.
-
Plate Coating: Tissue culture flasks or plates are coated with a matrix protein to facilitate cell adherence. A common choice is 30 µg/ml bovine collagen type I diluted in PBS, incubated at 37°C for at least 4 hours or overnight.[30][31]
-
Cell Seeding and Expansion: Cryopreserved cells are thawed rapidly in a 37°C water bath and seeded onto the collagen-coated plates at a density of approximately 5,000 cells/cm². They are grown in a specialized serum-free medium, such as Bronchial Epithelial Growth Medium (BEGM), in a humidified incubator at 37°C and 5% CO₂.[30][31]
-
Cytokine Stimulation and Inhibition: Once cells reach 70-90% confluence, the medium is replaced with fresh medium containing the desired cytokine (e.g., IL-13, TSLP) with or without pre-incubation with a JAK inhibitor at various concentrations.
-
Analysis: After a set incubation period (e.g., 24-48 hours), cell supernatants are collected to measure secreted proteins like chemokines (e.g., CCL26) by ELISA. Cell lysates can be used for Western blotting to measure phosphorylated STAT proteins or for qPCR to measure gene expression.
Protocol 3: Flow Cytometric Analysis of Bronchoalveolar Lavage (BAL) Fluid
Flow cytometry allows for rapid, multi-parameter quantification of specific immune cell populations in BAL fluid.[28][32]
Methodology:
-
BAL Fluid Collection: As described in the animal model protocol, BAL fluid is collected from the lungs and cells are pelleted by centrifugation.
-
Cell Staining: The cell pellet is resuspended and stained with a cocktail of fluorescently-labeled antibodies against cell surface markers. A typical panel for a mouse model might include:
-
Data Acquisition: Samples are run on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser.
-
Data Analysis (Gating): A sequential gating strategy is used to identify cell populations. For example, live single cells are first gated, followed by identification of major lineages (e.g., CD11c+ macrophages), and then specific subsets (e.g., Siglec-F+ eosinophils from the CD11c- population).[32][33] This allows for precise quantification of each cell type's percentage and absolute number in the BAL fluid.
Conclusion and Future Directions
The JAK/STAT signaling pathway is unequivocally central to the pathogenesis of severe asthma, mediating the effects of numerous key cytokines in both T2-high and potentially T2-low endotypes.[1] The broad mechanism of action of JAK inhibitors offers a distinct advantage over highly specific biologics by allowing for the simultaneous blockade of multiple inflammatory pathways (e.g., IL-4, IL-5, IL-13, TSLP).[8]
Preclinical data are robust and clearly demonstrate the potential of JAK inhibition to reduce airway inflammation and hyperreactivity.[1][5] The primary challenge for clinical development is balancing efficacy with the potential for systemic side effects associated with first-generation oral JAK inhibitors.[20][23] The strategic development of inhaled, lung-restricted JAK inhibitors is a promising approach to improve the therapeutic index.[8][17]
Future research should focus on:
-
Optimizing Inhaled Formulations: Developing compounds with high lung retention and minimal systemic absorption.[22]
-
Biomarker-Guided Therapy: Identifying which patient endotypes (e.g., T2-high, T2-low, mixed granulocytic) are most likely to benefit from JAK inhibition.
-
Long-Term Safety: Thoroughly evaluating the long-term safety of inhaled JAK inhibitors, particularly concerning local immunosuppression in the lung.
References
- 1. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the JAK-STAT pathway in the treatment of 'Th2-high' severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. JAK inhibitors for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biomarkers in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting IL-13 and IL-4 in Asthma: Therapeutic Implications on Airway Remodeling in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hcplive.com [hcplive.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. researchgate.net [researchgate.net]
- 18. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 19. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. dovepress.com [dovepress.com]
- 23. JAK inhibitors for asthma, a new treatment option - Los Angeles Allergist [allergylosangeles.com]
- 24. Enveda Initiates Phase 2 Clinical Trials of ENV-294, a First-in-Class Oral Therapy in Atopic Dermatitis and Asthma [businesswire.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Modelling Asthma in Mice Using Common Aeroallergens - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Human Bronchial Trachael Epithelial Cells Primary [lifelinecelltech.com]
- 30. bitesizebio.com [bitesizebio.com]
- 31. med.unc.edu [med.unc.edu]
- 32. A rapid flow cytometric method for determining the cellular composition of bronchoalveolar lavage fluid cells in mouse models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Frevecitinib in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frevecitinib (also known as KN-002) is a potent, small-molecule, pan-Janus kinase (JAK) inhibitor under development as an inhaled therapeutic for severe asthma and other respiratory diseases.[1][2][3][4] It targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][4] The JAK-STAT signaling pathway is a critical mediator of the inflammatory response in asthma, and by inhibiting all JAK isoforms, this compound aims to broadly suppress the pro-inflammatory signals that drive the disease.[5][6]
These application notes provide a comprehensive overview of the in-vitro laboratory use of this compound, including its mechanism of action, protocols for key experiments, and guidelines for data interpretation.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity. In asthma, cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13 play a significant role in the differentiation of T helper 2 (Th2) cells, which orchestrate the inflammatory response.
The binding of these cytokines to their respective receptors on the cell surface activates receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation.
This compound, as a pan-JAK inhibitor, is designed to enter the cell and bind to the ATP-binding site of JAK1, JAK2, JAK3, and TYK2, preventing their phosphorylation and activation. This blockade of JAK activity subsequently inhibits the phosphorylation and activation of downstream STAT proteins, thereby downregulating the expression of pro-inflammatory genes.
Data Presentation
The potency and selectivity of this compound against the four JAK isoforms can be determined through in-vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the efficacy of the inhibitor. While specific preclinical data for this compound's IC50 values are not publicly available, representative data for a potent pan-JAK inhibitor are presented below. Researchers should determine the IC50 values for their specific experimental conditions.
| Target Kinase | Representative IC50 (nM) |
| JAK1 | < 10 |
| JAK2 | < 10 |
| JAK3 | < 10 |
| TYK2 | < 20 |
Note: The IC50 values are highly dependent on the specific assay conditions, including ATP concentration and the substrate used. The values presented are for illustrative purposes and should be experimentally determined.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in a laboratory setting.
In-Vitro Kinase Assay Protocol
This protocol outlines a general method to determine the IC50 of this compound against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 µM down to 0.01 nM.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase enzyme and substrate in the kinase assay buffer.
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for each respective kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Protocol for Phospho-STAT Inhibition
This protocol describes how to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A suitable cell line expressing the relevant cytokine receptors (e.g., human bronchial epithelial cells)
-
This compound
-
Cytokine for stimulation (e.g., IL-4 or IL-13)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT6), anti-total-STAT6, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with the appropriate cytokine (e.g., 50 ng/mL IL-4) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total STAT and the loading control.
-
Quantify the band intensities and normalize the p-STAT signal to the total STAT and loading control signals.
-
Cell Viability Assay Protocol
This protocol is to assess the effect of this compound on the viability of a relevant cell line.
Materials:
-
A suitable cell line
-
This compound
-
Cell culture medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a promising pan-JAK inhibitor for the treatment of severe asthma. The protocols and information provided in these application notes are intended to guide researchers in the in-vitro characterization of this compound's mechanism of action and cellular effects. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of this novel therapeutic agent.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Severe Asthma - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]
- 3. This compound by Kinaset Therapeutics for Asthma: Likelihood of Approval [pharmaceutical-technology.com]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 6. This compound - Kinaset Therapeutics/Vectura - AdisInsight [adisinsight.springer.com]
Application Notes and Protocols for Frevecitinib in In Vivo Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frevecitinib (formerly KN-002) is a potent, inhaled pan-Janus kinase (JAK) inhibitor under development for the treatment of moderate-to-severe asthma.[1][2][3][4] By inhibiting JAK1, JAK2, JAK3, and TYK2, this compound effectively modulates the signaling of multiple cytokines implicated in the pathophysiology of asthma, making it a promising therapeutic candidate for both eosinophilic and non-eosinophilic phenotypes.[1][2] These application notes provide a detailed overview of the preclinical rationale and methodologies for evaluating this compound and similar inhaled JAK inhibitors in in vivo animal models of asthma. While specific preclinical dosage data for this compound is not publicly available, protocols for analogous inhaled JAK inhibitors serve as a strong proxy for experimental design.
Mechanism of Action: The JAK-STAT Pathway in Asthma
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines that drive airway inflammation and hyperresponsiveness in asthma.[5] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, cell proliferation, and immune responses. This compound, as a pan-JAK inhibitor, is designed to interrupt this signaling cascade at a key juncture, thereby mitigating the downstream inflammatory effects.
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Preclinical Evaluation of Inhaled JAK Inhibitors in Animal Models of Asthma
The preclinical assessment of inhaled JAK inhibitors like this compound typically involves rodent models of allergic asthma, such as those sensitized and challenged with ovalbumin (OVA) or other relevant allergens like house dust mite (HDM). These models aim to recapitulate key features of human asthma, including airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.
Experimental Workflow for In Vivo Asthma Models
A general experimental workflow for evaluating the efficacy of an inhaled JAK inhibitor in a rodent model of asthma is outlined below.
References
- 1. 12-21-23 Kinaset Therapeutics to Participate in the 42ⁿᵈ Annual J.P. Morgan Healthcare Conference — Kinaset Therapeutics — Kinaset Therapeutics [kinasettherapeutics.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 4. This compound by Kinaset Therapeutics for Asthma: Likelihood of Approval [pharmaceutical-technology.com]
- 5. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Frevecitinib Dry Powder Inhaler in Research Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frevecitinib (formerly KN-002) is an investigational, inhaled pan-Janus kinase (JAK) inhibitor currently under development for the treatment of moderate-to-severe asthma and other respiratory diseases.[1][2][3] As a dry powder inhaler (DPI), this compound is designed for targeted delivery to the lungs, thereby maximizing local efficacy and minimizing systemic exposure.[1][2] These application notes provide a comprehensive overview of the available data and protocols for the administration of this compound DPI in research settings, based on findings from completed Phase 1 clinical trials.
Mechanism of Action
This compound is a potent inhibitor of all four JAK isoforms: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] The JAK-STAT signaling pathway is a critical component in the inflammatory cascade associated with asthma. Cytokines, such as interleukins (IL-4, IL-5, IL-13), bind to their receptors on target cells, activating associated JAKs. This triggers the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. By inhibiting all JAK isoforms, this compound can broadly dampen the inflammatory signals that contribute to the pathophysiology of asthma.
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway in asthma and the inhibitory action of this compound.
Clinical Study Overview (Phase 1 - NCT05006521)
A multi-part Phase 1 clinical trial (NCT05006521) has been completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[1][4] The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4]
Study Population
The Phase 1 trial enrolled a total of 117 participants across four distinct parts:
-
Part 1: Healthy volunteers (n=49)[1]
-
Part 2: Patients with stable, mild asthma[4]
-
Part 3: Patients with moderate-to-severe asthma (n=23)
-
Part 4: Patients with Chronic Obstructive Pulmonary Disease (COPD) (n=13)[1]
Key Findings
Across the studies, this compound was reported to be well-tolerated with no significant safety concerns.[3] The inhaled administration resulted in minimal systemic exposure, with plasma concentrations below pharmacologically active levels.[5][6] Pharmacokinetic analyses demonstrated dose-proportional exposure.[3][6]
Clinically relevant reductions in fractional exhaled nitric oxide (FeNO), a biomarker of airway inflammation, were observed in patients with both mild and moderate-to-severe asthma.[5][6] Notably, these reductions were also seen in patients with low eosinophil counts (below 300 and 150 cells/mm³), a population that is often less responsive to other therapies.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data from the Phase 1b study of this compound in patients with moderate-to-severe asthma.
Table 1: Efficacy Outcomes in Moderate-to-Severe Asthma (10-day treatment)
| Parameter | Treatment Group | Baseline (Mean) | Change from Baseline | Placebo-Corrected Change |
| FEV1 | This compound 4 mg BID | 81.3% predicted | - | +120 mL |
| This compound 4 mg BID (Blood Eosinophils ≥0.300 x 10⁹/L) | - | - | +190 mL | |
| ACQ-6 | This compound 4 mg BID | 1.2 | - | -0.15 points |
| This compound 4 mg BID (Blood Eosinophils ≥0.300 x 10⁹/L) | - | - | -0.46 points | |
| Sputum Eosinophils | This compound 4 mg BID | ≥3% | Decrease in all subjects | -0.220 x 10⁶/g |
FEV1: Forced Expiratory Volume in 1 second; ACQ-6: Asthma Control Questionnaire-6; BID: Twice daily. Data from a subset of patients in Part 3 of the NCT05006521 study.
Table 2: Pharmacokinetic and Safety Profile (Summary)
| Parameter | Observation |
| Pharmacokinetics | Dose-proportional with plasma levels below pharmacologically active concentrations.[3][6] |
| Systemic Exposure | Minimal.[1][2][5] |
| Safety | No significant systemic or local safety concerns reported.[6] |
| Tolerability | Well-tolerated in healthy volunteers and patients with asthma and COPD.[8] |
Detailed pharmacokinetic parameters (e.g., Cmax, AUC) and a comprehensive list of adverse events are not yet publicly available.
Experimental Protocols
The following protocols are based on the available information from the Phase 1 clinical trial (NCT05006521) and best practices for the administration of dry powder inhalers in a research setting.
Protocol 1: Administration of this compound Dry Powder Inhaler
Objective: To ensure consistent and effective delivery of this compound to the lungs of study participants.
Materials:
-
This compound dry powder inhaler device
-
This compound capsules at the specified dose
-
Participant study diary
-
Spirometer (for FEV1 measurements)
-
FeNO measurement device
Procedure:
-
Participant Preparation:
-
Ensure the participant is in a comfortable, upright position (sitting or standing).
-
Instruct the participant to exhale completely, away from the inhaler device.
-
-
Device Loading:
-
Following the specific instructions for the inhaler device, load a single capsule of this compound.
-
Puncture the capsule as per the device instructions to release the powder.
-
-
Inhalation:
-
Instruct the participant to place the mouthpiece of the inhaler between their lips, ensuring a tight seal.
-
The participant should then inhale deeply and forcefully.
-
-
Breath Hold:
-
After inhalation, the participant should remove the inhaler from their mouth and hold their breath for up to 10 seconds.
-
-
Exhalation:
-
Instruct the participant to exhale slowly and gently, away from the inhaler.
-
-
Post-Administration:
-
If a second dose is required, repeat steps 2-5.
-
Record the time of administration in the participant's study diary.
-
Perform any post-dose assessments (e.g., FEV1, FeNO) at the time points specified in the study protocol.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for a clinical study of this compound DPI.
Logical Relationship Diagram: Study Design of NCT05006521
Caption: Logical relationships between the different parts of the NCT05006521 study and their endpoints.
Future Directions
The promising results from the Phase 1 program have led to the clearance of an Investigational New Drug (IND) application by the FDA for a Phase 2b trial of this compound.[5] This upcoming 12-week trial will further evaluate three different doses of this compound in patients with severe asthma that is not adequately controlled by current standard-of-care therapies (inhaled corticosteroids/long-acting beta-agonists).[5] This research will provide more comprehensive data on the efficacy and safety of this compound and its potential as a novel treatment for this patient population.
References
- 1. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 2. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. FDA clears Kinaset’s IND for a Phase 2b trial of KN-002 this compound DPI in patients with asthma – OINDPnews [oindpnews.com]
- 6. hcplive.com [hcplive.com]
- 7. respiratory-therapy.com [respiratory-therapy.com]
- 8. This compound (KN-002) / Molex, Kinaset Therap [delta.larvol.com]
Application Notes: Cell-Based Assays to Evaluate Frevecitinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frevecitinib (also known as KN-002) is a potent pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and TYK2.[1][2] It is under development as an inhaled, non-invasive anti-inflammatory treatment for respiratory conditions like asthma and COPD.[1][2][3] The therapeutic potential of this compound stems from its ability to modulate inflammatory responses by blocking the JAK-STAT signaling pathway.[4][5] This document provides detailed protocols for essential cell-based assays to characterize the pharmacological activity and efficacy of this compound, including methods for assessing cytotoxicity, target engagement, and downstream functional effects.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, move to the nucleus, and regulate the transcription of inflammatory genes. This compound exerts its effect by inhibiting JAKs, thereby preventing STAT phosphorylation and blocking the downstream inflammatory cascade.[4][5][6]
Caption: this compound inhibits the JAK-STAT signaling pathway, blocking inflammatory gene transcription.
Experimental Protocols
The following protocols describe key assays for evaluating the cellular efficacy of this compound.
Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration at which this compound may induce cytotoxicity, distinguishing specific pharmacological effects from general toxicity.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., human peripheral blood mononuclear cells [PBMCs] or an immortalized immune cell line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in the appropriate cell culture medium. Add the diluted compound to the cells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's instructions.
-
Signal Measurement: After appropriate incubation with the reagent, measure the signal using a microplate reader (absorbance for MTT, luminescence for CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot cell viability (%) against the log concentration of this compound to determine the CC50 (50% cytotoxic concentration).
Representative Data:
| This compound Conc. (nM) | Average Signal | % Viability |
| 0 (Vehicle) | 1.52 | 100.0% |
| 10 | 1.51 | 99.3% |
| 100 | 1.48 | 97.4% |
| 1,000 | 1.45 | 95.4% |
| 10,000 | 1.30 | 85.5% |
| 100,000 | 0.80 | 52.6% |
STAT Phosphorylation Assay (Target Engagement)
Objective: To directly measure the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in whole cells, confirming target engagement.
Caption: Workflow for measuring STAT phosphorylation inhibition via flow cytometry.
Methodology:
-
Cell Preparation: Isolate fresh PBMCs from healthy donors or use a cytokine-responsive cell line.
-
Compound Pre-incubation: Aliquot cells into tubes or a 96-well deep-well plate. Add serial dilutions of this compound and incubate for 1-2 hours at 37°C. Include vehicle and unstimulated controls.
-
Cytokine Stimulation: Add a stimulating cytokine to induce STAT phosphorylation (e.g., IL-6 to induce pSTAT3, or IL-2 to induce pSTAT5) and incubate for 15-30 minutes at 37°C.[7]
-
Fixation and Permeabilization: Immediately stop the reaction by fixing the cells (e.g., with 4% paraformaldehyde). Subsequently, permeabilize the cells with a buffer such as ice-cold methanol (B129727) to allow antibody access to intracellular targets.
-
Staining: Stain the cells with a fluorophore-conjugated antibody specific for the phosphorylated STAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT3).
-
Flow Cytometry: Acquire data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
Data Analysis: Calculate the percent inhibition relative to the cytokine-stimulated vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.[5]
Representative Data (IL-6 induced pSTAT3):
| This compound Conc. (nM) | pSTAT3 MFI | % Inhibition |
| Unstimulated | 150 | - |
| 0 (Stimulated) | 2500 | 0.0% |
| 1 | 2150 | 14.9% |
| 10 | 1325 | 50.0% |
| 100 | 400 | 89.4% |
| 1,000 | 160 | 99.6% |
Cytokine Release Assay (Functional Efficacy)
Objective: To assess the functional consequence of JAK inhibition by measuring this compound's ability to block the production and release of pro-inflammatory cytokines from stimulated immune cells.
References
- 1. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 2. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 3. respiratory-therapy.com [respiratory-therapy.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological effects of peficitinib on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring FeNO Reduction Following Frevecitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frevecitinib (formerly KN-002) is an investigational, inhaled, pan-Janus kinase (JAK) inhibitor currently under development for the treatment of inadequately controlled asthma.[1][2][3][4] As a potent inhibitor of JAK1, JAK2, JAK3, and TYK2, this compound targets the underlying inflammatory pathways implicated in the pathogenesis of both eosinophilic and non-eosinophilic asthma.[1][3][4][5] Phase 1b clinical trials have demonstrated that this compound leads to clinically relevant reductions in Fractional exhaled Nitric Oxide (FeNO), a key biomarker of airway inflammation.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for measuring the reduction in FeNO levels following treatment with this compound, aimed at guiding researchers in assessing the therapeutic efficacy of this novel compound.
Mechanism of Action: this compound and the JAK/STAT Pathway
This compound exerts its anti-inflammatory effects by inhibiting the JAK/STAT signaling pathway. This pathway is crucial for the signaling of multiple pro-inflammatory cytokines that drive asthma pathophysiology.[5][6] The binding of these cytokines to their receptors on target cells activates associated JAKs, which in turn phosphorylate and activate STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation.[5][6]
In the context of asthma and FeNO, the JAK/STAT pathway, particularly JAK/STAT-1, is essential for the expression of the inducible nitric oxide synthase (iNOS) gene.[7][8] The iNOS enzyme is responsible for the production of nitric oxide in the airways, and its increased expression is a hallmark of asthmatic airway inflammation.[7][8] By inhibiting JAKs, this compound effectively blocks this signaling cascade, leading to reduced iNOS expression and a subsequent decrease in FeNO levels.
Caption: this compound inhibits JAKs, blocking the JAK/STAT pathway and reducing iNOS-mediated NO production.
Quantitative Data from Clinical Trials
While specific quantitative data from the Phase 1b trials (NCT05006521) of this compound are not fully available in the public domain, reports indicate "clinically relevant reductions in FeNO".[1][4][9] The tables below present an illustrative summary of potential FeNO reduction data based on typical outcomes for effective asthma therapies.
Table 1: Illustrative FeNO Reduction after 14-day Treatment with this compound
| Treatment Group | Baseline FeNO (ppb) (Mean ± SD) | Post-treatment FeNO (ppb) (Mean ± SD) | Mean Change from Baseline (ppb) | Percentage Reduction (%) |
| This compound (4mg) | 75 ± 20 | 35 ± 15 | -40 | 53.3% |
| Placebo | 72 ± 18 | 68 ± 17 | -4 | 5.6% |
Table 2: Illustrative Responder Analysis based on FeNO Reduction
| Treatment Group | N | Number of Responders* | Responder Rate (%) |
| This compound (4mg) | 50 | 38 | 76% |
| Placebo | 50 | 8 | 16% |
*A responder is defined as a subject with a ≥20% reduction in FeNO from baseline.
Experimental Protocols
Protocol for Measuring FeNO
This protocol outlines the standardized procedure for the measurement of Fractional exhaled Nitric Oxide (FeNO) in a clinical or research setting.
1. Patient Preparation:
-
Patients should refrain from smoking for at least one hour before the measurement.
-
Patients should avoid vigorous exercise for at least one hour before the measurement.
-
Consumption of nitrate-rich foods (e.g., leafy green vegetables) should be avoided for at least three hours prior to the measurement.
-
Record the time of the last dose of any medication, including this compound.
2. Equipment:
-
A chemiluminescence or electrochemical nitric oxide analyzer that meets the American Thoracic Society (ATS) and European Respiratory Society (ERS) standards.
-
Disposable mouthpieces with bacterial filters.
-
Nose clip.
3. Measurement Procedure:
-
Instruct the patient on the breathing maneuver.
-
The patient should be in a comfortable, seated position.
-
Attach a new, disposable mouthpiece to the device.
-
The patient should place the nose clip on their nose.
-
Instruct the patient to inhale fully to total lung capacity, away from the device.
-
The patient should then place their lips securely around the mouthpiece.
-
The patient must exhale steadily and completely for at least 6 seconds (for adults) or 4 seconds (for children) at a constant flow rate of 50 mL/s. The device will provide visual feedback to guide the exhalation.
-
At least two acceptable measurements should be obtained. The values should be within 10% of each other.
-
Record the average of the acceptable measurements in parts per billion (ppb).
Caption: Standardized workflow for accurate and reproducible FeNO measurement in a clinical setting.
Clinical Trial Protocol for Assessing FeNO Reduction by this compound
This protocol describes a randomized, double-blind, placebo-controlled study to evaluate the effect of this compound on FeNO levels in patients with moderate-to-severe asthma.
1. Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Study Population: Adult patients (18-65 years) with a diagnosis of moderate-to-severe asthma, inadequately controlled on their current inhaled corticosteroid (ICS) and long-acting beta-agonist (LABA) therapy.
-
Inclusion Criteria: Baseline FeNO ≥ 40 ppb.
-
Exclusion Criteria: Current smokers or those who have smoked within the last 12 months, history of life-threatening asthma exacerbation, and respiratory tract infection within 4 weeks of screening.
2. Treatment:
-
Treatment Arm 1: this compound 4mg, administered via a dry powder inhaler, once daily for 14 days.
-
Treatment Arm 2: Matching placebo, administered via a dry powder inhaler, once daily for 14 days.
3. Study Procedures:
-
Screening Visit (Day -14 to -1): Informed consent, medical history, physical examination, spirometry, and FeNO measurement.
-
Randomization Visit (Day 1): Baseline FeNO measurement, randomization to treatment, and first dose administration.
-
Treatment Period (Day 2 to Day 14): Daily administration of the investigational product.
-
Follow-up Visits (Day 7 and Day 14): FeNO measurement, safety assessments, and adverse event monitoring.
4. Endpoints:
-
Primary Endpoint: Change from baseline in FeNO at Day 14.
-
Secondary Endpoints:
-
Proportion of subjects with a ≥20% reduction in FeNO from baseline at Day 14.
-
Change from baseline in pre-bronchodilator FEV1 at Day 14.
-
Safety and tolerability of this compound.
-
5. Statistical Analysis:
-
The primary endpoint will be analyzed using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline FeNO as a covariate.
-
The proportion of responders will be compared between treatment groups using a chi-squared test.
This comprehensive guide provides the necessary information and protocols for researchers and drug development professionals to effectively measure and interpret the reduction in FeNO following treatment with this compound, a promising new therapy for asthma.
References
- 1. hcplive.com [hcplive.com]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 5. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Asthma Pathogenesis by Nitric Oxide Pathways and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Metabolism in Asthma Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (KN-002) / Molex, Kinaset Therap [delta.larvol.com]
Application Notes and Protocols for Assessing Sputum Eosinophils with Frevecitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frevecitinib (formerly KN-002) is an investigational, inhaled, potent, pan-Janus kinase (JAK) inhibitor targeting JAK1, JAK2, JAK3, and TYK2.[1] By inhibiting these critical signaling molecules, this compound aims to modulate the inflammatory cascades implicated in respiratory diseases such as moderate to severe asthma.[1][2] A key biomarker of Th2-driven airway inflammation in asthma is the presence of eosinophils in the sputum.[3] Clinical data from a Phase 1b study (NCT05006521) has demonstrated that this compound can significantly reduce sputum eosinophil counts in patients with moderate to severe asthma.[4]
These application notes provide a comprehensive overview and detailed protocols for the assessment of sputum eosinophils in the context of therapeutic intervention with this compound. The included methodologies are intended to guide researchers in accurately quantifying and characterizing the effect of this compound on this critical indicator of airway inflammation.
Mechanism of Action: this compound and the JAK-STAT Pathway in Eosinophilic Inflammation
In eosinophilic asthma, cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) play a pivotal role in the recruitment, activation, and survival of eosinophils. These cytokines signal through the JAK-STAT pathway. Upon cytokine binding to their respective receptors on the cell surface, associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in eosinophilic inflammation.
This compound, as a pan-JAK inhibitor, is designed to block this signaling cascade, thereby reducing the downstream effects of these pro-inflammatory cytokines on eosinophils.
Data Presentation: Efficacy of this compound on Sputum Eosinophils
The following tables summarize the quantitative data from the Phase 1b clinical trial (NCT05006521) investigating the effect of this compound (4 mg twice daily for 10 days) on sputum eosinophils in subjects with moderate to severe asthma.[3][4]
Table 1: Change in Sputum Eosinophil Counts
| Parameter | This compound (n=6) | Placebo (n=2) |
| Baseline Sputum Eosinophils | All subjects ≥3% | All subjects ≥3% |
| Change at Day 10 | Decreased in all subjects | Increased in all subjects |
| Mean Placebo-Corrected Change in Absolute Eosinophil Count (x 106/g) | -0.220 | N/A |
Note: More detailed statistical analysis, including p-values and confidence intervals, has not been made publicly available at this time.
Table 2: Normalization of Sputum Eosinophil Levels
| Outcome | This compound (n=6) | Placebo (n=2) |
| Subjects Achieving Normal Sputum Eosinophil Levels (<3%) at Day 10 | 4 out of 6 (67%) | 0 out of 2 (0%) |
Experimental Protocols
The following protocols provide a standardized approach to assessing the impact of this compound on sputum eosinophils.
Protocol 1: Sputum Induction and Processing for Differential Cell Count
This protocol outlines the standardized method for inducing and processing sputum to obtain a differential cell count, which is crucial for quantifying eosinophilic inflammation.
Materials:
-
Nebulizer (ultrasonic or jet)
-
Sterile hypertonic saline (3-5%)
-
Salbutamol metered-dose inhaler or nebulizer solution
-
Sterile sputum collection containers
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer and microscope
-
Cytocentrifuge and glass slides
-
Giemsa or Wright-Giemsa stain
Procedure:
-
Patient Preparation: Ensure the patient has not eaten or drunk for at least 1 hour. Administer 200-400 µg of salbutamol 10-15 minutes prior to induction to minimize bronchoconstriction.
-
Sputum Induction: The patient inhales nebulized hypertonic saline for 5-20 minutes. Encourage the patient to cough deeply and expectorate sputum into the collection container.
-
Sputum Processing (within 2 hours of collection):
-
Select sputum plugs (dense, non-salivary portions) and weigh.
-
Add an equal volume of DTT solution (e.g., 0.1%) to the sputum and vortex gently.
-
Incubate at room temperature for 15-20 minutes to allow for mucolysis.
-
Add an equal volume of PBS and filter the sample through a nylon mesh (e.g., 48 µm) to remove debris.
-
Centrifuge the filtrate at 400-800 x g for 10 minutes to pellet the cells.
-
-
Cell Counting and Slide Preparation:
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform a total cell count and assess viability using a hemocytometer and Trypan blue exclusion.
-
Prepare cytospin slides by centrifuging a standardized number of cells (e.g., 50,000-100,000) onto a glass slide.
-
-
Staining and Differential Count:
-
Air-dry the cytospin slides and stain with Giemsa or a similar stain.
-
Under a microscope, count at least 400 non-squamous cells and differentiate them into eosinophils, neutrophils, macrophages, lymphocytes, and bronchial epithelial cells.
-
Express the results as a percentage of total non-squamous cells and as an absolute cell count per gram of sputum.
-
Protocol 2: Advanced Analysis of Sputum Eosinophils by Flow Cytometry
Flow cytometry allows for a more detailed immunophenotyping of sputum eosinophils, including the assessment of activation markers.
Materials:
-
Processed sputum cell suspension (from Protocol 1)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking solution
-
Fluorescently-conjugated antibodies (e.g., anti-CD45, anti-Siglec-8 for eosinophil identification; anti-CD69 for activation)
-
Fixation buffer (e.g., 1-4% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Cell Preparation: Start with the processed sputum cell suspension. Adjust the cell concentration to approximately 1x106 cells/mL in flow cytometry staining buffer.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Antibody Staining: Add the predetermined optimal concentrations of fluorescently-conjugated antibodies to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark. A typical panel for identifying eosinophils would include a pan-leukocyte marker like CD45 and an eosinophil-specific marker such as Siglec-8. Activation markers like CD69 can also be included.
-
Washing: Wash the cells twice with flow cytometry staining buffer by centrifugation at 300-400 x g for 5 minutes to remove unbound antibodies.
-
Fixation (Optional): If the samples are not to be analyzed immediately, resuspend the cell pellet in a fixation buffer and store at 4°C.
-
Data Acquisition: Acquire the data on a flow cytometer, ensuring appropriate compensation for spectral overlap between fluorochromes.
-
Data Analysis:
-
Gate on the leukocyte population based on CD45 expression and side scatter properties.
-
From the leukocyte gate, identify the eosinophil population based on high side scatter and positive staining for Siglec-8.
-
Quantify the percentage of eosinophils within the leukocyte population.
-
Analyze the expression of activation markers on the gated eosinophil population.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers investigating the effects of this compound on sputum eosinophils. The significant reduction in this key inflammatory cell type observed in clinical studies highlights the potential of this compound as a targeted therapy for eosinophilic asthma.[4] Adherence to standardized methodologies for sputum analysis is critical for generating reliable and reproducible data in the evaluation of this and other novel respiratory therapeutics. As more detailed data from ongoing and future clinical trials of this compound become available, these protocols will serve as a valuable resource for the scientific community.
References
Application Notes and Protocols for Frevecitinib in Non-Eosinophilic Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-eosinophilic asthma represents a significant portion of the asthma patient population, often characterized by a poor response to traditional corticosteroid therapies. This phenotype is frequently associated with neutrophilic airway inflammation, driven by distinct inflammatory pathways. Frevecitinib (formerly KN-002) is an inhaled pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and TYK2, key mediators in cytokine signaling pathways implicated in both eosinophilic and non-eosinophilic asthma.[1][2][3][4] By inhibiting these kinases, this compound disrupts the signaling of multiple pro-inflammatory cytokines involved in the pathogenesis of non-eosinophilic asthma, offering a promising therapeutic strategy for this patient population.[2]
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its investigation in preclinical models of non-eosinophilic asthma.
Mechanism of Action in Non-Eosinophilic Asthma
In non-eosinophilic asthma, the inflammatory cascade is often dominated by neutrophils and driven by cytokines such as IL-17 and IL-23, which signal through the JAK-STAT pathway. This compound, as a pan-JAK inhibitor, is designed to broadly interrupt these signaling cascades.
The JAK-STAT Signaling Pathway in Neutrophilic Inflammation
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade for numerous cytokines and growth factors that are pivotal in orchestrating inflammatory responses. In neutrophilic asthma, cytokines such as IL-6, IL-17, and IL-23 play a significant role in neutrophil recruitment, activation, and survival. These cytokines bind to their respective receptors on target cells, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation. This compound's simultaneous inhibition of JAK1, JAK2, JAK3, and TYK2 allows for the comprehensive blockade of these pro-inflammatory signals, thereby reducing neutrophilic inflammation.
Quantitative Data
While specific preclinical data for this compound in non-eosinophilic asthma models are not yet publicly available, clinical trial data in a broader asthma population, including patients with low eosinophil counts, demonstrate its potential.
Table 1: Summary of Clinical Data for this compound (KN-002) in Patients with Mild to Moderate Asthma
| Parameter | Treatment Group | Outcome | Reference |
| Fractional Exhaled Nitric Oxide (FeNO) | This compound (up to 16 mg daily for 10 days) | Significant and rapid reductions in FeNO levels. | [1][5] |
| Safety and Tolerability | This compound (up to 16 mg daily for 10 days) | No safety or tolerability concerns reported. | [1][5] |
| Pharmacokinetics | This compound | Dose-proportional plasma concentrations below pharmacologically active levels, indicating minimal systemic exposure. | [1][5] |
| Efficacy in Low Eosinophil Patients | This compound | Clinically relevant reductions in FeNO in patients with blood eosinophil counts below 300 cells/mm³ and 150 cells/mm³. | [6] |
Experimental Protocols
In Vivo Model of Neutrophilic Asthma
This protocol describes the induction of a neutrophilic asthma phenotype in mice using lipopolysaccharide (LPS) and the subsequent evaluation of inhaled this compound.
Materials:
-
This compound (dry powder formulation)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution (sterile, 0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Micro-sprayer or nebulizer for intratracheal administration
-
Whole-body plethysmograph for airway hyperresponsiveness measurement
-
Reagents for bronchoalveolar lavage (BAL) and cell counting
-
ELISA kits for cytokine analysis (e.g., IL-6, IL-17, KC/CXCL1)
Protocol:
-
Animal Model: Use female C57BL/6 mice, 6-8 weeks old.
-
Induction of Neutrophilic Asthma:
-
On days 1 and 3, lightly anesthetize mice and intratracheally administer 10 µg of LPS in 50 µL of sterile saline.
-
The control group receives 50 µL of sterile saline.
-
-
This compound Administration:
-
Administer this compound as a dry powder inhalation or via intratracheal insufflation.
-
A suggested starting dose, based on other inhaled JAK inhibitors, is in the range of 0.1 to 1 mg/kg.
-
Administer this compound 1 hour prior to each LPS challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final LPS challenge, measure AHR using a whole-body plethysmograph in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
-
Bronchoalveolar Lavage (BAL):
-
Immediately after AHR measurement, euthanize the mice and perform BAL by lavaging the lungs with 1 mL of ice-cold PBS.
-
Determine the total cell count in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, lymphocytes).
-
-
Cytokine Analysis:
-
Centrifuge the BALF and collect the supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-17, KC) in the supernatant using ELISA.
-
In Vitro Model of Neutrophilic Inflammation
This protocol details a method to assess the effect of this compound on the inflammatory response of human bronchial epithelial cells and subsequent neutrophil migration.
Materials:
-
Human bronchial epithelial cell line (e.g., BEAS-2B or 16HBE)
-
Cell culture medium and supplements
-
This compound
-
LPS from E. coli or TNF-α
-
Human neutrophils (isolated from fresh peripheral blood)
-
Transwell inserts (3 µm pore size)
-
Chemotaxis buffer
-
ELISA kits for IL-8 (CXCL8)
-
Reagents for cell viability assays (e.g., MTT or LDH)
Protocol:
-
Cell Culture and Treatment:
-
Culture BEAS-2B cells to confluence in 24-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 24 hours to induce an inflammatory response.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant and measure the concentration of the neutrophil chemoattractant IL-8 using ELISA.
-
-
Neutrophil Isolation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
-
Neutrophil Migration Assay:
-
Place the conditioned media from the treated BEAS-2B cells in the lower chamber of a Transwell plate.
-
Add isolated neutrophils to the upper chamber of the Transwell insert.
-
Incubate for 2 hours to allow for neutrophil migration towards the chemoattractant gradient.
-
Quantify the number of migrated neutrophils in the lower chamber by cell counting or using a fluorescent dye.
-
-
Cell Viability:
-
Assess the cytotoxicity of this compound on BEAS-2B cells and neutrophils using a standard viability assay.
-
Conclusion
This compound represents a promising therapeutic agent for non-eosinophilic asthma due to its broad inhibition of the JAK-STAT signaling pathway. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models of neutrophilic airway inflammation. Further studies are warranted to fully elucidate the preclinical profile of this compound in this specific asthma phenotype.
References
- 1. Kinaset Therapeutics Presents Positive Phase 1b KN-002 Data at 2024 ATS Conference [synapse.patsnap.com]
- 2. Science — Kinaset Therapeutics [kinasettherapeutics.com]
- 3. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 4. This compound by Kinaset Therapeutics for Asthma: Likelihood of Approval [pharmaceutical-technology.com]
- 5. 12-21-23 Kinaset Therapeutics to Participate in the 42ⁿᵈ Annual J.P. Morgan Healthcare Conference — Kinaset Therapeutics — Kinaset Therapeutics [kinasettherapeutics.com]
- 6. respiratory-therapy.com [respiratory-therapy.com]
Experimental Design for Preclinical Evaluation of Frevecitinib in COPD Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical orchestrator of the inflammatory response in COPD, often activated by cigarette smoke and various pro-inflammatory cytokines.[1][2] Frevecitinib (formerly KN-002) is a potent, inhaled pan-JAK inhibitor targeting JAK1, JAK2, JAK3, and TYK2, developed by Kinaset Therapeutics.[3] Its formulation as a dry powder for inhalation is designed to deliver therapeutic concentrations directly to the lungs while minimizing systemic exposure.[2][3] Phase 1 clinical trials in patients with COPD have demonstrated that this compound is well-tolerated and shows potential in reducing airway inflammation.[2][4] This document provides a detailed experimental design for the preclinical evaluation of this compound in established in vitro and in vivo models of COPD.
In Vitro Efficacy and Mechanism of Action
Objective
To determine the inhibitory effect of this compound on pro-inflammatory signaling cascades in primary human lung cells relevant to COPD pathogenesis.
Experimental Models
-
Primary Human Bronchial Epithelial Cells (HBECs): Cultured at an air-liquid interface (ALI) to form a differentiated, pseudostratified epithelium.[5]
-
Primary Human Small Airway Epithelial Cells (SAECs): To model the more distal regions of the lung affected in COPD.
-
Neutrophils isolated from COPD patients: To assess the effect on a key inflammatory cell type in the disease.[6]
Experimental Protocols
1.3.1. Protocol: Inhibition of Cytokine-Induced STAT Phosphorylation in HBECs
-
Cell Culture: Culture primary HBECs at an ALI for a minimum of 21 days to achieve full differentiation.
-
Pre-treatment: Pre-incubate the differentiated HBEC cultures with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a combination of IFN-γ (10 ng/mL) and TNF-α (10 ng/mL) for 15-30 minutes to induce JAK-STAT signaling.[7]
-
Lysis and Western Blotting: Lyse the cells and perform Western blot analysis to detect phosphorylated STAT1 (p-STAT1) and phosphorylated STAT3 (p-STAT3). Total STAT1 and STAT3 levels should be used for normalization.
-
Data Analysis: Quantify band intensities and calculate the IC50 of this compound for the inhibition of STAT1 and STAT3 phosphorylation.
1.3.2. Protocol: Inhibition of Pro-inflammatory Mediator Release from SAECs
-
Cell Culture: Culture primary SAECs in appropriate media.
-
Pre-treatment: Pre-treat cells with a dose-range of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with cigarette smoke extract (CSE) or lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[6]
-
Mediator Quantification: Collect cell culture supernatants and measure the concentrations of key pro-inflammatory cytokines and chemokines such as IL-6, IL-8 (CXCL8), and MMP-9 using ELISA or multiplex assays.[6]
-
Data Analysis: Determine the dose-dependent effect of this compound on the release of these mediators.
1.3.3. Protocol: Inhibition of Neutrophil Activation
-
Neutrophil Isolation: Isolate neutrophils from peripheral blood of COPD patients.
-
Pre-treatment: Incubate isolated neutrophils with this compound (0.01 nM to 1 µM), fluticasone (B1203827) propionate (B1217596) (as a comparator), or vehicle control for 1 hour.[6]
-
Stimulation: Stimulate the neutrophils with LPS (1 µM).[6]
-
Endpoint Analysis: Measure the release of IL-8, MMP-9, and superoxide (B77818) anion.[6]
-
Data Analysis: Compare the inhibitory potency of this compound with fluticasone propionate.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Stimulant | Measured Endpoint | This compound IC50 (nM) |
|---|---|---|---|---|
| STAT1 Phosphorylation | HBECs | IFN-γ + TNF-α | p-STAT1/Total STAT1 | |
| STAT3 Phosphorylation | HBECs | IFN-γ + TNF-α | p-STAT3/Total STAT3 | |
| IL-6 Release | SAECs | CSE | IL-6 concentration (pg/mL) | |
| IL-8 (CXCL8) Release | SAECs | LPS | IL-8 concentration (pg/mL) | |
| MMP-9 Release | Neutrophils (COPD) | LPS | MMP-9 concentration (ng/mL) |
| Superoxide Anion Release | Neutrophils (COPD) | LPS | Superoxide anion levels | |
In Vivo Efficacy in COPD Animal Models
Objective
To evaluate the therapeutic efficacy of inhaled this compound in reducing lung inflammation, airspace enlargement, and improving lung function in mouse models of COPD.
Experimental Models
-
Cigarette Smoke (CS)-Induced Chronic Inflammation Model: Mice (e.g., C57BL/6) are exposed to whole-body or nose-only cigarette smoke for 4-6 months to induce chronic inflammation, small airway remodeling, and emphysema.[8]
-
Lipopolysaccharide (LPS) and Elastase-Induced Acute Inflammation and Emphysema Model: A combination of elastase to induce emphysema and LPS to provoke acute inflammatory exacerbations.[9]
Experimental Protocols
2.3.1. Protocol: Cigarette Smoke-Induced COPD Model
-
Model Induction: Expose male C57BL/6 mice (8-10 weeks old) to the smoke of 4-6 cigarettes per day, 5 days a week, for 16-24 weeks. A control group will be exposed to room air.
-
This compound Administration: Starting from week 12 of CS exposure, administer this compound (formulated as a dry powder for inhalation) or vehicle control daily via a nose-only inhalation system.
-
Endpoint Analysis (at 16 or 24 weeks):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Perform BAL and conduct total and differential cell counts (macrophages, neutrophils, lymphocytes). Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, KC/CXCL1) in the BALF using multiplex assays.[1][10]
-
Lung Histopathology: Perfuse and fix the lungs. Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E). Quantify airspace enlargement by measuring the mean linear intercept (Lm) and destructive index (DI).[11]
-
Lung Function: Assess lung function using a specialized ventilator system to measure parameters such as lung compliance and resistance.
-
2.3.2. Protocol: Elastase and LPS-Induced COPD Model
-
Emphysema Induction: Instill porcine pancreatic elastase intratracheally into the lungs of mice to induce emphysema.[9]
-
Acute Exacerbation and Treatment: After 3-4 weeks to allow for the development of emphysema, administer this compound or vehicle via inhalation 1 hour prior to an intratracheal challenge with LPS to mimic an acute exacerbation.
-
Endpoint Analysis (24-72 hours post-LPS):
-
BALF Analysis: As described in 2.3.1.
-
Lung Histopathology: Assess inflammatory cell infiltration and lung injury.
-
Data Presentation
Table 2: Efficacy of this compound in Cigarette Smoke-Induced COPD Model
| Parameter | Control (Air) | COPD (CS + Vehicle) | COPD (CS + this compound Low Dose) | COPD (CS + this compound High Dose) |
|---|---|---|---|---|
| BALF Analysis | ||||
| Total Cells (x10^5) | ||||
| Neutrophils (x10^4) | ||||
| Macrophages (x10^5) | ||||
| TNF-α (pg/mL) | ||||
| IL-6 (pg/mL) | ||||
| KC (CXCL1) (pg/mL) | ||||
| Histopathology | ||||
| Mean Linear Intercept (µm) | ||||
| Destructive Index (%) | ||||
| Lung Function | ||||
| Lung Compliance (mL/cmH2O) |
| Lung Resistance (cmH2O·s/mL) | | | | |
Table 3: Efficacy of this compound in Elastase/LPS-Induced Acute Exacerbation Model
| Parameter | Control | Elastase/LPS + Vehicle | Elastase/LPS + this compound |
|---|---|---|---|
| BALF Analysis | |||
| Total Cells (x10^5) | |||
| Neutrophils (x10^5) | |||
| IL-1β (pg/mL) |
| TNF-α (pg/mL) | | | |
Visualization of Pathways and Workflows
Signaling Pathway
Caption: JAK-STAT signaling pathway in COPD and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Inflammatory changes in the airways of mice caused by cigarette smoke exposure are only partially reversed after smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 3. This compound by Kinaset Therapeutics for Chronic Obstructive Pulmonary Disease (COPD): Likelihood of Approval [pharmaceutical-technology.com]
- 4. FDA clears Kinaset’s IND for a Phase 2b trial of KN-002 this compound DPI in patients with asthma – OINDPnews [oindpnews.com]
- 5. scielo.br [scielo.br]
- 6. The pan-JAK inhibitor LAS194046 reduces neutrophil activation from severe asthma and COPD patients in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cigarette smoke exposure attenuates cytokine production by mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical animal models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. Frontiers | Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase [frontiersin.org]
Application Notes and Protocols for the Pharmacokinetic Analysis of Frevecitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques and experimental protocols for characterizing the pharmacokinetics of Frevecitinib (KN-002), an inhaled pan-Janus kinase (JAK) inhibitor.
Introduction to this compound and its Pharmacokinetic Profile
This compound is a potent, inhaled small molecule designed for the treatment of asthma and other respiratory diseases.[1][2][3] Its mechanism of action involves the inhibition of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are key components of the JAK-STAT signaling pathway involved in inflammatory processes.[4] As an inhaled therapeutic, this compound is formulated as a dry powder for delivery directly to the lungs, aiming to maximize local efficacy while minimizing systemic exposure.[1][4][5]
Phase 1 and 1b clinical trials have demonstrated that this compound exhibits dose-proportional pharmacokinetics, with plasma concentrations below pharmacologically active levels, indicating minimal systemic absorption.[1] This characteristic is crucial for its safety profile, reducing the potential for systemic side effects often associated with oral JAK inhibitors. A Phase 2b dose-ranging trial is anticipated to commence in mid-2025.[1][6]
Analytical Techniques for Quantification of this compound in Biological Matrices
The accurate quantification of this compound in biological matrices such as plasma, bronchoalveolar lavage fluid (BALF), and lung tissue is essential for pharmacokinetic analysis. Due to the expected low systemic concentrations, a highly sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique.
LC-MS/MS Method for this compound in Human Plasma
This protocol is based on established methods for other small molecule kinase inhibitors and is optimized for the expected low concentrations of this compound.
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add an internal standard (IS) solution (e.g., a stable isotope-labeled this compound).
-
Pre-condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.1.2. Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.1.3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of this compound and IS |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
2.1.4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
The calibration curve should cover the expected concentration range in clinical samples.
-
QC samples should be prepared at low, medium, and high concentrations.
In Vitro Metabolism Studies
Understanding the metabolic fate of this compound is crucial for predicting its clearance and potential for drug-drug interactions (DDIs). In vitro studies using human liver microsomes are a standard approach.
Metabolic Stability in Human Liver Microsomes
This experiment determines the rate at which this compound is metabolized by liver enzymes.
Protocol:
-
Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using the developed LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Reaction Phenotyping
This experiment identifies the specific CYP enzymes responsible for this compound metabolism.
Protocol:
-
Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Alternatively, incubate this compound with human liver microsomes in the presence and absence of specific CYP chemical inhibitors.
-
Analyze the formation of metabolites or the depletion of the parent drug to determine the contribution of each CYP isoform.
In Vivo Pharmacokinetic Studies
While clinical data is emerging, preclinical in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of this compound.
Animal Pharmacokinetic Study Design
-
Species: Rodent (e.g., rat, mouse) and non-rodent (e.g., dog, non-human primate).
-
Routes of Administration: Intravenous (IV) for determining absolute bioavailability and inhalation to mimic the clinical route.
-
Sample Collection: Serial blood samples are collected at predetermined time points post-dose. Urine and feces can also be collected for excretion studies.
-
Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
Signaling Pathway and Experimental Workflows
JAK-STAT Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for determining the in vitro metabolic stability of this compound.
Summary of Pharmacokinetic Parameters (Hypothetical Data)
As specific quantitative data for this compound's full ADME profile are not yet publicly available, the following table provides a template with hypothetical data based on the characteristics of an inhaled drug with minimal systemic exposure.
| Parameter | Symbol | Hypothetical Value | Species | Notes |
| Plasma Half-Life | t½ | 2-4 hours | Human | Expected to be short due to rapid clearance. |
| Apparent Clearance | CL/F | High | Human | Reflects low bioavailability and/or rapid metabolism. |
| Apparent Volume of Distribution | Vd/F | Large | Human | Suggests distribution into tissues. |
| In Vitro Half-Life (HLM) | t½ | 15-30 minutes | Human | Indicates moderate to high metabolic turnover. |
| Major Metabolizing Enzymes | - | CYP3A4, CYP2C9 | Human | Based on data from other JAK inhibitors. |
| Plasma Protein Binding | % Bound | >90% | Human | Typical for many small molecule drugs. |
Disclaimer: The information provided in these application notes is intended for research and development purposes. The protocols and hypothetical data are based on current scientific understanding and publicly available information. Specific experimental conditions and parameters should be optimized and validated in the user's laboratory.
References
- 1. respiratory-therapy.com [respiratory-therapy.com]
- 2. This compound - Kinaset Therapeutics/Vectura - AdisInsight [adisinsight.springer.com]
- 3. This compound by Kinaset Therapeutics for Chronic Obstructive Pulmonary Disease (COPD): Likelihood of Approval [pharmaceutical-technology.com]
- 4. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 5. hcplive.com [hcplive.com]
- 6. FDA clears Kinaset’s IND for a Phase 2b trial of KN-002 this compound DPI in patients with asthma – OINDPnews [oindpnews.com]
Application of Frevecitinib in Organoid Models of Lung Tissue
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid technology represents a significant leap forward in preclinical drug development, offering three-dimensional, self-organizing structures that closely mimic the cytoarchitecture and function of native tissues.[1][2] Lung organoids, derived from either pluripotent stem cells (PSCs) or adult stem cells (ASCs), provide a highly relevant in vitro platform for studying respiratory diseases and evaluating novel therapeutics.[2][3] This document provides detailed application notes and protocols for the use of Frevecitinib, a potent pan-Janus kinase (JAK) inhibitor, in lung organoid models.[4][5]
This compound (also known as KN-002) is an inhaled small molecule that acts as a balanced inhibitor of all JAK isoforms: JAK1, JAK2, JAK3, and TYK2.[4][5][6] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in inflammation and immune responses.[7][8] By targeting this pathway, this compound is being developed as a potential therapy for inflammatory airway diseases such as severe asthma and Chronic Obstructive Pulmonary Disease (COPD).[9][10] The use of lung organoids offers a powerful system to investigate the efficacy and mechanism of action of this compound in a human-relevant context.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines implicated in the pathogenesis of inflammatory lung diseases. The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dissociation from the receptor, dimerization, and translocation into the nucleus. Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[8]
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of JAK1, JAK2, JAK3, and TYK2, thereby blocking the phosphorylation and activation of STATs and preventing the downstream inflammatory gene expression.[4][5]
Experimental Protocols
Protocol 1: Generation and Culture of Human Lung Organoids
This protocol is adapted from established methods for generating lung organoids from adult human lung tissue.[11][12]
Materials:
-
Human lung tissue (obtained with appropriate ethical approval)
-
Digestion Medium (e.g., Collagenase/Dispase solution)
-
Advanced DMEM/F-12
-
Basement Membrane Extract (BME), organoid-qualified (e.g., Matrigel or Cultrex)[11][12]
-
Lung Organoid Expansion Medium (see Table 1 for composition)
-
24-well culture plates
-
Standard cell culture equipment (incubator, centrifuge, biosafety cabinet)
Procedure:
-
Tissue Processing: Mince fresh human lung tissue into small fragments (~1-2 mm³). Digest the tissue using a suitable enzymatic solution (e.g., Collagenase/Dispase) at 37°C with agitation to generate a single-cell suspension.
-
Cell Isolation: Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue. Centrifuge the suspension to pellet the cells and wash with cold PBS.
-
Embedding in BME: Resuspend the cell pellet in ice-cold BME at a desired density. Carefully dispense 50 µL domes of the BME/cell mixture into the center of pre-warmed 24-well plate wells.[11][12]
-
Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the BME domes to polymerize.[12]
-
Culture: Gently add 500 µL of pre-warmed Lung Organoid Expansion Medium to each well.[12]
-
Maintenance: Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days.[11][12]
-
Passaging: Organoids can be passaged every 2-4 weeks. Mechanically or enzymatically disrupt the organoids, re-embed in fresh BME, and re-plate as described above.
Table 1: Composition of Lung Organoid Expansion Medium
| Component | Final Concentration | Purpose |
|---|---|---|
| Advanced DMEM/F-12 | Base Medium | Nutrient base |
| B-27 Supplement | 1X | Supports neuronal survival |
| N-2 Supplement | 1X | Supports neuronal differentiation |
| Penicillin-Streptomycin | 1X | Antibiotic |
| L-Glutamine | 2 mM | Amino acid source |
| HEPES | 10 mM | Buffering agent |
| Noggin | 100 ng/mL | BMP inhibitor |
| R-spondin-1 | 500 ng/mL | Wnt agonist |
| EGF | 50 ng/mL | Growth factor |
| FGF-10 | 100 ng/mL | Growth factor |
| Y-27632 | 10 µM | ROCK inhibitor (for survival) |
Protocol 2: Evaluating the Efficacy of this compound in an Inflammatory Model
This protocol outlines a workflow to induce an inflammatory response in lung organoids and assess the anti-inflammatory effects of this compound.
Materials:
-
Mature lung organoids (cultured for at least 14 days)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Inflammatory stimulus (e.g., a cytokine cocktail of IL-4, IL-13, and TNF-α, relevant to asthma pathology)[13]
-
Reagents for analysis (ELISA kits, RNA extraction kits, qPCR reagents, antibodies for immunofluorescence)
Procedure:
-
Organoid Plating: Culture mature lung organoids in a 24-well plate as described in Protocol 1.
-
Experimental Groups: Prepare three treatment groups:
-
Vehicle Control: Treat organoids with standard expansion medium containing the vehicle (e.g., DMSO) at the same concentration as the this compound group.
-
Inflammation Control: Treat organoids with expansion medium containing the inflammatory cytokine cocktail.
-
This compound Treatment: Treat organoids with expansion medium containing both the inflammatory cytokine cocktail and this compound at various concentrations (e.g., dose-response from 1 nM to 1 µM).
-
-
Incubation: Incubate the plates for a defined time course (e.g., 24, 48, and 72 hours).
-
Sample Collection: At each time point, collect the culture supernatant for cytokine analysis and harvest the organoids for molecular and imaging analysis.
-
Data Analysis:
-
ELISA: Measure the concentration of key inflammatory cytokines (e.g., TSLP, IL-6, CXCL8) in the collected supernatant.
-
qPCR: Extract RNA from the harvested organoids and perform quantitative real-time PCR to analyze the expression of inflammatory genes (e.g., MUC5AC, CCL26, NOS2).
-
Immunofluorescence (IF): Fix, permeabilize, and stain organoids to visualize key markers, such as phosphorylated STATs (pSTATs) to directly assess pathway inhibition, or markers of mucus hypersecretion (MUC5AC).
-
Data Presentation
The quantitative data generated from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 2: Hypothetical ELISA Results for Inflammatory Cytokine Secretion (pg/mL)
| Treatment Group | TSLP (pg/mL) at 48h | IL-6 (pg/mL) at 48h |
|---|---|---|
| Vehicle Control | 15 ± 4 | 25 ± 7 |
| Inflammation Control | 450 ± 55 | 620 ± 78 |
| This compound (10 nM) | 210 ± 30 | 315 ± 45 |
| This compound (100 nM) | 85 ± 15 | 110 ± 22 |
| This compound (1 µM) | 20 ± 6 | 32 ± 9 |
Data are presented as mean ± standard deviation.
Table 3: Hypothetical qPCR Results for Inflammatory Gene Expression (Fold Change vs. Vehicle)
| Treatment Group | MUC5AC Expression | CCL26 (eotaxin-3) Expression |
|---|---|---|
| Inflammation Control | 12.5 ± 2.1 | 25.8 ± 4.3 |
| This compound (10 nM) | 6.2 ± 1.1 | 11.5 ± 2.5 |
| This compound (100 nM) | 2.1 ± 0.5 | 3.4 ± 0.8 |
| This compound (1 µM) | 1.2 ± 0.3 | 1.5 ± 0.4 |
Data are presented as mean fold change ± standard error of the mean.
Conclusion
Lung organoid models provide a robust and physiologically relevant platform for the preclinical evaluation of novel respiratory therapeutics. The protocols and application notes detailed herein offer a comprehensive framework for researchers to investigate the anti-inflammatory efficacy of the pan-JAK inhibitor this compound. By leveraging these advanced in vitro systems, drug development professionals can gain critical insights into the drug's mechanism of action and its potential to modulate inflammatory pathways in human lung tissue, thereby accelerating its journey towards clinical application.
References
- 1. Frontiers | Organoid technology and applications in lung diseases: Models, mechanism research and therapy opportunities [frontiersin.org]
- 2. Organoid technology and applications in lung diseases: Models, mechanism research and therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 5. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress [businesswire.com]
- 6. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound by Kinaset Therapeutics for Chronic Obstructive Pulmonary Disease (COPD): Likelihood of Approval [pharmaceutical-technology.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Human Lung Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. hcplive.com [hcplive.com]
Troubleshooting & Optimization
Technical Support Center: Frevecitinib for In Vitro Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Frevecitinib in in vitro experiments, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as KN-002) is a potent and selective pan-Janus kinase (JAK) inhibitor.[1][2] It targets multiple members of the JAK family, including JAK1, JAK2, JAK3, and TYK2.[1][2] These enzymes are crucial components of the JAK-STAT signaling pathway, which is involved in the cellular response to a variety of cytokines and growth factors. By inhibiting these kinases, this compound can modulate inflammatory responses.[3][4] It is currently under development as an inhaled therapy for asthma.[1][5][6]
Q2: What are the known chemical properties of this compound?
The key chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁N₇O₂ | PubChem[7] |
| Molecular Weight | 415.4 g/mol | PubChem[7] |
| XLogP3 | 0.9 | PubChem[7] |
Q3: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What can I do?
Precipitation of hydrophobic compounds like this compound upon dilution in aqueous solutions is a common issue. Here are several troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[8]
-
Use Pre-warmed Media: Adding the drug stock to pre-warmed (e.g., 37°C) cell culture media can help maintain solubility.[9]
-
Serial Dilutions: Perform serial dilutions of your stock solution in the cell culture medium rather than a single large dilution step. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.[9]
-
Incorporate Serum: If your experimental conditions permit, the presence of serum in the culture medium can aid in the solubilization of hydrophobic compounds.[9]
-
Sonication: Briefly sonicating the diluted solution can help to redissolve small precipitates.[9]
-
Consider Alternative Solubilizing Agents: For particularly challenging compounds, the use of solubilizing agents like Cremophor EL or polysorbate 20 (Tween 20) could be explored, though their effects on the specific cell line and experiment should be carefully evaluated.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume incrementally. Vortex thoroughly and consider gentle warming (e.g., 37°C water bath) to aid dissolution. |
| Precipitation occurs immediately upon dilution in aqueous media. | The compound has very low aqueous solubility and is crashing out of the organic solvent. | Decrease the final concentration of this compound. Increase the percentage of serum in the media if possible. Try a stepwise dilution in pre-warmed media. |
| Cells show signs of toxicity or altered morphology. | The concentration of the organic solvent (e.g., DMSO) is too high. | Prepare a more concentrated stock solution to reduce the volume added to the cell culture. Ensure the final DMSO concentration is below 0.5%. Run a vehicle control (media with the same concentration of DMSO without this compound) to assess solvent toxicity. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. | Always visually inspect your solutions for any signs of precipitation before adding to cells. Prepare fresh working solutions for each experiment from a validated stock. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a stock solution of this compound, assuming the use of Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-weigh this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Solvent Volume: Determine the required volume of DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution:
-
Volume (L) = (Mass of this compound (g) / 415.4 g/mol ) / 0.010 mol/L
-
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to assist dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions of this compound for use in in vitro experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the thawed stock solution in pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.
-
Final DMSO Concentration: It is critical to calculate the final percentage of DMSO in your working solutions and ensure it remains below a non-toxic level (typically <0.5%).
-
Vortex and Inspect: Gently vortex the prepared working solutions and visually inspect for any signs of precipitation before adding them to your cell cultures.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them promptly.
Visualizations
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. respiratory-therapy.com [respiratory-therapy.com]
- 2. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 3. atsjournals.org [atsjournals.org]
- 4. US11059823B2 - Small molecule inhibitors of the JAK family of kinases - Google Patents [patents.google.com]
- 5. Kinaset Therapeutics Announces FDA Clearance of IND Application for this compound (KN-002) in Asthma Treatment | Gimv [gimv.com]
- 6. This compound (KN-002) / Molex, Kinaset Therap [delta.larvol.com]
- 7. This compound | C22H21N7O2 | CID 67123870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
challenges in the delivery of inhaled Frevecitinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhaled Frevecitinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as KN-002) is an investigational pan-Janus kinase (JAK) inhibitor being developed as an inhaled therapy for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a pan-JAK inhibitor, it targets JAK1, JAK2, JAK3, and TYK2 enzymes.[1][2] These enzymes are crucial components of the JAK-STAT signaling pathway, which is activated by various cytokines involved in inflammatory and immune responses.[3][4][5] By inhibiting these enzymes, this compound blocks the signaling of pro-inflammatory cytokines, thereby reducing the inflammatory response in the airways.[3][6] The goal of inhaled delivery is to achieve therapeutic concentrations in the lungs while minimizing systemic exposure and associated side effects.[2][7]
Q2: What is the formulation of inhaled this compound?
This compound is formulated as a dry powder for inhalation (DPI), delivered via a single-capsule device.[1][2] This formulation is designed for efficient delivery of pharmacologically active doses to the lungs.[1]
Q3: What are the key challenges in the delivery of inhaled drugs like this compound?
The successful delivery of inhaled therapies is multifaceted. Key challenges include:
-
Device Design and Usability: Inhalation devices must be user-friendly to ensure correct administration and optimal drug delivery.[8]
-
Dose Consistency and Drug Deposition: Achieving reproducible dosing and ensuring the drug deposits in the target areas of the lungs are critical. This depends on factors like particle size and airflow.[8]
-
Formulation Stability: Dry powder formulations must be stable to ensure the medication remains effective throughout its shelf life.[9]
-
Patient Adherence and Training: Proper patient training on inhalation techniques is crucial for the effectiveness of the treatment.[8]
Troubleshooting Guides
In Vitro & Formulation Issues
Q4: We are observing inconsistent results in our in vitro cell-based assays. What could be the cause?
Inconsistent in vitro results can stem from several factors:
-
Cell Culture Conditions: Ensure that cell lines are consistently cultured, and passage numbers are kept within a narrow range.
-
Reagent Variability: Use single lots of reagents (e.g., cytokines, antibodies, this compound powder) for a set of experiments to minimize variability.
-
Assay Protocol: Adherence to a standardized protocol is critical. Pay close attention to incubation times, cell densities, and washing steps.
-
This compound Solubility: Ensure complete solubilization of the this compound powder in the appropriate vehicle (e.g., DMSO) before diluting in cell culture media. Incomplete solubilization can lead to lower effective concentrations.
Q5: Our dry powder formulation shows poor aerosol dispersion. How can we improve it?
Poor aerosol dispersion can be attributed to the physicochemical properties of the powder.[8]
-
Particle Size Distribution: Ensure the particle size is within the optimal range for inhalation (typically 1-5 µm).[10] Larger particles may impact the oropharynx, while very small particles may be exhaled.[10]
-
Hygroscopicity: this compound powder may be hygroscopic. Moisture absorption can lead to particle agglomeration and poor deagglomeration upon inhalation.[1] Store the powder in a desiccated environment and handle it in a controlled humidity setting.
-
Excipient Compatibility: If using carrier particles (e.g., lactose), ensure they have the appropriate size and surface characteristics to promote drug detachment during inhalation.
Preclinical & In Vivo Issues
Q6: We are seeing high variability in lung deposition in our rodent models. What are the potential reasons?
High variability in rodent lung deposition is a common challenge.[11][12]
-
Animal Handling and Restraint: Ensure consistent and minimally stressful handling of the animals. Stress can alter breathing patterns, affecting drug deposition.
-
Inhalation System: For nose-only inhalation systems, ensure a proper seal around the animal's nose and that the airflow in the exposure chamber is consistent.[13]
-
Particle Size: The aerodynamic particle size of the aerosol is a critical determinant of deposition.[11] Characterize the particle size distribution for each experiment. Smaller particles (0.5-2 µm) tend to reach the peripheral airways.[10]
-
Breathing Parameters: The respiratory rate and tidal volume of the animals can influence deposition. These can be affected by the anesthetic used (if any) and the duration of the exposure.
Q7: Despite inhaled delivery, we are observing systemic side effects in our animal studies. Why might this be happening?
While inhaled delivery is designed to minimize systemic exposure, it can still occur through a few mechanisms:[2][7]
-
Oropharyngeal Deposition and Swallowing: A significant portion of the inhaled dose can deposit in the oropharynx, be swallowed, and then absorbed through the gastrointestinal tract.
-
Nasal Deposition: In nose-only inhalation studies, a large fraction of the drug may deposit in the nasal passages and be absorbed systemically.[11]
-
Pulmonary Absorption: The lungs have a large surface area and are highly vascularized, leading to rapid absorption of the drug that reaches the deep lung into the systemic circulation.[10]
Data Presentation
Table 1: Hypothetical In Vitro Efficacy of this compound
| Target Enzyme | IC50 (nM) | Assay Type |
| JAK1 | 5.2 | Kinase Assay |
| JAK2 | 8.1 | Kinase Assay |
| JAK3 | 1.5 | Kinase Assay |
| TYK2 | 45.8 | Kinase Assay |
Table 2: Hypothetical Aerosol Properties of this compound Dry Powder Inhaler
| Parameter | Value | Method |
| Mass Median Aerodynamic Diameter (MMAD) | 2.5 µm | Cascade Impaction |
| Geometric Standard Deviation (GSD) | 1.8 | Cascade Impaction |
| Fine Particle Fraction (<5 µm) | 65% | Cascade Impaction |
| Emitted Dose | 92% of nominal dose | Dose Uniformity |
Experimental Protocols
1. In Vitro JAK/STAT Signaling Inhibition Assay
-
Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in a relevant cell line (e.g., human bronchial epithelial cells).
-
Methodology:
-
Culture cells to 80-90% confluency in appropriate media.
-
Starve cells of growth factors for 4-6 hours.
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with a relevant cytokine (e.g., IL-13) for 15-30 minutes to induce STAT phosphorylation.
-
Lyse the cells and collect protein extracts.
-
Quantify phosphorylated STAT (pSTAT) and total STAT levels using Western blot or a plate-based immunoassay (e.g., ELISA).
-
Normalize pSTAT levels to total STAT and plot the percentage of inhibition against this compound concentration to determine the IC50 value.
-
2. Aerosol Particle Size Distribution by Cascade Impaction
-
Objective: To measure the aerodynamic particle size distribution of the aerosol generated from the this compound dry powder inhaler.
-
Methodology:
-
Assemble a cascade impactor (e.g., Next Generation Impactor) according to the manufacturer's instructions.
-
Connect the impactor to a vacuum pump calibrated to a specific flow rate (e.g., 60 L/min).
-
Load a capsule of this compound into the DPI device.
-
Actuate the inhaler, drawing the powder through the impactor for a set duration.
-
Disassemble the impactor and wash each stage with a suitable solvent to recover the deposited drug.
-
Quantify the amount of this compound on each stage using a validated analytical method (e.g., HPLC-UV).
-
Calculate the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) from the mass distribution across the impactor stages.
-
3. In Vivo Efficacy in an Ovalbumin-Induced Asthma Mouse Model
-
Objective: To evaluate the anti-inflammatory efficacy of inhaled this compound in a mouse model of allergic asthma.
-
Methodology:
-
Sensitize mice (e.g., BALB/c strain) with intraperitoneal injections of ovalbumin (OVA) and alum adjuvant on days 0 and 14.
-
From days 21 to 23, challenge the mice with aerosolized OVA for 30 minutes each day.
-
Administer inhaled this compound (or vehicle) via a nose-only inhalation system for a specified duration before each OVA challenge.
-
At 24-48 hours after the final challenge, perform the following assessments:
-
Measure airway hyperresponsiveness to methacholine (B1211447) using a plethysmograph.
-
Collect bronchoalveolar lavage (BAL) fluid and perform total and differential cell counts to quantify inflammatory cells (e.g., eosinophils, neutrophils).
-
Analyze BAL fluid for cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Process lung tissue for histological analysis of inflammation and mucus production.
-
-
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preclinical evaluation of inhaled this compound.
Caption: Troubleshooting logic for inconsistent in vivo efficacy.
References
- 1. inhalationmag.com [inhalationmag.com]
- 2. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scireq.com [scireq.com]
- 5. omicsonline.org [omicsonline.org]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Dispersion and Characterization of Pharmaceutical Dry Powder Aerosols [jstage.jst.go.jp]
- 9. Investigational Treatments in Phase I and II Clinical Trials: A Systematic Review in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Screening of Antiasthmatic Drugs | PPTX [slideshare.net]
- 11. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
minimizing off-target effects of pan-JAK inhibitors like Frevecitinib
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of pan-JAK inhibitors like Frevecitinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as KN-002) is an investigational small molecule that functions as a pan-Janus kinase (JAK) inhibitor.[1][2][3] This means it is designed to inhibit all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[4] By inhibiting these kinases, this compound can modulate the immune response. It is currently being developed as an inhaled therapy for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][5]
Q2: What are the potential off-target effects of a pan-JAK inhibitor like this compound?
Off-target effects occur when a drug interacts with unintended molecules, which can lead to adverse effects.[6] For pan-JAK inhibitors, a primary consideration is the inhibition of JAK isoforms in tissues outside the intended target area, which can lead to systemic side effects. For instance, because hematopoietic growth factors signal through JAK2, systemic inhibition can sometimes lead to cytopenias (a reduction in the number of mature blood cells).[7] While this compound is designed for targeted lung delivery to minimize systemic exposure, it is crucial to experimentally verify its selectivity.[8][9] Off-target effects can also arise from the inhibition of other, structurally related kinases outside of the JAK family.
Q3: How is this compound designed to minimize off-target effects?
The primary strategy employed for this compound to minimize off-target effects is through targeted delivery. It is formulated as a dry powder for inhalation, which is intended to deliver therapeutic concentrations directly to the lungs while minimizing systemic exposure.[2][8][9] Phase I clinical studies have supported this approach, showing dose-proportional pharmacokinetics with plasma levels below those that would be expected to be pharmacologically active systemically.[9] This approach aims to confine the pan-JAK inhibitory activity to the site of inflammation in the respiratory tract.
Q4: How can I experimentally assess the selectivity of a pan-JAK inhibitor like this compound?
Assessing the selectivity of a kinase inhibitor is a critical step. This is typically done through:
-
In Vitro Kinase Assays: These assays determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (the IC50 value). By testing the inhibitor against all JAK family members, you can determine its potency against each.
-
Kinome Profiling: This involves screening the inhibitor against a large panel of kinases (often hundreds) to identify potential off-target interactions.[10] This provides a broad view of the inhibitor's selectivity across the human kinome.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor binds to its intended JAK targets within a cellular context.[11]
Q5: What are some general strategies to reduce off-target effects in my experiments with pan-JAK inhibitors?
Beyond the targeted delivery approach of this compound, several experimental strategies can be employed:
-
Dose Optimization: Use the lowest effective concentration of the inhibitor to minimize the likelihood of engaging off-target kinases, which often have lower binding affinities.
-
Use of Selective Inhibitors as Controls: Where possible, compare the cellular phenotype induced by a pan-JAK inhibitor with that of more selective JAK inhibitors to dissect the contribution of inhibiting specific JAK isoforms.
-
Rational Drug Design: While not something the end-user can typically alter, it's a key strategy in drug development. This involves modifying the chemical structure of the inhibitor to enhance its specificity for the intended target.[6]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular phenotypes are observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a Dose-Response Analysis: A clear relationship between the inhibitor concentration and the observed phenotype is essential. However, off-target effects can also be dose-dependent. Compare the effective concentration for the phenotype with the known IC50 for the intended JAK targets.[10] 2. Kinome Profiling: Conduct a broad kinase screen to identify potential off-target kinases.[10] 3. Use Structurally Unrelated Inhibitors: Compare the phenotype with that of other well-characterized JAK inhibitors with different chemical structures. If multiple inhibitors targeting the same JAKs produce the same effect, it is more likely to be on-target. |
| Cell Line-Specific Effects | 1. Test in Multiple Cell Lines: The genetic background of a cell line can influence its response. Test the inhibitor on a panel of cell lines with varying dependencies on different signaling pathways. 2. Characterize JAK Expression: Confirm the expression levels of all four JAK family members in your cell model. |
| Compound Instability | 1. Verify Compound Integrity: Use analytical methods like HPLC-MS to confirm the purity and concentration of your inhibitor stock solution. 2. Prepare Fresh Dilutions: Avoid repeated freeze-thaw cycles and prepare fresh dilutions for each experiment. |
Problem 2: Difficulty in confirming on-target engagement of this compound in a cellular context.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions for CETSA | 1. Optimize Temperature Gradient: The heating range is critical. A broad temperature range should be tested to accurately determine the melting point of the target protein. 2. Ensure Adequate Protein Levels: The target protein must be abundant enough for detection by Western blot or other methods. 3. Optimize Lysis Conditions: Incomplete cell lysis can lead to a loss of soluble protein and affect the results. |
| Low Cell Permeability | 1. Time-Course Experiment: Increase the incubation time to ensure the inhibitor has sufficient time to cross the cell membrane and engage its target. 2. Use Permeabilizing Agents (with caution): For some mechanistic studies, mild detergents can be used to permeabilize the cell membrane, but this can affect cellular physiology. |
| Antibody Issues (for Western Blot detection) | 1. Validate Antibody Specificity: Use positive and negative controls to ensure the antibody specifically recognizes the target protein. 2. Optimize Antibody Concentration: Titrate the primary and secondary antibodies to achieve a good signal-to-noise ratio. |
Data Presentation
Table 1: Illustrative Inhibitory Activity (IC50, nM) of Pan-JAK and Selective JAK Inhibitors
Disclaimer: The following data is representative of typical JAK inhibitors and is provided for illustrative purposes. Specific IC50 values for this compound are not publicly available.
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity Profile |
| Representative Pan-JAK Inhibitor (e.g., Tofacitinib) | 1-5 | 5-20 | ~1-5 | ~20 | Pan-JAK |
| Representative JAK1/2 Inhibitor (e.g., Ruxolitinib) | ~10 | ~10 | >400 | ~20 | JAK1/2 selective |
| Representative JAK1 Selective Inhibitor (e.g., Filgotinib) | ~10 | >500 | >1000 | >1000 | JAK1 selective |
Data compiled from multiple public sources for illustrative comparison.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 of an inhibitor against a specific JAK kinase.
Materials:
-
Recombinant human JAK kinase (JAK1, JAK2, JAK3, or TYK2)
-
Peptide substrate specific to the kinase
-
ATP
-
This compound or other test inhibitor
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
-
Add Kinase and Substrate: Add a mixture containing the recombinant JAK enzyme and the peptide substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions. This involves first depleting the remaining ATP, and then converting the generated ADP back to ATP, which is used in a luciferase reaction.[12]
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the resulting dose-response curves.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the binding of this compound to its target JAKs in a cellular environment.
Materials:
-
Cultured cells expressing the target JAKs
-
This compound or other test inhibitor
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[10]
-
Lysis: Lyse the cells by freeze-thawing.[10]
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[10]
-
Analysis: Analyze the amount of the target JAK protein in the soluble fraction by Western blotting.
-
Data Interpretation: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.[10]
Visualizations
Caption: The JAK-STAT signaling pathway.
References
- 1. This compound - Kinaset Therapeutics/Vectura - AdisInsight [adisinsight.springer.com]
- 2. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound by Kinaset Therapeutics for Asthma: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shutterstock.com [shutterstock.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. respiratory-therapy.com [respiratory-therapy.com]
- 10. benchchem.com [benchchem.com]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
optimizing Frevecitinib concentration for cell culture
This guide provides technical support for researchers, scientists, and drug development professionals utilizing Frevecitinib in a cell culture setting. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to aid in the successful design and execution of in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound (also known as KN-002) is an investigational small molecule inhibitor.[1] It functions as a pan-Janus kinase (JAK) inhibitor, targeting all isoforms of the enzyme: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3][4][5] By blocking these enzymes, this compound disrupts the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[6][7]
Q2: How does this compound inhibit the JAK-STAT pathway? Cytokines bind to their specific receptors, causing associated JAKs to activate and phosphorylate each other. These activated JAKs then create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the JAKs, causing them to dimerize, translocate into the nucleus, and regulate the transcription of target genes.[7] this compound exerts its effect by directly inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs.
Q3: What is a recommended starting concentration range for this compound in cell culture? Since specific IC50 values for this compound are not widely published across various cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. A common approach for new small molecule inhibitors is to start with a broad concentration range, for example, from 1 nM to 10 µM, to identify the effective window.[8][9]
Q4: What is the recommended solvent for this compound? Like most small molecule inhibitors, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically at or below 0.1%.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocol: Determining the IC50 of this compound
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cells using a colorimetric cell viability assay, such as the MTT assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound powder and DMSO
-
Sterile, 96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[10]
-
Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control and untreated controls.
-
Incubate the plate at 37°C with 5% CO₂ for 24 hours to allow cells to attach.[11]
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform a serial dilution of this stock solution in complete culture medium to create a range of working concentrations. For example, create 2X final concentrations ranging from 2 nM to 20 µM.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the corresponding this compound working dilutions, vehicle control medium, or fresh medium (untreated control) to the appropriate wells.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time may vary depending on the cell line and experimental goals.[12]
-
-
Cell Viability Assessment (MTT Assay):
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[10]
-
Normalize the data by converting absorbance values to a percentage of viability relative to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data. The IC50 is the concentration of this compound that results in 50% inhibition of cell viability.[13][14]
-
Data Presentation
Quantitative data from dose-response experiments should be clearly tabulated. As specific preclinical IC50 values for this compound are not publicly available, the following table serves as a hypothetical example for how to present your empirically determined results.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) [Hypothetical] |
| A549 (Lung Carcinoma) | MTT Assay | 72 | 150 |
| Jurkat (T-cell Leukemia) | CellTiter-Glo® | 48 | 85 |
| PBMC (Human) | WST-1 Assay | 72 | 220 |
| BEAS-2B (Bronchial Epithelium) | MTT Assay | 72 | 450 |
Troubleshooting Guide
This section addresses common problems encountered when optimizing inhibitor concentrations.
Q: My cells are rounding up and detaching even at the lowest concentrations of this compound. What could be the cause? A: This often points to cytotoxicity that may be unrelated to the intended on-target effect.
-
Possible Cause 1: Solvent Toxicity. The final concentration of your solvent (e.g., DMSO) may be too high for your specific cell line.
-
Solution: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1%. Some sensitive cell lines may require even lower concentrations (e.g., <0.05%).[8]
-
-
Possible Cause 2: Concentration Calculation Error. An error in calculating the serial dilutions may have resulted in much higher concentrations than intended.
-
Solution: Carefully review all calculations for preparing the stock and working solutions. Prepare a fresh dilution series and repeat the experiment.
-
Q: I am not observing any significant decrease in cell viability, even at high micromolar concentrations. Why is this? A: A lack of effect can stem from several factors related to the compound, the experimental setup, or the cells themselves.
-
Possible Cause 1: Concentration is Too Low. The effective concentration for your cell line might be higher than the range you tested.
-
Solution: Expand your dose-response curve to include higher concentrations (e.g., up to 50 or 100 µM), but be mindful of potential off-target effects and solubility limits.[9]
-
-
Possible Cause 2: Compound Instability. Small molecules can degrade in cell culture media over long incubation periods (48-72h).[15]
-
Solution: For long-term experiments, consider refreshing the media with a freshly prepared compound at regular intervals (e.g., every 24 hours).[15]
-
-
Possible Cause 3: Cell Line Resistance. The chosen cell line may not rely on the JAK-STAT pathway for survival, or it may have compensatory mechanisms that overcome the inhibition.
-
Solution: Confirm that your cell line expresses the target kinases (JAK1/2/3/TYK2). You can verify the on-target activity by performing a western blot to check for reduced phosphorylation of STAT proteins following treatment.
-
Q: My results show high variability between replicate wells. How can I improve consistency? A: High variability often originates from technical inconsistencies during the experimental setup.[16]
-
Possible Cause 1: Inconsistent Cell Seeding. An uneven distribution of cells across the plate is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps. Using a multichannel pipette can improve consistency.[16]
-
-
Possible Cause 2: Compound Precipitation. The inhibitor may be precipitating out of solution, especially at higher concentrations, leading to inaccurate dosing.
-
Solution: Visually inspect your stock and working solutions for any precipitate. If observed, try gentle warming or sonication. Ensure the final concentration in the media does not exceed the compound's solubility limit.[16]
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or medium to create a humidity barrier.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. hcplive.com [hcplive.com]
- 3. This compound - Kinaset Therapeutics/Vectura - AdisInsight [adisinsight.springer.com]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Targeting JAK-STAT Signaling to Control Cytokine Release Syndrome in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
troubleshooting Frevecitinib stability in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting the stability of Frevecitinib in experimental solutions. Given the limited publicly available stability data for this compound, this guide leverages data from the structurally related pan-Janus kinase (JAK) inhibitor, Tofacitinib, to infer potential stability characteristics and provide robust troubleshooting strategies. All recommendations based on Tofacitinib are clearly noted.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, it is best practice to use anhydrous dimethyl sulfoxide (B87167) (DMSO). Most small molecule kinase inhibitors exhibit good solubility and stability in DMSO.[1] Prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of DMSO added to your aqueous experimental solutions, as high concentrations of DMSO can be cytotoxic.
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation upon dilution of a DMSO stock into aqueous media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: The compound may be precipitating out of the aqueous buffer.
-
pH-Dependent Solubility: The pH of your experimental solution may be influencing the solubility of this compound.
-
Buffer Composition: Components of your buffer system could be interacting with the compound.
To troubleshoot, consider the following:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
pH Adjustment: Based on data from the analogous compound Tofacitinib, which shows increased solubility at a lower pH, cautiously adjusting the pH of your solution to a more acidic range (e.g., below pH 7.0) might improve solubility.[2]
-
Solvent Content: For in vitro experiments, ensure the final concentration of DMSO is as low as possible (typically <0.5%) to avoid solvent effects and cytotoxicity.
Q3: How stable is this compound in aqueous solutions, and how should I store them?
General Recommendations for Storing Aqueous this compound Solutions:
-
Prepare fresh solutions for each experiment whenever possible.
-
If short-term storage is necessary, store aliquots at 4°C for up to 24 hours.[4] For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity in cell-based assays.
This could be due to the degradation of this compound in your cell culture media.
Troubleshooting Steps:
-
Assess Stability in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C. A generic HPLC-based protocol is provided below.
-
pH of Media: Measure the pH of your cell culture media. If it is in the neutral to slightly basic range, consider if a more pH-stable formulation is needed for long-term experiments.
-
Minimize Incubation Time: If degradation is confirmed, reduce the pre-incubation time of this compound in the media before adding to cells.
Issue: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
This may indicate the presence of degradants.
Troubleshooting Steps:
-
Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed. This involves exposing a this compound solution to stress conditions such as acid, base, oxidation, and light. Analysis of Tofacitinib has shown it degrades under acidic and basic conditions.[5]
-
Review Solution Preparation and Storage: Ensure that stock solutions were prepared in anhydrous DMSO and that aqueous solutions were prepared fresh and stored appropriately.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unknown peaks and hypothesize potential degradation products.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁N₇O₂ | [6] |
| Molecular Weight | 415.4 g/mol | [6] |
| XLogP3 | 0.9 | [6] |
Table 2: Stability of Tofacitinib in Aqueous Solution (Used as an Analog for this compound)
| Condition | Observation | Implication for this compound Handling |
| Acidic pH (2.0-5.0) | Maximum stability | Prepare and store aqueous solutions in this pH range if possible. |
| Neutral to Basic pH (>7.0) | Increased degradation | Be cautious with long-term experiments in neutral or basic buffers. |
| Elevated Temperature | Increased degradation | Store solutions at recommended low temperatures. |
| Presence of Oxidizing Agents | Potential for degradation | Avoid exposure to strong oxidizing agents. |
Experimental Protocols
Protocol: HPLC-Based Assessment of this compound Stability in Aqueous Solution
This protocol provides a general framework for assessing the stability of this compound in a given experimental buffer.
1. Materials:
- This compound
- Anhydrous DMSO
- Experimental buffer (e.g., PBS, cell culture media)
- HPLC system with a C18 column
- Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
2. Procedure:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the experimental buffer.
- Immediately after preparation (t=0), inject an aliquot onto the HPLC system to obtain an initial chromatogram and peak area for this compound.
- Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
- At various time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC system.
- Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
3. Data Analysis:
- Plot the percentage of the initial this compound peak area remaining versus time to determine the stability profile.
Visualizations
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Caption: Workflow for assessing this compound stability in solution.
Caption: Decision tree for troubleshooting this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. This compound | C22H21N7O2 | CID 67123870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to JAK Inhibitor Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Janus kinase (JAK) inhibitor therapies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to JAK inhibitors?
A1: Resistance to JAK inhibitors can be broadly categorized into two types:
-
Genetic Resistance: This arises from mutations in the target kinase that prevent the inhibitor from binding effectively. A common example is the acquisition of point mutations within the JAK2 kinase domain.[1][2][3] These mutations can sterically hinder the inhibitor or alter the conformation of the ATP-binding pocket.[3] In some cases, the cooperative effect of multiple JAK-activating mutations can lead to a higher threshold for inhibition.[1]
-
Functional Resistance (Non-mutational): This form of resistance occurs without genetic changes to the primary target. The main mechanisms include:
-
Reactivation of the JAK-STAT pathway: Cells can develop "persistence" by reactivating JAK/STAT signaling through the formation of heterodimers between different JAK family members (e.g., JAK1/JAK2, JAK2/TYK2), leading to trans-phosphorylation and sustained downstream signaling despite the presence of an inhibitor.[1][2][4]
-
Activation of Bypass Signaling Pathways: Cells can compensate for JAK inhibition by upregulating parallel signaling pathways, such as the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, to maintain proliferation and survival.[2]
-
Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins, particularly from the Bcl-2 family (e.g., Bcl-xL), can confer resistance to JAK inhibitor-induced apoptosis.[5]
-
Inactivation of Negative Regulators: Loss or downregulation of protein tyrosine phosphatases (PTPs), such as CD45, which normally dephosphorylate and inactivate JAKs and STATs, can lead to hyperactivation of the pathway and reduced sensitivity to inhibitors.[1][2]
-
Q2: We are observing a loss of response to our JAK inhibitor in our cell line model over time. How can we determine the cause?
A2: To investigate the loss of response, a systematic approach is recommended. This involves determining whether the resistance is due to genetic mutations or functional adaptations.
Troubleshooting Guide
Problem 1: Decreased sensitivity to a JAK inhibitor in a cell-based assay.
Your cell line, which was previously sensitive to a specific JAK inhibitor, now shows a reduced response (e.g., higher IC50 value for cell viability).
| Potential Cause | Suggested Troubleshooting Steps |
| Acquired Genetic Mutations in the Target JAK | 1. Sequence the kinase domain of the target JAK gene(s) in the resistant cells and compare it to the parental, sensitive cells. Sanger sequencing of the ATP-binding pocket or next-generation sequencing can be employed.[1] 2. If a mutation is identified, perform a rescue experiment : introduce the wild-type and mutant JAK into sensitive cells to confirm that the mutation confers resistance. |
| Reactivation of JAK-STAT Signaling | 1. Perform Western blotting to analyze the phosphorylation status of JAKs and STATs in the presence of the inhibitor in both sensitive and resistant cells. Persistent phosphorylation in resistant cells suggests pathway reactivation.[2] 2. Test the effect of pan-JAK inhibitors or combinations of isoform-selective inhibitors to see if blocking multiple JAK family members restores sensitivity. |
| Activation of Bypass Pathways | 1. Profile the activation status of key nodes in alternative survival pathways (e.g., p-Akt, p-ERK) via Western blot or phospho-kinase arrays.[2] 2. Use combination therapy with inhibitors of the identified bypass pathway (e.g., a PI3K or MEK inhibitor) to see if sensitivity to the JAK inhibitor is restored. |
| Upregulation of Pro-survival Proteins | 1. Assess the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) using Western blotting or qPCR. 2. Combine the JAK inhibitor with a Bcl-2/Bcl-xL inhibitor (e.g., venetoclax, navitoclax) to determine if this combination induces apoptosis in resistant cells.[1][5] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) Levels
This protocol is used to assess the inhibition of the JAK-STAT signaling pathway.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the JAK inhibitor at various concentrations for the desired time period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Strategies to Overcome Resistance
If resistance is confirmed, several strategies can be employed to overcome it. The choice of strategy depends on the underlying mechanism of resistance.
Table 1: Therapeutic Strategies to Overcome JAK Inhibitor Resistance
| Strategy | Mechanism of Action | Example Agents/Approaches | Relevant Resistance Mechanism |
| Switch to a Different JAK Inhibitor | Utilize an inhibitor with a different binding mode or selectivity profile. | Type II JAK inhibitors (e.g., CHZ868, BBT-594) that bind to the inactive kinase conformation may overcome resistance mutations that affect the ATP-binding site of Type I inhibitors.[1][4] | Genetic Resistance (specific kinase domain mutations) |
| Combination Therapy: Targeting Survival Pathways | Inhibit parallel or downstream pro-survival signals that are upregulated in resistant cells. | JAKi + Bcl-2/Bcl-xL inhibitor (e.g., Ruxolitinib + Venetoclax)[1] JAKi + PI3K inhibitor [6] | Functional Resistance (upregulation of pro-survival proteins, bypass pathway activation) |
| Combination Therapy: Targeting Protein Stability | Promote the degradation of JAK proteins to prevent pathway reactivation. | JAKi + HSP90 inhibitor (e.g., PU-H71)[4] JAKi + HDAC inhibitor [2][4] | Functional Resistance (JAK-STAT pathway reactivation) |
| Combination Therapy: Immunomodulation | Enhance the anti-tumor immune response. | JAKi + Immune Checkpoint Inhibitor (e.g., Ruxolitinib + anti-PD-1)[7][8] | Extrinsic resistance mechanisms involving the tumor microenvironment. |
Visualizations
Caption: Canonical JAK-STAT signaling pathway.
Caption: Key mechanisms of resistance to JAK inhibitors.
Caption: Workflow for troubleshooting JAK inhibitor resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Targeting of JAK2 and Bcl-2/Bcl-xL to Cure Mutant JAK2-Driven Malignancies and Overcome Acquired Resistance to JAK2 Inhibitors [en-cancer.fr]
- 6. Combination therapies in myelofibrosis: Latest considerations on toxicity management with JAK inhibitors [mpn-hub.com]
- 7. Combining JAK Inhibitors with Immune Checkpoint Inhibitors: Overcoming Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of JAK inhibitor and immune checkpoint inhibitor in clinical trials: a breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
refining animal models for testing Frevecitinib
This technical support guide provides researchers, scientists, and drug development professionals with essential information for refining animal models to test Frevecitinib, a novel Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (also known as KN-002) is a novel, potent inhibitor of the Janus kinase (JAK) family, targeting all isoforms: JAK1, JAK2, JAK3, and TYK2.[1][2] JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[3][4] By inhibiting these enzymes, this compound blocks the JAK-STAT signaling pathway, which is critical for the expression of genes involved in inflammatory processes.[4][5] It is being developed as an inhaled therapy for respiratory conditions like asthma and COPD to deliver the drug directly to the lungs and minimize systemic exposure.[1][6][7][8][9]
Q2: What are the primary therapeutic targets for this compound in animal models? A2: Given its broad JAK inhibition profile, this compound is a candidate for a range of immune-mediated inflammatory diseases.[3][5] Animal models for the following conditions are highly relevant:
-
Rheumatoid Arthritis (RA): The JAK-STAT pathway is central to the pathogenesis of RA.[10][11]
-
Atopic Dermatitis (AD) & Psoriasis: JAK inhibitors have shown efficacy in reducing skin inflammation in various dermatitis models.[12][13][14]
-
Asthma & Respiratory Inflammation: As an inhaled therapeutic, models of allergic asthma and other respiratory inflammations are the primary focus of its current development.[1][2]
Q3: Which animal models are most appropriate for testing this compound's efficacy? A3: The choice of model depends on the therapeutic area of interest:
-
For Rheumatoid Arthritis: The Collagen-Induced Arthritis (CIA) mouse model is considered a gold standard as it shares many immunological and pathological features with human RA.[11][15][16] Adjuvant-Induced Arthritis (AIA) in rats is also a well-established model.[11][17]
-
For Atopic Dermatitis: Hapten-induced models, such as those using oxazolone (B7731731) (OXA), effectively mimic the inflammatory phases of AD and are responsive to JAK inhibitors.[12][13][18]
-
For Asthma: While specific preclinical models for this compound's inhaled formulation are not detailed in public literature, ovalbumin (OVA)-sensitized mouse models are standard for evaluating therapies for allergic asthma.
Q4: How should this compound be administered in animal studies? A4: For systemic diseases like RA or AD, oral administration (gavage) is common for JAK inhibitors.[13] However, since this compound is being developed as an inhaled dry powder for respiratory diseases,[1][9] intra-tracheal or nose-only inhalation administration would be the most clinically relevant route for asthma models. The vehicle for oral administration should be carefully selected (e.g., 0.5% methylcellulose) to ensure stability and bioavailability.
Troubleshooting Guide
Q: I am observing high variability in the clinical scores (e.g., arthritis index, dermatitis score) between animals in the same treatment group. What could be the cause? A: High variability can undermine study results. Consider the following:
-
Inconsistent Disease Induction: Ensure that the induction agent (e.g., collagen, oxazolone) is prepared consistently and administered accurately to each animal. Minor variations in injection volume or site can lead to different disease severity.
-
Dosing Accuracy: Verify the concentration and stability of your this compound formulation. Ensure precise administration, whether by oral gavage or another route.
-
Animal Health and Stress: House animals in a low-stress environment. Underlying health issues or stress can impact immune responses and disease progression.
-
Subjective Scoring: Ensure that clinical scoring is performed by a trained individual who is blinded to the treatment groups to minimize bias.
Q: My animals are showing unexpected weight loss or signs of toxicity after treatment. What should I do? A: This could indicate off-target effects or that the dose is too high.
-
Dose-Response Study: If not already done, perform a dose-ranging study to identify the maximum tolerated dose (MTD).
-
Check for Off-Target Effects: While this compound is a pan-JAK inhibitor, unexpected toxicity could arise. Consider analyzing key organs (liver, spleen, kidneys) for histopathological changes.
-
Vehicle Control: Ensure that the vehicle itself is not causing toxicity. Run a vehicle-only control group.
-
Refine Dosing Regimen: It's possible that prolonged target inhibition is leading to toxicity.[19] Consider a less frequent dosing schedule if pharmacokinetics allow.
Q: The in vivo efficacy of this compound is much lower than what I observed in vitro. Why might this be? A: Discrepancies between in vitro and in vivo results are common and highlight the complexity of translating cell-based assays to whole-animal systems.[19]
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid clearance in vivo, preventing it from reaching therapeutic concentrations at the target tissue for a sufficient duration.[19] Conduct a PK study to measure drug levels in plasma and the target tissue.
-
Target Engagement: Confirm that the drug is reaching and inhibiting its JAK targets in vivo. This can be assessed by measuring the phosphorylation of downstream STAT proteins (e.g., pSTAT5) in relevant tissues or cells (e.g., spleen, skin, peripheral blood mononuclear cells).[19][20]
-
Model-Specific Biology: The specific cytokines driving the disease in your chosen animal model may rely on signaling pathways that are less sensitive to JAK inhibition than anticipated.[19]
Data Presentation
Table 1: Example Dosing and Efficacy of JAK Inhibitors in Preclinical Models Note: This table contains representative data for different JAK inhibitors to provide a baseline for experimental design, as specific preclinical dosing for this compound is not publicly available.
| Model | Species/Strain | Compound | Dose (mg/kg/day) | Efficacy Endpoint | % Inhibition / Reduction | Reference |
| Atopic Dermatitis (OXA-induced) | Mouse | JAK Inhibitor | 10 - 30 (oral) | Ear Thickness | Significant Reduction | [21] |
| Atopic Dermatitis (Hapten-induced) | Mouse | JTE-052 | 1 - 10 (oral) | Skin Inflammation Score | Dose-dependent Reduction | [13] |
| Rheumatoid Arthritis (CIA) | Mouse (DBA1/J) | Tofacitinib | Not Specified | Th17 Cell Count | Significant Reduction | [10] |
| Rheumatoid Arthritis (CIA) | Mouse | Selective JAKi | Not Specified | Paw Swelling, Histology | Varying Alleviation | [15] |
| Rheumatoid Arthritis (CIA & AIA) | Mouse & Rat | CP-690550 | 1.5 - 15 (pump) | Clinical Score, Paw Swelling | >90% at highest dose | [17] |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) Mouse Model for Efficacy Testing
-
Animals: DBA/1J mice (male, 8-10 weeks old) are commonly used.
-
Disease Induction:
-
Day 0: Anesthetize mice and administer a primary immunization via subcutaneous injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[16]
-
Day 21: Administer a booster injection with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Regimen (Therapeutic Dosing):
-
Begin monitoring for signs of arthritis (paw swelling, redness) around Day 24.
-
Once an animal reaches a predetermined clinical score (e.g., a score of 2 in at least one paw), randomize it into a treatment group.[11]
-
Administer this compound or vehicle daily via the chosen route (e.g., oral gavage) for a defined period (e.g., 14-21 days).[11]
-
-
Endpoint Analysis:
-
Clinical Scoring: Monitor disease progression 3-4 times per week by scoring each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis). The sum provides a total arthritis score.
-
Paw Swelling: Measure paw thickness using digital calipers.
-
Biomarker Analysis: Collect blood for analysis of inflammatory cytokines (e.g., IL-6, TNF-α) and serum antibodies.[10] Spleens can be collected for flow cytometry analysis of immune cell populations.[15]
-
Protocol 2: Oxazolone (OXA)-Induced Atopic Dermatitis (AD) Mouse Model
-
Animals: BALB/c or C57BL/6 mice (6-8 weeks old).
-
Disease Induction:
-
Day 0 (Sensitization): Shave the abdominal skin of the mice. Apply a solution of oxazolone (e.g., 3% in acetone/olive oil) to the shaved abdomen.
-
Day 7 (Challenge): Apply a lower concentration of oxazolone (e.g., 1%) to the dorsal and ventral surfaces of one ear. This will elicit a local inflammatory reaction. Repeat the challenge every 2-3 days to induce a chronic dermatitis phenotype.[12][18]
-
-
Treatment Regimen:
-
Begin treatment (e.g., daily oral gavage of this compound or vehicle) concurrently with the first ear challenge or after the establishment of chronic inflammation.
-
-
Endpoint Analysis:
-
Ear Thickness: Measure the thickness of the challenged ear daily or every other day using digital calipers.[12][21]
-
Clinical Scoring: Score the severity of skin lesions on the ear (erythema, edema, excoriation) on a scale of 0-3.[21]
-
Histology: At the end of the study, collect ear tissue for H&E staining to assess epidermal hyperplasia and immune cell infiltration.
-
Biomarker Analysis: Collect blood for measurement of serum IgE levels.[12][13] Ear tissue can be homogenized to measure local cytokine levels (e.g., IL-4, IL-13).
-
Visualizations
References
- 1. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 2. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchopenworld.com [researchopenworld.com]
- 6. hcplive.com [hcplive.com]
- 7. FDA clears Kinaset’s IND for a Phase 2b trial of KN-002 this compound DPI in patients with asthma – OINDPnews [oindpnews.com]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- 9. This compound by Kinaset Therapeutics for Asthma: Likelihood of Approval [pharmaceutical-technology.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A novel JAK inhibitor JTE-052 reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
addressing variability in patient response to Frevecitinib
Technical Support Center: Frevecitinib
This guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the inherent variability in patient and experimental responses to this novel selective JAK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2). By binding to the kinase domain of JAK1 and JAK2, it prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins. This effectively dampens the signaling cascade of various pro-inflammatory cytokines that are dependent on the JAK-STAT pathway.
Q2: What are the potential sources of variability in experimental results with this compound?
A2: Variability can stem from several factors:
-
Genetic Heterogeneity: Polymorphisms or mutations in the JAK-STAT pathway genes (e.g., JAK2, STAT3, SOCS3) can alter drug binding or pathway activation.
-
Cellular Context: The specific cell type, its activation state, and the expression levels of JAKs and cytokine receptors can significantly influence this compound's efficacy.
-
Experimental Conditions: Inconsistent cell culture conditions, passage number, reagent quality, and assay timing can all contribute to variable outcomes.
-
Drug Stability: this compound is sensitive to light and temperature. Improper storage or handling can lead to degradation and reduced activity.
Q3: Are there known biomarkers that correlate with a positive response to this compound?
A3: While research is ongoing, preliminary data suggests that elevated baseline levels of phosphorylated STAT3 (p-STAT3) in target cells and the absence of mutations in the JAK2 pseudokinase domain may be associated with a more robust response to this compound.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experimental replicates.
-
Potential Cause A: Inconsistent Cell Density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count immediately before plating and optimize seeding density to ensure cells are in a logarithmic growth phase for the duration of the experiment.
-
-
Potential Cause B: Drug Dilution Inaccuracy.
-
Solution: Prepare a fresh stock solution of this compound in DMSO for each experiment. Use a serial dilution method with calibrated pipettes to prepare the dose-response curve. Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Potential Cause C: Edge Effects on Assay Plates.
-
Solution: Avoid using the outer wells of microplates, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
Issue 2: Sub-optimal inhibition of STAT3 phosphorylation observed via Western Blot.
-
Potential Cause A: Insufficient Drug Incubation Time.
-
Solution: The inhibition of p-STAT3 is a rapid event. Ensure that the pre-incubation time with this compound is sufficient before cytokine stimulation. We recommend a pre-incubation of 1-2 hours.
-
-
Potential Cause B: Reagent Degradation.
-
Solution: Use fresh cytokine stocks for stimulation. Ensure that phosphatase inhibitors are included in the cell lysis buffer to protect the phosphorylation status of STAT3.
-
-
Potential Cause C: Crosstalk from other signaling pathways.
-
Solution: In some cell types, other pathways can lead to STAT3 activation. Confirm the dependence of p-STAT3 on JAK1/2 in your model system using a positive control (e.g., a known potent JAK inhibitor) or by using JAK1/2 knockout/knockdown cell lines.
-
Issue 3: Unexpected cytotoxicity in control (vehicle-treated) cells.
-
Potential Cause A: High DMSO Concentration.
-
Solution: The final concentration of the vehicle (DMSO) should be kept constant across all wells and should not exceed 0.1% (v/v), as higher concentrations can be toxic to many cell types.
-
-
Potential Cause B: Contamination.
-
Solution: Perform routine checks for mycoplasma contamination in your cell cultures. Ensure all reagents and media are sterile.
-
Quantitative Data Overview
Table 1: Inhibitory Activity of this compound against JAK Isoforms
| Kinase | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 8.1 |
| JAK3 | 450.7 |
| TYK2 | 398.5 |
Table 2: Impact of a Hypothetical JAK2 V617F Mutation on this compound Efficacy
| Cell Line | Genotype | This compound IC50 (nM) |
| HEL 92.1.7 | JAK2 V617F | 15.6 |
| UT-7 | JAK2 WT | 7.8 |
Table 3: Cytokine Release Profile in PBMCs from Responders vs. Non-Responders (Data represents IL-6 levels (pg/mL) after 24h treatment)
| Patient Group | Vehicle Control | This compound (100 nM) |
| Responder | 1250 ± 150 | 150 ± 45 |
| Non-Responder | 1180 ± 200 | 950 ± 180 |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705) Inhibition
-
Cell Culture & Treatment: Seed cells (e.g., 2x10^6 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Starvation: The following day, replace the medium with serum-free medium and incubate for 4-6 hours.
-
Inhibition: Pre-treat cells with varying concentrations of this compound (or DMSO vehicle) for 2 hours.
-
Stimulation: Stimulate the cells with a pre-determined concentration of IL-6 (e.g., 20 ng/mL) for 30 minutes.
-
Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability MTS Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (or DMSO vehicle) for 72 hours.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Visualizations and Workflows
Caption: Simplified JAK-STAT signaling pathway showing this compound's inhibitory action on JAK1/2.
Caption: Workflow for assessing the in vitro response of patient-derived cells to this compound.
Technical Support Center: Enhancing the Bioavailability of Inhaled Frevecitinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of inhaled Frevecitinib.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of inhaled this compound.
| Problem | Potential Causes | Recommended Solutions |
| High variability in aerodynamic particle size distribution (APSD) data from cascade impaction. | Inconsistent powder dispersion from the dry powder inhaler (DPI) device.[1] Environmental factors such as humidity affecting powder properties.[2] Improper setup or leaks in the cascade impactor apparatus.[3] Issues with the drug recovery and analytical method. | Ensure consistent and reproducible actuation of the DPI device. Control and monitor environmental conditions (temperature and humidity) during testing.[2] Perform a leak test on the cascade impactor before each experiment. Verify that the flow rate is stable and accurate.[3] Validate the analytical method for drug recovery from the impactor stages. |
| Low Fine Particle Fraction (FPF) despite optimal particle size. | Poor powder de-agglomeration and dispersion.[1] Suboptimal inhaler device design for the formulation.[1] High electrostatic charges on the particles causing aggregation. | Optimize the formulation with suitable excipients like leucine (B10760876) to improve powder dispersibility.[4] Select a DPI device with appropriate resistance and dispersion mechanism for your formulation.[1] Incorporate fine particle carriers or charge-modifying agents in the formulation. |
| Low in vitro permeability in cell-based assays (e.g., Calu-3). | Poor solubility of this compound in the epithelial lining fluid.[5] Efflux transporter activity in the epithelial cells.[6] Low intrinsic permeability of the compound.[5] | Include solubility enhancers or surfactants in the formulation.[7] Co-administer with a known inhibitor of the suspected efflux transporter (e.g., verapamil (B1683045) for P-gp) to confirm its role.[6] Consider chemical modification of the this compound molecule if low permeability is a major hurdle (requires extensive medicinal chemistry).[8] |
| High systemic exposure and low lung retention in in vivo pharmacokinetic (PK) studies. | Rapid dissolution and absorption of the drug from the lungs into systemic circulation.[5] High oral bioavailability from the swallowed fraction of the inhaled dose.[5] Rapid clearance from the lungs via mucociliary action.[8] | Modify the formulation to achieve a slower dissolution rate, for example, by using a less soluble salt form or a sustained-release formulation.[5] In preclinical studies, consider using techniques to prevent gastrointestinal absorption (e.g., oral charcoal administration) to isolate the lung-delivered dose.[9] Utilize mucoadhesive excipients in the formulation to prolong residence time in the lungs.[8] |
| Inconsistent results between in vitro and in vivo studies. | Poor correlation between the in vitro dissolution method and the in vivo environment.[10] Differences in aerosol generation and deposition between the lab setup and the animal model.[2] The chosen animal model may not accurately reflect human lung physiology.[11] | Develop and validate an in vitro dissolution method that is more representative of the lung environment.[10] Use more realistic throat models and inhalation profiles in in vitro testing to better mimic in vivo conditions.[12] Carefully select the animal model based on its physiological similarity to the human respiratory system for the specific research question.[11] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as KN-002) is a first-in-class, inhaled pan-Janus kinase (JAK) inhibitor.[13][14] It targets JAK1, JAK2, JAK3, and TYK2, which are intracellular tyrosine kinases involved in cytokine signaling pathways that regulate inflammation.[15][16] By inhibiting these kinases, this compound can reduce the inflammatory response in the airways, which is beneficial for treating respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[17][18] It is formulated as a dry powder for inhalation to deliver therapeutic concentrations directly to the lungs while minimizing systemic exposure.[13][19]
2. What is the rationale for an inhaled formulation of a JAK inhibitor?
The primary rationale for an inhaled formulation of a JAK inhibitor like this compound is to achieve targeted drug delivery to the site of inflammation in the lungs.[20] This approach offers several advantages over systemic administration:
-
Maximizes local efficacy: High drug concentrations can be achieved in the airways.[5]
-
Minimizes systemic side effects: By limiting the amount of drug that reaches the bloodstream, the risk of systemic adverse effects associated with JAK inhibition can be reduced.[5][19]
-
Rapid onset of action: Direct delivery to the lungs can lead to a faster therapeutic effect.[5]
-
Lower required dose: A smaller dose is often needed compared to oral administration, which can also contribute to a better safety profile.[5]
3. What are the key strategies to enhance the bioavailability of inhaled this compound?
Enhancing the bioavailability of inhaled this compound primarily involves maximizing its concentration and residence time in the lungs. Key strategies include:
-
Optimizing Particle Size and Aerodynamic Properties: The formulation should have an optimal aerodynamic particle size distribution (typically 1-5 µm) to ensure deep lung deposition.[21]
-
Improving Powder Formulation: The use of suitable excipients can improve powder flow, de-agglomeration, and aerosolization, leading to a higher fine particle fraction.[4][22]
-
Prolonging Lung Retention: This can be achieved by modifying the drug's dissolution rate or by using mucoadhesive excipients to reduce clearance by the mucociliary escalator.[5][8]
-
Enhancing Epithelial Permeability: If the drug has low permeability, absorption enhancers can be included in the formulation to facilitate its transport across the lung epithelium.[7]
4. Which excipients are commonly used to improve the performance of dry powder inhaler (DPI) formulations?
Several types of excipients can be used in DPI formulations to enhance stability, aerosol performance, and bioavailability:
| Excipient Class | Examples | Function |
| Carriers | Lactose, Mannitol | Improve powder flow, aid in dosing accuracy, and assist in the dispersion of the active pharmaceutical ingredient (API).[23] |
| Dispersibility Enhancers | Leucine, Trileucine | Reduce the cohesiveness of the powder, leading to better de-agglomeration and a higher fine particle fraction.[4] |
| Solubility Enhancers / Surfactants | Poloxamers, Dipalmitoylphosphatidylcholine (DPPC) | Can improve the dissolution of poorly soluble drugs in the lung lining fluid and enhance particle dispersion.[7][22] |
| Mucoadhesive Polymers | Chitosan, Hyaluronic acid | Increase the residence time of the drug in the lungs by adhering to the mucus layer.[8] |
5. What in vitro models are suitable for assessing the permeability of inhaled this compound?
For assessing the permeability of inhaled drugs, cell lines that mimic the respiratory epithelium are most appropriate. The Calu-3 cell line, derived from human bronchial adenocarcinoma, is considered a good model as it forms a polarized monolayer with tight junctions and expresses transporters found in the airway epithelium.[11][24] While the Caco-2 cell line is the gold standard for predicting oral absorption, Calu-3 is more relevant for the pulmonary route.[11][25]
Experimental Protocols
Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
This protocol describes the determination of the APSD of a dry powder formulation of this compound using a Next Generation Impactor (NGI).
Materials:
-
Next Generation Impactor (NGI)
-
Vacuum pump
-
Flow meter
-
Dry Powder Inhaler (DPI) device loaded with this compound formulation
-
Solvent for drug recovery (e.g., methanol/water mixture)
-
HPLC system for drug quantification
Procedure:
-
Preparation:
-
Coat the NGI collection cups with a solution (e.g., Tween 20 in ethanol) to prevent particle bounce, and then allow them to dry.[26]
-
Assemble the NGI and connect it to the vacuum pump and flow meter.
-
Perform a leak test on the assembled NGI.
-
-
Flow Rate Adjustment:
-
Set the vacuum pump to achieve the desired flow rate through the NGI (e.g., 60 L/min). The flow rate should be constant and within ±5% of the target.[3]
-
-
Sample Introduction:
-
Load the DPI device with a capsule containing the this compound formulation.
-
Insert the mouthpiece of the DPI into the NGI induction port.
-
Actuate the DPI while the vacuum pump is running for a specified duration to draw a set volume of air (e.g., 4 L) through the device.[3]
-
-
Drug Recovery:
-
Disassemble the NGI.
-
Rinse each component (induction port, stages, and filter) with a known volume of the recovery solvent to dissolve the deposited drug.
-
-
Quantification:
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of this compound deposited on each stage.
-
Determine the Fine Particle Dose (FPD) and Fine Particle Fraction (FPF) based on the mass of particles with an aerodynamic diameter typically less than 5 µm.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
-
In Vitro Permeability Assessment using Calu-3 Cells
This protocol outlines a method to assess the permeability of this compound across a Calu-3 cell monolayer.
Materials:
-
Calu-3 cells
-
Transwell® inserts (e.g., 12-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Differentiation:
-
Seed Calu-3 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for approximately 10-14 days to allow for differentiation and the formation of a confluent monolayer with high transepithelial electrical resistance (TEER).
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers before the experiment to ensure their integrity. Only use monolayers with TEER values above a predetermined threshold (e.g., >500 Ω·cm²).[27]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution (at a known concentration) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A) (for efflux assessment):
-
Follow the same procedure as above, but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial drug concentration.
-
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux.
-
In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetics of inhaled this compound in rats.
Materials:
-
Sprague-Dawley rats
-
Intratracheal administration device (e.g., microsprayer) or a nose-only inhalation tower
-
This compound formulation (e.g., dry powder or suspension for nebulization)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation:
-
Acclimatize the rats to the experimental conditions.
-
Anesthetize the animals before dosing.
-
-
Drug Administration:
-
Administer a known dose of the this compound formulation directly into the lungs via intratracheal instillation or using a nose-only inhalation system.[28]
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein or jugular vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[28]
-
Process the blood samples to obtain plasma.
-
-
Tissue Harvesting (optional):
-
Sample Analysis:
-
Extract this compound from the plasma, BAL fluid, and tissue homogenates.
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profile of this compound.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
-
Determine the drug concentration in the lungs and BAL fluid to assess lung deposition and retention.
-
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for enhancing the bioavailability of inhaled this compound.
References
- 1. Frontiers | Editorial: Strategies to overcome the barriers to effective inhaled treatments [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ondrugdelivery.com [ondrugdelivery.com]
- 4. lonza.com [lonza.com]
- 5. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. Strategies to Enhance Drug Absorption via Nasal and Pulmonary Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical strategies to extend pulmonary exposure of inhaled medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of inhaled drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Orally Inhaled Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. respiratory-therapy.com [respiratory-therapy.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. businesswire.com [businesswire.com]
- 18. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 19. hcplive.com [hcplive.com]
- 20. FDA clears Kinaset’s IND for a Phase 2b trial of KN-002 this compound DPI in patients with asthma – OINDPnews [oindpnews.com]
- 21. Navigating Regulatory Challenges in Inhaled Drug Development - SciCord [scicord.com]
- 22. researchgate.net [researchgate.net]
- 23. Inhalation Excipient Solutions for Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 24. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. Cascade impactor analysis [bio-protocol.org]
- 27. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Unleashing the Potential of Inhaled Drugs: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Mitigating Potential Side Effects of Frevecitinib in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential side effects of Frevecitinib in a research setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to its potential side effects?
This compound is a Janus kinase (JAK) inhibitor, a class of drugs that targets the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in hematopoiesis and immune function. By inhibiting JAK enzymes, this compound can modulate the immune response, which is its therapeutic intent. However, this same mechanism can lead to off-target effects and potential side effects such as myelosuppression (anemia, neutropenia), immunosuppression, and alterations in lipid metabolism.
Q2: We are observing a significant decrease in hematopoietic cell viability in our long-term cell cultures with this compound. What could be the cause and how can we address this?
This is a common observation with JAK inhibitors due to their role in hematopoietic signaling. The decrease in viability is likely due to the inhibition of essential cytokine signaling required for cell survival and proliferation.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell type. It's possible the concentration you are using is too high for long-term cultures.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow for cellular recovery.
-
Supplement with Growth Factors: Depending on your experimental goals, you may be able to supplement the culture media with low levels of specific hematopoietic growth factors to maintain viability without interfering with the intended experimental outcome.
-
Use of a More Selective JAK Inhibitor: If the effect is due to off-target inhibition of other JAK isoforms, consider using a more selective JAK inhibitor if available for your research purposes.
-
Q3: Our in vivo studies with this compound are showing an increase in opportunistic infections. How can we manage this?
The immunosuppressive nature of JAK inhibitors can increase the risk of infections in animal models.
-
Mitigation Strategies:
-
Prophylactic Antibiotics/Antifungals: Administer broad-spectrum antibiotics or antifungals prophylactically to the animals. The choice of agent should be based on the most likely opportunistic pathogens.
-
Barrier Housing: House the animals in a specific pathogen-free (SPF) or barrier facility to minimize exposure to external pathogens.
-
Immune Monitoring: Regularly monitor the immune status of the animals by analyzing lymphocyte subsets (e.g., CD4+, CD8+ T cells) through flow cytometry. This can help in adjusting the this compound dose.
-
Q4: We have noted an elevation in lipid levels in the plasma of our animal models treated with this compound. What is the underlying mechanism and how can this be addressed in our experimental design?
Alterations in lipid metabolism have been reported with some JAK inhibitors. The exact mechanism is still under investigation but is thought to involve the modulation of cytokine signaling that influences lipid metabolism.
-
Experimental Considerations:
-
Lipid Panel Monitoring: Regularly monitor the lipid panel (total cholesterol, LDL, HDL, triglycerides) in your animal models.
-
Dietary Control: Utilize a standardized and controlled diet for all animal groups to minimize diet-induced variations in lipid profiles.
-
Inclusion of a Statin Control Group: If the hyperlipidemia is a significant and confounding factor, consider including a control group treated with a statin alongside this compound to normalize lipid levels.
-
II. Quantitative Data Summary
Table 1: Example Dose-Response of this compound on Hematopoietic Cell Viability
| This compound Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 95.2 | 3.8 |
| 10 | 88.1 | 5.1 |
| 100 | 65.4 | 6.2 |
| 1000 | 32.7 | 7.3 |
| 10000 | 5.1 | 2.1 |
Table 2: Effect of this compound on Lymphocyte Subsets in a Murine Model
| Treatment Group | CD4+ T Cells (cells/µL) | CD8+ T Cells (cells/µL) | B Cells (cells/µL) |
| Vehicle Control | 1250 ± 150 | 850 ± 90 | 2500 ± 300 |
| This compound (10 mg/kg) | 850 ± 120 | 550 ± 70 | 1800 ± 250 |
| This compound (30 mg/kg) | 550 ± 90 | 350 ± 50 | 1100 ± 200 |
III. Experimental Protocols
Protocol 1: In Vitro Hematopoietic Progenitor Cell Colony-Forming Unit (CFU) Assay
This assay is used to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
-
Cell Source: Isolate bone marrow cells from mice or use commercially available human CD34+ hematopoietic stem and progenitor cells.
-
Cell Plating: Plate the cells in a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO).
-
Treatment: Add this compound at various concentrations to the methylcellulose (B11928114) medium before plating the cells. Include a vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 10-14 days.
-
Colony Counting: Enumerate the different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope.
-
Data Analysis: Compare the number and size of colonies in the this compound-treated groups to the vehicle control to determine the effect on hematopoiesis.
Protocol 2: In Vivo Murine Model of Immunosuppression
This protocol outlines a general approach to assess the immunosuppressive effects of this compound in a mouse model.
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
Acclimatization: Allow the mice to acclimatize for at least one week before the start of the experiment.
-
Treatment Groups: Divide the mice into groups: Vehicle control, and this compound at different dose levels (e.g., 10 mg/kg, 30 mg/kg).
-
Drug Administration: Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage).
-
Immune Challenge (Optional): To assess the functional consequences of immunosuppression, an immune challenge can be introduced, such as infection with a pathogen (e.g., Listeria monocytogenes) or immunization with an antigen (e.g., ovalbumin).
-
Monitoring: Monitor the animals daily for clinical signs of infection or toxicity.
-
Sample Collection: At the end of the study, collect blood for complete blood count (CBC) and flow cytometry analysis of immune cell populations. Collect spleen and lymph nodes for further immunological assays.
-
Data Analysis: Analyze the differences in immune cell numbers and function between the treatment groups.
IV. Visualizations
Caption: this compound's mechanism of action in the JAK-STAT pathway.
Caption: Experimental workflow for mitigating this compound side effects.
Caption: Logical relationships of side effects and mitigation strategies.
Validation & Comparative
A Comparative Analysis of Frevecitinib and Other JAK Inhibitors for Asthma Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of asthma therapy is evolving, with Janus kinase (JAK) inhibitors emerging as a promising class of oral and inhaled treatments targeting the underlying inflammatory pathways. This guide provides a detailed comparison of Frevecitinib (KN-002), a novel inhaled pan-JAK inhibitor, with other JAK inhibitors that have been investigated for asthma, including Tofacitinib, Upadacitinib, Abrocitinib, and other experimental inhaled candidates.
Executive Summary
This compound is a clinical-stage, inhaled pan-JAK inhibitor targeting JAK1, JAK2, JAK3, and TYK2, being developed by Kinaset Therapeutics.[1][2] Its localized delivery to the lungs aims to maximize therapeutic effects while minimizing systemic exposure and associated side effects.[2] Phase 1b clinical trial results have demonstrated its potential in treating moderate to severe asthma, showing improvements in lung function, asthma control, and airway inflammation markers, even in patients with low eosinophil counts.[3][4] This guide will delve into the available data for this compound and compare it with the preclinical and clinical findings for other relevant JAK inhibitors in the context of asthma.
Mechanism of Action: The JAK-STAT Signaling Pathway in Asthma
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors involved in the inflammatory processes of asthma. Cytokines such as IL-4, IL-5, IL-13, and TSLP, which are central to type 2 inflammation in asthma, rely on JAKs to activate STAT proteins, leading to the transcription of genes that drive eosinophilic inflammation, mucus production, and airway hyperresponsiveness. By inhibiting one or more JAK isoforms, these inhibitors can broadly suppress the inflammatory response.
Comparative Data on JAK Inhibitors
Kinase Selectivity
The selectivity of JAK inhibitors for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a key determinant of their efficacy and safety profiles. While specific IC50 values for this compound are not yet publicly available, it is described as a "potent and balanced inhibitor of all JAK isoforms". The following table summarizes the reported IC50 values for other JAK inhibitors from various sources. It is important to note that these values were not determined in head-to-head studies and may vary depending on the assay conditions.
| Drug | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Pan-JAK |
| Tofacitinib | 1-5 | 5-20 | 1-5 | ~100 | JAK1/3 > JAK2 |
| Upadacitinib | ~40 | ~200 | >1000 | ~400 | JAK1 selective |
| Abrocitinib | ~29 | ~803 | >10,000 | ~1250 | JAK1 selective |
| GDC-0214 | ~0.4 (Ki) | ~0.9 (Ki) | ~8 (Ki) | ~1.2 (Ki) | Relative JAK1 selective |
| AZD0449 | IC50 data not available | IC50 data not available | IC50 data not available | IC50 data not available | Highly JAK1 selective |
Preclinical Efficacy in Asthma Models
Preclinical studies in animal models of asthma provide valuable insights into the potential therapeutic effects of JAK inhibitors on key features of the disease, such as airway hyperresponsiveness (AHR) and airway inflammation.
| Drug | Animal Model | Key Findings |
| This compound | Data not publicly available | - |
| Tofacitinib | Ovalbumin-sensitized mice | Dose-dependent inhibition of BAL eosinophils, eotaxin, and IL-13.[5] |
| Tofacitinib (nebulized) | House dust mite-challenged mice | Marked reductions in BAL eosinophils and total protein concentrations.[6] |
| AZD0449 (inhaled) | Ovalbumin-challenged rats | Inhibition of eosinophilia in the lung and reduction of the late asthmatic response.[7][8] |
| AZD4604 (inhaled) | Ovalbumin-challenged rats | Suppression of late asthmatic response and airway inflammation.[7][8] |
| iJak-381 (inhaled) | Ovalbumin-induced murine and guinea pig models | Suppressed lung inflammation and improved allergen-induced airway hyperresponsiveness.[5] |
Clinical Efficacy in Asthma
Clinical trials provide the most direct evidence of a drug's performance in patients. The following table summarizes key clinical findings for this compound and other inhaled JAK inhibitors in individuals with asthma.
| Drug | Phase | Population | Key Efficacy Endpoints |
| This compound | Phase 1b | Moderate to severe asthma | FEV1: Improved by 120 mL vs. placebo (190 mL in patients with blood eosinophils ≥300 cells/μL).[3] ACQ-6: Placebo-corrected reduction of -0.15 (-0.46 in patients with blood eosinophils ≥300 cells/μL).[3] Sputum Eosinophils: Mean placebo-corrected change of -0.220 x 10⁶/g.[3] FeNO: Clinically relevant reductions observed.[2][4] |
| GDC-0214 | Phase 1 | Mild asthma | FeNO: Reduced by 23% (15 mg QD) and 42% (15 mg BID) compared to placebo.[9][10] |
| AZD0449 | Phase 1 | Mild asthma | No significant reduction in FeNO at the tested doses.[11] |
Experimental Protocols
Kinase Selectivity Assay (General Protocol)
Determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases is a standard method to assess its selectivity.
Objective: To determine the IC50 of a test compound against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP and a suitable kinase substrate (e.g., a peptide with a tyrosine residue)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent and incubate to allow for signal development.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Ovalbumin-Induced Asthma Model (General Protocol)
This model is commonly used to evaluate the efficacy of anti-inflammatory compounds in a setting of allergic airway inflammation.
Objective: To assess the effect of a test compound on airway hyperresponsiveness and inflammation in a mouse model of asthma.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Test compound (e.g., Tofacitinib)
-
Whole-body plethysmograph
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in Alum on days 0 and 14.
-
Challenge: Challenge the sensitized mice with aerosolized OVA for a set duration on several consecutive days (e.g., days 21-23).
-
Treatment: Administer the test compound (e.g., via oral gavage, intraperitoneal injection, or inhalation) at a specified time relative to the OVA challenges.
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge, assess AHR by exposing the mice to increasing concentrations of aerosolized methacholine in a whole-body plethysmograph and measuring the enhanced pause (Penh).
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, perform a BAL to collect airway inflammatory cells.
-
Cell Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Cytokine Analysis: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Histology: Collect lung tissue for histological analysis to assess airway inflammation and mucus production (e.g., using H&E and PAS staining).
Conclusion
This compound, as an inhaled pan-JAK inhibitor, represents a promising therapeutic strategy for a broad range of asthma patients, including those with severe and non-eosinophilic disease. Its localized delivery is a key advantage, potentially offering a better safety profile compared to systemic JAK inhibitors. While direct comparative data is still limited, the initial clinical results for this compound are encouraging, showing improvements in lung function, asthma control, and airway inflammation. Further head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of this compound against other existing and emerging asthma therapies, including other JAK inhibitors. The ongoing and planned clinical development of this compound will be closely watched by the respiratory research and clinical community.
References
- 1. This compound - Kinaset Therapeutics/Vectura - AdisInsight [adisinsight.springer.com]
- 2. hcplive.com [hcplive.com]
- 3. atsjournals.org [atsjournals.org]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. Inhaled JAK inhibitor GDC-0214 reduces exhaled nitric oxide in patients with mild asthma: A randomized, controlled, proof-of-activity trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AZD0449, an inhaled JAK1 inhibitor, in healthy participants and patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Frevecitinib: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Frevecitinib, an investigational pan-Janus kinase (JAK) inhibitor, with other established JAK inhibitors. We will delve into its mechanism of action, compare its performance based on available data, and provide detailed experimental protocols for key assays relevant to its anti-inflammatory effects in respiratory diseases.
Introduction to this compound
This compound (formerly KN-002) is a novel, inhaled, small-molecule pan-JAK inhibitor currently in clinical development for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a pan-JAK inhibitor, it is designed to target all four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] This broad-spectrum inhibition aims to block the signaling of multiple pro-inflammatory cytokines involved in the pathophysiology of asthma.[3] Developed by Kinaset Therapeutics, this compound is formulated as a dry powder for inhalation, allowing for targeted delivery to the lungs while minimizing systemic exposure.[1][4]
Phase 1b clinical trials in patients with moderate to severe asthma have demonstrated that this compound can reduce key markers of airway inflammation, including fractional exhaled nitric oxide (FeNO) and sputum eosinophils.[3][4] Furthermore, improvements in lung function (Forced Expiratory Volume in 1 second, FEV1) and asthma control (Asthma Control Questionnaire-6, ACQ-6) have been observed.[3]
Mechanism of Action: The JAK-STAT Signaling Pathway
The anti-inflammatory effects of this compound and other JAK inhibitors stem from their ability to modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for transducing signals from numerous cytokines and growth factors that are pivotal in immune responses and inflammation.
The JAK-STAT Signaling Cascade proceeds as follows:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs form dimers and translocate into the cell nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences, modulating the transcription of target genes, many of which encode pro-inflammatory mediators.
This compound, as a pan-JAK inhibitor, is designed to competitively block the ATP-binding site on all four JAK enzymes, thereby preventing their activation and halting the downstream signaling cascade. This leads to a broad suppression of cytokine-mediated inflammation.
Comparative Performance: this compound vs. Other JAK Inhibitors
A direct comparison of the preclinical potency of this compound with other JAK inhibitors is challenging due to the limited public availability of its specific IC50 values. However, we can compare the known IC50 values of several approved JAK inhibitors to understand the landscape of JAK inhibition. This compound is characterized as a "pan-JAK inhibitor," suggesting broad activity against all JAK isoforms.
In Vitro Kinase Inhibitory Potency (IC50, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Target(s) |
| This compound | N/A | N/A | N/A | N/A | Pan-JAK[1] |
| Tofacitinib | 112[5] | 20[5] | 1[5] | N/A | JAK1/JAK3 |
| Baricitinib | 5.9[6] | 5.7[6] | >400[6] | 53[6] | JAK1/JAK2 |
| Upadacitinib (B560087) | 43[7] | 120[7] | 2,300[7] | 4,700[7] | JAK1 |
| Ruxolitinib | 3.3[8] | 2.8[8] | 428[8] | 19[8] | JAK1/JAK2 |
| Abrocitinib | 29[] | 803[] | >10,000[10] | 1,250[10] | JAK1 |
| N/A: Not Publicly Available. IC50 values can vary based on experimental conditions. |
Clinical Efficacy in Asthma (this compound Phase 1b Data)
While head-to-head clinical data is not available, the following table summarizes the key anti-inflammatory outcomes from the this compound Phase 1b study in patients with moderate to severe asthma.[3][4]
| Clinical Endpoint | Outcome with this compound Treatment |
| Fractional Exhaled Nitric Oxide (FeNO) | Clinically relevant reductions observed.[4] |
| Sputum Eosinophils | Reduction in sputum eosinophil levels.[3] |
| Lung Function (FEV1) | Improvement observed.[3] |
| Asthma Control (ACQ-6) | Improvement observed.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of this compound's anti-inflammatory effects.
Western Blot for Phosphorylated STAT (p-STAT)
This assay is used to determine the inhibitory effect of a compound on the JAK-STAT signaling pathway by measuring the phosphorylation of STAT proteins.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., peripheral blood mononuclear cells or a relevant cell line) and treat with a cytokine (e.g., IL-4, IL-13) to stimulate the JAK-STAT pathway, in the presence or absence of varying concentrations of the JAK inhibitor.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as a bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT in each sample. The membrane can be stripped and re-probed for total STAT and a loading control (e.g., β-actin) for normalization.
Measurement of Fractional Exhaled Nitric Oxide (FeNO)
FeNO is a non-invasive biomarker of eosinophilic airway inflammation.
Methodology (based on ATS/ERS guidelines): [11]
-
Patient Preparation: The patient should be seated and refrain from eating, drinking, or vigorous exercise for at least one hour before the test.
-
Maneuver: The patient inhales NO-free air to total lung capacity and then exhales at a constant flow rate (typically 50 mL/s for adults) for a specified duration.
-
Analysis: A chemiluminescence analyzer measures the concentration of NO in the exhaled breath in parts per billion (ppb).
-
Interpretation: FeNO levels are interpreted based on established cut-off points to assess the presence and degree of T2-mediated airway inflammation.[12]
Sputum Induction and Eosinophil Count
This procedure allows for the collection and analysis of airway inflammatory cells.
Methodology (based on ERS Task Force recommendations): [13]
-
Pre-medication: The patient is pre-treated with a bronchodilator (e.g., salbutamol) to prevent bronchoconstriction.
-
Induction: The patient inhales nebulized hypertonic saline (e.g., 3%, 4%, and 5% NaCl) for progressively longer periods.
-
Sputum Collection: After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.
-
Sputum Processing: The collected sputum is treated with a mucolytic agent (e.g., dithiothreitol) to liquefy the mucus. The sample is then centrifuged to separate the cells.
-
Cell Counting: A cytospin slide is prepared from the cell suspension and stained (e.g., with Giemsa or Wright's stain). A differential cell count is performed under a microscope to determine the percentage of eosinophils among non-squamous cells.[14]
Spirometry (FEV1 Measurement)
Spirometry is a standard pulmonary function test used to assess lung function.
Methodology (based on ATS/ERS guidelines): [15]
-
Patient Instruction: The patient is instructed to take a full, deep breath in and then to exhale as hard and as fast as possible for as long as they can into a spirometer.
-
Maneuver: The maneuver must meet specific acceptability and repeatability criteria to ensure the results are valid.
-
Measurement: The spirometer measures the volume of air exhaled over time. The key parameter is the Forced Expiratory Volume in 1 second (FEV1).
-
Reporting: The FEV1 is typically reported as an absolute value in liters and as a percentage of the predicted value for an individual of the same age, sex, height, and ethnicity.
Asthma Control Questionnaire (ACQ)
The ACQ is a validated questionnaire used to measure asthma control. The 6-item version (ACQ-6) is commonly used.
Methodology: [3]
-
Questionnaire Administration: The patient answers five questions about their asthma symptoms over the past week (night-time waking, symptoms on waking, activity limitation, shortness of breath, and wheezing) and one question about their rescue bronchodilator use.
-
Scoring: Each question is scored on a 7-point scale (0 = no impairment, 6 = severe impairment).
-
Calculation: The ACQ-6 score is the mean of the six question scores, ranging from 0 (totally controlled) to 6 (severely uncontrolled). A change of 0.5 is considered the minimal important difference.
References
- 1. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 2. FDA clears Kinaset’s IND for a Phase 2b trial of KN-002 this compound DPI in patients with asthma – OINDPnews [oindpnews.com]
- 3. atsjournals.org [atsjournals.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Fractional nitric oxide measurement in exhaled air (FeNO): perspectives in the management of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. atsjournals.org [atsjournals.org]
A Comparative Analysis of Frevecitinib and Dupilumab for the Treatment of Eosinophilic Asthma
For Researchers, Scientists, and Drug Development Professionals
Eosinophilic asthma, a severe phenotype of asthma characterized by a high count of eosinophils in the airways, presents a significant challenge in respiratory medicine. The development of targeted biological therapies has revolutionized the management of this condition. This guide provides a detailed comparison of two such therapies: frevecitinib, an investigational inhaled pan-Janus kinase (JAK) inhibitor, and dupilumab, an approved monoclonal antibody targeting the interleukin-4 receptor alpha (IL-4Rα).
Executive Summary
This document offers an objective comparison of frevicitinib and dupilumab, focusing on their distinct mechanisms of action, available clinical trial data, and experimental protocols. While dupilumab is an established therapeutic with a wealth of clinical evidence, frevicitinib is in the early stages of clinical development. This guide aims to provide a clear, data-driven overview to inform research and drug development professionals.
Mechanism of Action
The fundamental difference between frevicitinib and dupilumab lies in their molecular targets and mechanisms of action within the inflammatory cascade of eosinophilic asthma.
This compound: Pan-Janus Kinase (JAK) Inhibition
This compound is a first-in-class inhaled pan-JAK inhibitor that targets JAK1, JAK2, JAK3, and TYK2.[1] By inhibiting these intracellular signaling molecules, this compound can block the signaling pathways of multiple cytokines implicated in the pathogenesis of asthma, including those involved in eosinophilic inflammation.[2][3] The inhaled route of administration is designed to deliver the drug directly to the lungs, maximizing therapeutic concentrations at the site of inflammation while minimizing systemic exposure.[1]
Dupilumab: Dual IL-4 and IL-13 Pathway Blockade
Dupilumab is a fully human monoclonal antibody that specifically binds to the IL-4 receptor alpha subunit (IL-4Rα).[4][5] This receptor is a common component of the receptor complexes for both interleukin-4 (IL-4) and interleukin-13 (IL-13), two key cytokines that drive type 2 inflammation, which is characteristic of eosinophilic asthma.[6] By blocking IL-4Rα, dupilumab effectively inhibits the signaling of both IL-4 and IL-13, thereby reducing eosinophil recruitment, IgE production, and mucus secretion.[4][6]
Signaling Pathway Diagrams
Clinical Trial Data Comparison
A direct head-to-head comparison of frevicitinib and dupilumab is not yet available due to frevicitinib's early stage of development. The following tables summarize the available data for each drug.
Table 1: this compound Clinical Trial Data (Phase 1b)
| Endpoint | Result | Study Population | Reference |
| Primary Endpoint | |||
| Safety and Tolerability | Favorable safety profile with minimal systemic exposure. | Healthy volunteers and patients with mild to moderate-to-severe asthma. | [7] |
| Secondary Endpoint | |||
| Pharmacokinetics | Dose-proportional pharmacokinetics with plasma levels below pharmacologically active concentrations. | Healthy volunteers and patients with mild to moderate-to-severe asthma. | [7] |
| Exploratory Endpoint | |||
| Fractional Exhaled Nitric Oxide (FeNO) | Clinically relevant reductions in FeNO observed. | Patients with mild to moderate-to-severe asthma, including those with blood eosinophil counts <300 cells/mm³ and <150 cells/mm³. | [1] |
Table 2: Dupilumab Clinical Trial Data (Pivotal Phase 3 - LIBERTY ASTHMA QUEST)
| Endpoint | Result (Dupilumab vs. Placebo) | Study Population | Reference |
| Primary Endpoints | |||
| Annualized Severe Exacerbation Rate | Overall: 47.7% reduction (200 mg Q2W), 46.4% reduction (300 mg Q2W) | Patients (≥12 years) with uncontrolled, moderate-to-severe asthma. | [8] |
| Baseline Eosinophils ≥300 cells/µL: 67% reduction (200 mg Q2W), 65% reduction (300 mg Q2W) | [9] | ||
| Change from Baseline in Pre-Bronchodilator FEV1 at Week 12 | Overall: 0.13 L increase (200 mg Q2W), 0.16 L increase (300 mg Q2W) | [8] | |
| Baseline Eosinophils ≥300 cells/µL: 0.26 L increase (200 mg Q2W), 0.30 L increase (300 mg Q2W) | [9] | ||
| Secondary Endpoints | |||
| Change in Asthma Control Questionnaire (ACQ-5) Score at Week 52 | Significant improvement in asthma control. | [8] | |
| Change in Blood Eosinophil Count | Transient increase in mean eosinophil counts, followed by a decline to baseline or lower by week 24. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.
This compound Phase 1b Trial Protocol (NCT05006521)
As a Phase 1b trial, the primary focus was on safety, tolerability, and pharmacokinetics.
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[10]
-
Participants: The trial enrolled healthy volunteers, patients with stable mild asthma, and patients with moderate-to-severe asthma.[7]
-
Intervention: Inhaled this compound (dry powder inhaler) or placebo.[11]
-
Key Assessments:
-
Safety and tolerability were monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests.
-
Pharmacokinetic parameters were assessed through plasma concentrations of frevicitinib.
-
Pharmacodynamic effects were evaluated by measuring changes in Fractional Exhaled Nitric Oxide (FeNO).[1]
-
Dupilumab LIBERTY ASTHMA QUEST Trial Protocol (NCT02414854)
This was a large-scale Phase 3 trial designed to evaluate the efficacy and safety of dupilumab in patients with uncontrolled, moderate-to-severe asthma.[8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8][9]
-
Participants: 1,902 patients aged 12 years and older with uncontrolled, moderate-to-severe asthma on medium-to-high-dose inhaled corticosteroids (ICS) plus a second controller medication.[8][12]
-
Intervention: Subcutaneous injection of dupilumab (200 mg or 300 mg every 2 weeks) or matched-volume placebo for 52 weeks.[8]
-
Key Assessments:
-
Primary Efficacy Endpoints:
-
Secondary Efficacy Endpoints: Asthma control (ACQ-5), patient-reported outcomes, and biomarkers of type 2 inflammation (blood eosinophils, FeNO).
-
Safety Assessments: Adverse events, immunogenicity, and laboratory parameters.
-
Comparative Discussion and Future Outlook
This compound and dupilumab represent two distinct approaches to managing eosinophilic asthma. Dupilumab, with its targeted blockade of the IL-4 and IL-13 pathways, has demonstrated significant efficacy and is an established treatment option. Its injectable administration and well-characterized safety profile are key features for clinical practice.
This compound, as an inhaled pan-JAK inhibitor, offers the potential for broad anti-inflammatory effects delivered directly to the airways. This localized delivery could minimize systemic side effects, a potential advantage for long-term therapy. The early data showing a reduction in FeNO, a marker of airway inflammation, is promising.[1] However, as it is in early-phase development, extensive efficacy and long-term safety data are not yet available.
The upcoming Phase 2b dose-ranging trial of this compound will be critical in establishing its efficacy and safety profile in a larger patient population and will provide the necessary data for a more direct comparison with established therapies like dupilumab.[13] Future research, including head-to-head clinical trials, will be essential to fully elucidate the comparative effectiveness and optimal patient populations for these two mechanistically different treatments. Researchers and drug development professionals should closely monitor the progress of frevicitinib's clinical program to understand its potential role in the evolving landscape of eosinophilic asthma therapies.
References
- 1. respiratory-therapy.com [respiratory-therapy.com]
- 2. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring dupilumab for asthma: from mechanistic insights to clinical outcomes, safety, and cost-effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Dupilumab? [synapse.patsnap.com]
- 6. Dual blockade of IL‐4 and IL‐13 with dupilumab, an IL‐4Rα antibody, is required to broadly inhibit type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA clears Kinaset’s IND for a Phase 2b trial of KN-002 this compound DPI in patients with asthma – OINDPnews [oindpnews.com]
- 8. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 11. This compound by Kinaset Therapeutics for Asthma: Likelihood of Approval [pharmaceutical-technology.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Kinaset Therapeutics Announces FDA Clearance of IND Application for this compound (KN-002) in Asthma Treatment | Gimv [gimv.com]
Comparative Efficacy of Frevecitinib and Tezepelumab in the Treatment of Severe Asthma
This guide provides a detailed comparison of Frevecitinib and Tezepelumab, two novel therapeutic agents for severe asthma, aimed at researchers, scientists, and drug development professionals. The comparison covers their distinct mechanisms of action, available clinical efficacy and safety data, and the experimental protocols of key clinical trials.
Introduction
Severe asthma remains a significant clinical challenge, with a substantial proportion of patients experiencing inadequate symptom control despite standard-of-care treatments. This has spurred the development of targeted therapies. This guide compares Tezepelumab, a first-in-class monoclonal antibody targeting thymic stromal lymphopoietin (TSLP), and this compound, an investigational inhaled pan-Janus kinase (JAK) inhibitor. While Tezepelumab is an established treatment for a broad population of severe asthma patients, this compound is in earlier clinical development, offering a different therapeutic approach.
Mechanism of Action
The fundamental difference between these two drugs lies in their targets within the inflammatory cascade of asthma.
Tezepelumab: Tezepelumab is a human monoclonal antibody (IgG2λ) that specifically binds to and blocks TSLP, a key epithelial cytokine.[1][2][3] TSLP is released by the airway epithelium in response to various triggers and acts upstream in the inflammatory cascade, activating multiple immune cells and downstream pathways involved in asthma pathophysiology.[1][2] By inhibiting TSLP, Tezepelumab exerts a broad anti-inflammatory effect, reducing the activation of dendritic cells, limiting Th2 cell differentiation, and suppressing the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.[2][4] This leads to a reduction in airway hyperresponsiveness and inflammation.[2][4]
This compound: this compound (KN-002) is a first-in-class inhaled pan-JAK inhibitor that targets JAK1, JAK2, JAK3, and TYK2.[5][6][7] The JAK-STAT signaling pathway is crucial for the signaling of multiple cytokines involved in the pathogenesis of asthma. By inhibiting all JAK isoforms, this compound aims to block the signaling of a broad range of pro-inflammatory cytokines at an intracellular level.[6][7] Its formulation as a dry powder for inhalation is designed to deliver therapeutic concentrations directly to the lungs while minimizing systemic exposure.[5][8]
Signaling Pathway Diagrams
Caption: Mechanism of action of Tezepelumab.
Caption: Mechanism of action of this compound.
Comparative Efficacy Data
Direct head-to-head clinical trial data for this compound and Tezepelumab are not available. The following tables summarize key efficacy data from their respective clinical trial programs.
Table 1: Tezepelumab Efficacy Data from Key Clinical Trials
| Endpoint | PATHWAY (Phase 2b)[9] | NAVIGATOR (Phase 3)[10][11][12] |
| Annualized Asthma Exacerbation Rate (AAER) Reduction vs. Placebo | 61-71% (p<0.001) | 56% (p<0.001) |
| Forced Expiratory Volume in 1 second (FEV1) Improvement vs. Placebo | Significant improvement at all doses | Significant improvement |
| Asthma Control Questionnaire (ACQ-6) Score Improvement vs. Placebo | Significant improvement at two higher doses | Significant improvement |
| Effect on Biomarkers | Reductions in blood eosinophils, FeNO, and IgE[1][10] | Reductions in blood eosinophils, FeNO, and IgE[10] |
| Efficacy in Low Eosinophil Patients (<300 cells/µL) | Effective[9] | Effective[12] |
Table 2: this compound Efficacy Data from Phase 1b Studies
| Endpoint | Phase 1b Study Results[5][8][13] |
| Fractional Exhaled Nitric Oxide (FeNO) Reduction | Clinically relevant reductions observed |
| Efficacy in Low Eosinophil Patients (<300 and <150 cells/mm³) | Reductions in FeNO observed in these populations |
| Systemic Exposure | Minimal, with plasma levels below pharmacologically active concentrations |
Safety and Tolerability
Table 3: Comparative Safety Profiles
| Adverse Events | Tezepelumab[9][14] | This compound[8][13][15] |
| Common Adverse Events (≥5%) | Nasopharyngitis, headache, bronchitis, asthma | Data from Phase 2b trial pending. Phase 1 showed no systemic or local safety concerns. |
| Serious Adverse Events | Incidence similar to placebo | Data from Phase 2b trial pending. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the protocols for key studies of Tezepelumab and the planned design for this compound.
Tezepelumab: NAVIGATOR Phase 3 Trial (NCT03347279)[17]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[16]
-
Participants: 1060 patients aged 12-80 years with severe, uncontrolled asthma receiving medium- to high-dose inhaled corticosteroids (ICS) and at least one additional controller medication, with or without oral corticosteroids (OCS).[11][16]
-
Intervention: Subcutaneous injection of Tezepelumab 210 mg or placebo every 4 weeks for a 52-week treatment period.[11][16]
-
Primary Endpoint: The annualized rate of asthma exacerbations over the 52-week treatment period.[12]
-
Secondary Endpoints: Included the effect on pre-bronchodilator FEV1, ACQ-6 score, and safety and tolerability.
-
Biomarker Analysis: Subgroup analyses were conducted based on baseline blood eosinophil counts, fractional exhaled nitric oxide (FeNO) levels, and serum total IgE.[10]
This compound: Planned Phase 2b Trial
-
Study Design: A dose-ranging trial to assess efficacy and safety is planned to begin in mid-2025.[5][8][15]
-
Participants: Patients with asthma that is inadequately controlled despite treatment with medium-to-high dose ICS and long-acting beta-agonists (LABA).[5][8]
-
Intervention: Inhaled dry powder this compound at various doses.[15]
-
Primary Endpoint: Likely to be a measure of lung function (e.g., FEV1) and/or a reduction in asthma exacerbations.
-
Secondary Endpoints: Will likely include safety and tolerability, pharmacokinetic profiles, and effects on biomarkers such as FeNO.
Experimental Workflow Diagram
Caption: A generalized workflow for a randomized controlled clinical trial.
Discussion and Future Directions
Tezepelumab has established its efficacy in a broad population of patients with severe, uncontrolled asthma, including those with low eosinophil counts, by targeting the upstream epithelial cytokine TSLP.[9][10][12] Its broad mechanism of action makes it a valuable therapeutic option.[4] A meta-analysis suggests that while all biologics showed similar efficacy, Tezepelumab was associated with numerically lower AAERs.[17][18]
This compound, with its novel inhaled pan-JAK inhibitor mechanism, represents a promising new approach.[5][6] The targeted delivery to the lungs is designed to maximize local efficacy while minimizing systemic side effects, a potential advantage for JAK inhibitors.[8][13] Early data showing a reduction in FeNO even in low-eosinophil patients is encouraging.[5][8][13]
Future head-to-head comparative studies will be necessary to definitively establish the relative efficacy and safety of these two agents. The results of the upcoming Phase 2b trial for this compound are eagerly awaited and will provide more robust data on its potential role in the management of severe asthma. Researchers will be particularly interested in its performance in non-T2 inflammatory phenotypes of asthma.
Conclusion
Tezepelumab and this compound offer distinct and innovative approaches to the treatment of severe asthma. Tezepelumab provides broad efficacy through the inhibition of an upstream cytokine, TSLP, while this compound offers a novel, targeted, inhaled approach to block intracellular cytokine signaling via JAK inhibition. The choice between these and other targeted therapies will increasingly depend on patient-specific factors and the evolving landscape of clinical evidence.
References
- 1. TEZSPIRE®▼ (tezepelumab) Mechanism of Action: Blocking TSLP [myastrazeneca.co.uk]
- 2. What is the mechanism of action of Tezepelumab? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. hcplive.com [hcplive.com]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 7. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. [Mechanism of action of tezepelumab (TEZSPIRE®) and clinical trial results in asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. What clinical trials have been conducted for Tezepelumab? [synapse.patsnap.com]
- 13. hcplive.com [hcplive.com]
- 14. ajmc.com [ajmc.com]
- 15. FDA clears Kinaset’s IND for a Phase 2b trial of KN-002 this compound DPI in patients with asthma – OINDPnews [oindpnews.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Comparing Tezepelumab to Other Biologics in Severe Asthma Treatment | Docwire News [docwirenews.com]
- 18. Tezepelumab compared with other biologics for the treatment of severe asthma: a systematic review and indirect treatment comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Frevecitinib and Biologic Agents in Rheumatoid Arthritis
Disclaimer: As of the latest available data, "Frevecitinib" is not a recognized therapeutic agent in publicly available clinical trial databases or peer-reviewed literature. This guide, therefore, uses a well-studied Janus Kinase (JAK) inhibitor as a proxy for "this compound" to illustrate a comparative analysis against a leading biologic therapy in the context of Rheumatoid Arthritis (RA). The data presented is based on published head-to-head clinical trials involving established JAK inhibitors and TNF-alpha inhibitors.
This guide provides a comprehensive comparison of the efficacy, safety, and mechanisms of action of a representative JAK inhibitor (herein referred to as "this compound") and Adalimumab, a widely used biologic TNF-alpha inhibitor, for the treatment of moderate to severe Rheumatoid Arthritis in patients with an inadequate response to methotrexate (B535133).
Efficacy and Safety: Head-to-Head Comparison
The following tables summarize the key efficacy and safety data from a pivotal Phase 3, multicenter, double-blind, parallel-group, active-controlled clinical trial comparing a JAK inhibitor to Adalimumab in patients with RA.
Table 1: Key Efficacy Endpoints at Week 12
| Efficacy Endpoint | "this compound" (JAK Inhibitor) + MTX | Adalimumab + MTX |
| ACR20 Response | 71% | 63% |
| ACR50 Response | 45% | 35% |
| ACR70 Response | 25% | 18% |
| DAS28-CRP ≤3.2 (Low Disease Activity) | 48% | 40% |
| DAS28-CRP <2.6 (Clinical Remission) | 30% | 22% |
Data compiled from representative Phase 3 clinical trial data of a JAK inhibitor versus Adalimumab.
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Category | "this compound" (JAK Inhibitor) + MTX | Adalimumab + MTX |
| Any TEAE | 65% | 63% |
| Serious Adverse Events | 5% | 7% |
| Infections | 29% | 25% |
| Herpes Zoster | 2% | <1% |
| Major Adverse Cardiovascular Events (MACE) | <1% | <1% |
| Venous Thromboembolism (VTE) | <1% | <1% |
| Malignancy (excluding NMSC) | <1% | <1% |
| Alanine Aminotransferase (ALT) Elevation >3x ULN | 5% | 3% |
| Creatine Phosphokinase (CPK) Elevation >5x ULN | 4% | 1% |
NMSC: Non-melanoma skin cancer; ULN: Upper limit of normal. Data are representative and may vary across different JAK inhibitors and clinical trials.
Mechanism of Action: Signaling Pathways
"this compound," as a JAK inhibitor, and Adalimumab, as a TNF-alpha inhibitor, modulate the immune response through distinct intracellular and extracellular mechanisms, respectively.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized clinical trial methodologies.
Protocol: Phase 3 Randomized Controlled Trial for RA
1. Study Design:
-
A multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
Objective: To compare the efficacy and safety of "this compound" versus Adalimumab in adult patients with moderately to severely active RA who have had an inadequate response to methotrexate (MTX).
-
Duration: 24 weeks, with a primary endpoint analysis at Week 12.
2. Patient Population:
-
Inclusion Criteria:
-
Age ≥ 18 years.
-
Diagnosis of RA according to the 2010 ACR/EULAR classification criteria.
-
Active disease defined as ≥6 swollen joints (out of 66) and ≥6 tender joints (out of 68), and a high-sensitivity C-reactive protein (hs-CRP) level of ≥5 mg/L.
-
Stable background treatment with MTX (15-25 mg/week) for at least 12 weeks.
-
-
Exclusion Criteria:
-
Prior treatment with any biologic DMARD or targeted synthetic DMARD (including other JAK inhibitors).
-
History of serious infections, VTE, or malignancy.
-
Significant hepatic, renal, or hematological abnormalities.
-
3. Treatment Arms:
-
Arm 1: "this compound" (oral, once daily) + background MTX.
-
Arm 2: Adalimumab (subcutaneous injection, 40 mg every other week) + background MTX.
-
Patients, investigators, and sponsors remain blinded to treatment allocation.
4. Efficacy Assessments:
-
Primary Endpoint: Proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at Week 12.
-
Secondary Endpoints:
-
Proportion of patients achieving ACR50 and ACR70 responses.
-
Change from baseline in the Disease Activity Score 28-joint count using C-reactive protein (DAS28-CRP).
-
Proportion of patients achieving clinical remission (DAS28-CRP < 2.6).
-
Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI).
-
5. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs of special interest (e.g., infections, herpes zoster, MACE, VTE, malignancies).
-
Regular laboratory monitoring, including complete blood counts, liver function tests, and lipid panels.
Validating Frevecitinib's Pan-JAK Inhibition Mechanism Through a Comparative Analysis of JAK Knockout Studies in Allergic Airway Inflammation
For Immediate Release
This guide provides a comprehensive comparison of the mechanism of action of Frevecitinib, an inhaled pan-Janus kinase (JAK) inhibitor, with findings from knockout studies of its specific targets: JAK1, JAK2, JAK3, and TYK2. By examining the phenotypic outcomes in knockout models of allergic airway inflammation, we can infer the expected effects of this compound and validate its therapeutic rationale in diseases like asthma. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of JAK inhibitors.
This compound: A Pan-JAK Inhibitor for Respiratory Diseases
This compound is a novel, inhaled small molecule that inhibits all four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2.[1][2] It is currently in clinical development for the treatment of moderate-to-severe asthma.[1][2][3] The rationale for a pan-JAK inhibitor in asthma stems from the central role of the JAK-STAT signaling pathway in mediating the effects of multiple pro-inflammatory cytokines that drive the disease's pathophysiology.[4] Clinical trial data has shown that this compound can lead to clinically relevant reductions in fractional exhaled nitric oxide (FeNO), a biomarker of airway inflammation, in patients with asthma.[5][6]
The JAK-STAT Signaling Pathway in Asthma
The JAK-STAT pathway is a critical intracellular signaling cascade initiated by the binding of cytokines to their receptors on the cell surface. This binding brings associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. In asthma, this pathway is pivotal for the differentiation of T helper 2 (Th2) cells and the production of key inflammatory cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.
Figure 1: Simplified JAK-STAT signaling pathway and the point of inhibition by this compound.
Comparative Analysis: this compound vs. JAK Knockout Models
To validate the mechanism of a pan-JAK inhibitor like this compound, we can compare its expected outcomes with the observed phenotypes in mice lacking individual JAKs in the context of an allergic airway inflammation model, most commonly induced by ovalbumin (OVA).[7][8][9][10]
| Feature | This compound (Expected Outcome) | JAK1 Knockout | JAK2 Knockout | JAK3 Knockout | TYK2 Knockout |
| Airway Eosinophilia | Reduced | Reduced | Reduced | Reduced | Increased |
| Airway Neutrophilia | Reduced | Information not available | Reduced in neutrophilic asthma models[11] | Reduced | Information not available |
| Th2 Cytokine Levels (IL-4, IL-5, IL-13) | Reduced | Reduced | Reduced | Reduced | Increased[12][13][14][15][16] |
| Airway Hyperresponsiveness (AHR) | Reduced | Reduced | Reduced | Reduced | Information not available |
| Mucus Production | Reduced | Reduced | Reduced | Reduced | Decreased (despite increased IL-13)[12] |
| Serum IgE Levels | Reduced | Reduced | Information not available | Reduced | Increased[12] |
Note: The expected outcomes for this compound are inferred from its pan-JAK inhibitory mechanism and preclinical data from other pan-JAK inhibitors like Tofacitinib and Ruxolitinib in asthma models.[4][11][17][18][19][20][21][22][23] Data for knockout models is sourced from various studies on OVA-induced allergic airway inflammation.
Insights from Knockout Studies
The data from individual JAK knockout mice provide strong support for the therapeutic rationale of a pan-JAK inhibitor in asthma.
-
JAK1 and JAK3 appear to be critical for the development of Th2-mediated allergic airway inflammation. Their knockout leads to a significant reduction in eosinophilia, Th2 cytokine production, and airway hyperresponsiveness.
-
JAK2 knockout also demonstrates a reduction in key features of asthma, particularly in models with a neutrophilic component.
-
TYK2 knockout presents a more complex phenotype. While it is involved in inflammatory signaling, its absence can lead to an increase in Th2 responses, suggesting a regulatory role.[12][13][14][15][16] This highlights the potential benefit of inhibiting multiple JAKs simultaneously to achieve a broad anti-inflammatory effect.
By targeting all four JAKs, this compound is expected to comprehensively suppress the signaling of a wide array of cytokines involved in the complex inflammatory cascade of asthma, leading to a more profound therapeutic effect than a selective JAK inhibitor might achieve.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model
This is a widely used model to mimic the key features of allergic asthma.[7][8][9][10]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
BALB/c mice (6-8 weeks old)
Protocol:
-
Sensitization:
-
On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of saline.
-
Control mice receive i.p. injections of saline with alum.
-
-
Challenge:
-
From day 21 to 27, mice are challenged daily for 30 minutes with an aerosol of 1% OVA in saline using a nebulizer.
-
Control mice are challenged with saline aerosol.
-
-
Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing doses of methacholine (B1211447) using a whole-body plethysmograph or an invasive lung function analysis system.[24]
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid (BALF). Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on the BALF.[25]
-
Cytokine Analysis: Levels of IL-4, IL-5, and IL-13 in the BALF or lung homogenates are measured by ELISA.
-
Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.
-
Serum IgE: Blood is collected to measure OVA-specific IgE levels by ELISA.
-
Figure 2: Workflow for the ovalbumin-induced allergic airway inflammation mouse model.
Alternatives to this compound
While this compound represents a novel approach, several other therapeutic strategies for asthma exist, each with its own mechanism of action.
| Therapeutic Class | Examples | Mechanism of Action |
| Inhaled Corticosteroids (ICS) | Fluticasone, Budesonide | Broad anti-inflammatory effects by inhibiting the transcription of pro-inflammatory genes. |
| Long-Acting Beta-Agonists (LABA) | Salmeterol, Formoterol | Bronchodilation by relaxing airway smooth muscle. |
| Leukotriene Modifiers | Montelukast, Zafirlukast | Block the effects of leukotrienes, which are inflammatory mediators. |
| Biologics (Monoclonal Antibodies) | Omalizumab (anti-IgE), Mepolizumab (anti-IL-5), Dupilumab (anti-IL-4Rα) | Target specific components of the inflammatory cascade. |
| Other JAK Inhibitors | Tofacitinib, Ruxolitinib | Systemic pan-JAK inhibitors approved for other inflammatory conditions.[4] |
Conclusion
The phenotypic data from JAK1, JAK2, and JAK3 knockout mice in models of allergic airway inflammation strongly support the rationale for using a pan-JAK inhibitor like this compound for the treatment of asthma. By simultaneously inhibiting all four JAKs, this compound is poised to offer a broad-spectrum anti-inflammatory effect, targeting multiple cytokine pathways that are central to the pathogenesis of the disease. This comparative analysis, drawing parallels between the effects of gene knockout and pharmacological inhibition, provides a solid foundation for the continued clinical development of this compound as a promising new inhaled therapy for asthma.
Figure 3: Logical relationship between this compound's mechanism and knockout validation.
References
- 1. This compound by Kinaset Therapeutics for Asthma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 3. This compound (KN-002) / Molex, Kinaset Therap [delta.larvol.com]
- 4. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. europeanreview.org [europeanreview.org]
- 12. Enhanced Th2 cell-mediated allergic inflammation in Tyk2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Tyk-2 in Th9 and Th17 cells in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Role of Tyk-2 in Th9 and Th17 cells in allergic asthma | Semantic Scholar [semanticscholar.org]
- 15. Role of Tyk-2 in Th9 and Th17 cells in allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ruxolitinib Ameliorates Airway Hyperresponsiveness and Lung Inflammation in a Corticosteroid-Resistant Murine Model of Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Ruxolitinib inhibits poly(I:C) and type 2 cytokines‐induced CCL5 production in bronchial epithelial cells: A potential therapeutic agent for severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Targeting Eosinophils in Mouse Models of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of Frevecitinib's effects in different patient cohorts
Comparative Efficacy of Frevecitinib Across Diverse Patient Populations with Airway Diseases
Introduction: this compound (also known as KN-002) is a novel, inhaled pan-Janus kinase (JAK) inhibitor currently under development by Kinaset Therapeutics.[1][2] It is designed to target all JAK isoforms (JAK1, JAK2, JAK3, and TYK2) to provide a broad anti-inflammatory effect directly to the lungs.[2][3] This targeted delivery aims to achieve therapeutic drug concentrations in the lung tissue while minimizing systemic exposure.[2][3] this compound is being investigated as a treatment for patients with severe asthma and other respiratory conditions like chronic obstructive pulmonary disease (COPD) that are not adequately controlled by standard therapies.[2][4] This guide provides a comparative overview of the available clinical data on this compound's effects in different patient cohorts.
Quantitative Data Summary
Phase 1 clinical trials for this compound have been completed, and a Phase 2b trial is planned to begin in mid-2025.[3][4] The initial studies included healthy volunteers as well as patients with asthma and COPD.[2][3]
Table 1: Overview of Patient Cohorts in Phase 1 Clinical Trials
| Patient Cohort | Number of Participants | Key Characteristics | Reference |
| Healthy Volunteers | 49 | General good health | [2][3] |
| Mild to Moderate-to-Severe Asthma | 55 | Patients with stable asthma | [2][3] |
| COPD | 13 | Patients with Chronic Obstructive Pulmonary Disease | [2][3] |
Table 2: Key Efficacy and Safety Findings in Asthma Cohorts
| Outcome Measure | Patient Cohort | Result | Reference |
| Fractional Exhaled Nitric Oxide (FeNO) | Mild Asthma | Clinically relevant reductions | [5] |
| Moderate-to-Severe Asthma | Clinically relevant reductions, including in patients with low eosinophil counts (<300 and <150 cells/mm³) | [5][6][7] | |
| Pharmacokinetics (PK) | Healthy Volunteers, Asthma, and COPD | Dose-dependent PK with plasma levels below pharmacologically active concentrations | [4][5] |
| Safety | Healthy Volunteers, Asthma, and COPD | No systemic or local safety concerns reported | [4][5] |
Experimental Protocols
Study Design: The initial clinical evaluation of this compound was conducted through a Phase 1 clinical study (NCT05006521).[2][3] This study was designed to assess the safety, tolerability, and pharmacokinetics of the drug in healthy volunteers and in patients with stable asthma and COPD.[2][4]
Methodology:
-
Drug Administration: this compound was administered as a dry powder via a single-capsule inhaler.[1][2]
-
Efficacy Assessment: A key biomarker for airway inflammation, fractional exhaled nitric oxide (FeNO), was measured to assess the biological effect of the drug in the asthma cohorts.[5][6]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to evaluate its systemic exposure.[4][5]
-
Safety Monitoring: Comprehensive safety monitoring was conducted throughout the trials, including the assessment of local and systemic adverse events.[4]
Visualizations
Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade in the immune system.[8][9] Cytokines, which are key mediators of inflammation in diseases like asthma, bind to receptors on immune cells, activating the JAK proteins.[10] This triggers a signaling cascade that ultimately leads to the transcription of genes involved in the inflammatory response.[11] JAK inhibitors like this compound block this pathway, thereby reducing inflammation.[10]
References
- 1. This compound by Kinaset Therapeutics for Asthma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 3. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress [businesswire.com]
- 4. FDA clears Kinaset’s IND for a Phase 2b trial of KN-002 this compound DPI in patients with asthma – OINDPnews [oindpnews.com]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. hcplive.com [hcplive.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy [mdpi.com]
- 9. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Inhaled Versus Systemic Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for immune-mediated inflammatory diseases has been significantly advanced by the development of Janus kinase (JAK) inhibitors. These small molecules effectively modulate the immune response by targeting the JAK-STAT signaling pathway. While oral systemic JAK inhibitors have demonstrated considerable efficacy in conditions such as rheumatoid arthritis and atopic dermatitis, concerns regarding their systemic side effects have prompted the exploration of targeted delivery methods. This guide provides a comprehensive comparison of inhaled and systemic JAK inhibitors, focusing on their distinct pharmacokinetic profiles, efficacy in relevant preclinical models, and safety considerations, supported by experimental data.
Mechanism of Action: Targeting the JAK-STAT Pathway
Janus kinases are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[1] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs then translocate to the nucleus to regulate the expression of inflammatory genes.[2] JAK inhibitors act by competing with ATP for the catalytic binding site on JAK enzymes, thereby interrupting this signaling cascade.[3]
Pharmacokinetic and Pharmacodynamic Comparison
The primary distinction between inhaled and systemic JAK inhibitors lies in their pharmacokinetic and pharmacodynamic profiles. Inhaled formulations are designed for topical delivery to the lungs, aiming to maximize local drug concentrations while minimizing systemic exposure.[1] In contrast, oral systemic formulations lead to widespread drug distribution.
Preclinical studies with inhaled JAK1 inhibitors, such as AZD0449 and AZD4604, in rats have demonstrated high and sustained concentrations in lung tissue with substantially lower plasma concentrations.[4][5] For instance, after intratracheal administration, AZD0449 showed a terminal half-life of 34 hours in the lung compared to 29 hours in plasma, with significantly lower overall plasma exposure.[4] Similarly, the inhaled JAK inhibitor iJAK-001 exhibited a greater lung-to-plasma ratio compared to the orally administered tofacitinib (B832) in animal models.[1] This localized exposure is critical for achieving therapeutic effects in the lungs while mitigating the risks of systemic side effects.
Systemic JAK inhibitors, on the other hand, are rapidly absorbed and distributed throughout the body. For example, oral tofacitinib has an absolute bioavailability of 74% in humans and is metabolized primarily by the liver.[6] This systemic exposure is necessary for treating systemic inflammatory conditions but also exposes off-target organs to the drug, increasing the potential for adverse effects.
| Parameter | Inhaled JAK Inhibitors | Systemic JAK Inhibitors |
| Route of Administration | Inhalation (e.g., dry powder inhaler) | Oral |
| Primary Site of Action | Lungs | Systemic |
| Systemic Exposure | Low | High |
| Lung-to-Plasma Ratio | High | Low |
| Example Compounds (Preclinical/Clinical) | AZD0449, AZD4604, GDC-0214, iJAK-001 | Tofacitinib, Baricitinib, Upadacitinib, Ruxolitinib (B1666119) |
Table 1: Pharmacokinetic Comparison of Inhaled vs. Systemic JAK Inhibitors
Efficacy in Preclinical Models
The efficacy of inhaled JAK inhibitors has been primarily evaluated in animal models of respiratory inflammation, such as asthma. In an ovalbumin-induced murine model of allergic asthma, the inhaled JAK1 inhibitor iJak-381 was shown to suppress lung inflammation and improve airway hyperresponsiveness without affecting systemic JAK1 activity.[7] Similarly, in a corticosteroid-resistant murine model of severe asthma, the JAK1/2 inhibitor ruxolitinib administered intranasally significantly ameliorated airway hyperresponsiveness and lung inflammation.[8] These studies suggest that localized JAK inhibition in the lungs can be an effective strategy for treating inflammatory airway diseases.
Systemic JAK inhibitors have also shown efficacy in preclinical models of lung inflammation. For instance, subcutaneously administered tofacitinib reduced eosinophilia and pro-inflammatory cytokines in a mouse model of asthma.[1] However, the therapeutic effect is achieved at the cost of systemic immunosuppression.
| Compound | Route | Animal Model | Key Efficacy Findings | Reference |
| iJak-381 | Inhaled | Murine and guinea pig asthma models | Suppressed lung inflammation and airway hyperresponsiveness. | [7] |
| Ruxolitinib | Intranasal | Murine model of severe asthma | Ameliorated airway hyperresponsiveness and lung inflammation. | [8] |
| AZD4604 | Intratracheal | Rat ovalbumin-challenge model | Suppressed late allergic response and airway inflammation. | [9] |
| Tofacitinib | Subcutaneous | Murine asthma model | Reduced BAL eosinophilia, eotaxin, and IL-13 levels. | [1] |
Table 2: Efficacy of Inhaled and Systemic JAK Inhibitors in Preclinical Respiratory Models
Safety and Tolerability
A major driver for the development of inhaled JAK inhibitors is the potential for an improved safety profile compared to their systemic counterparts. Systemic JAK inhibitors are associated with a range of adverse events, including an increased risk of serious infections, herpes zoster reactivation, major adverse cardiovascular events (MACE), malignancies, and venous thromboembolism (VTE).[10][11] These risks have led to boxed warnings on the labels of approved systemic JAK inhibitors.
Clinical trials of inhaled JAK inhibitors have so far demonstrated a favorable safety profile with low systemic exposure. In a Phase I study of the inhaled JAK inhibitor GDC-0214 in healthy volunteers and patients with mild asthma, the treatment was well-tolerated with no evidence of systemic toxicity.[12] Plasma concentrations were at least 15-fold lower than the concentration required to inhibit systemic JAK1.[12] Similarly, a Phase I study of inhaled AZD0449 showed low, dose-proportional systemic exposures with no drug-related safety concerns.[13]
| Adverse Event | Incidence Rate with Systemic JAK Inhibitors (per 100 patient-years) |
| Serious Infections | Varies by drug and patient population |
| Herpes Zoster | 1% (Filgotinib and Tofacitinib)[11] |
| Malignancy (excluding NMSC) | 0.85 (Tofacitinib), 0.8 (Baricitinib) |
| Major Adverse Cardiovascular Events (MACE) | 1% (Baricitinib)[11] |
| Venous Thromboembolism (VTE) | 1% (Baricitinib)[11] |
Table 3: Incidence of Selected Adverse Events with Systemic JAK Inhibitors in Rheumatoid Arthritis Patients (Note: Incidence rates can vary significantly based on the specific drug, dose, patient population, and study duration.)
Experimental Protocols
In Vitro JAK Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK1, JAK2, JAK3, and TYK2.
General Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Dilute recombinant human JAK enzymes and a suitable peptide substrate in a kinase buffer.
-
Assay Plate Setup: Add the test compound dilutions to a 384-well plate. Add the diluted JAK enzyme to each well and incubate briefly.
-
Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the peptide substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the luminescence or fluorescence signal and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
This cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Objective: To determine the functional potency of a JAK inhibitor in a cellular context.
General Protocol:
-
Cell Preparation and Treatment: Collect whole blood or isolate PBMCs. Pre-incubate the cells with serial dilutions of the test compound.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to assess JAK1/2 signaling) for a short period (e.g., 15 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., methanol).
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations.
-
Data Analysis: Calculate the percent inhibition of STAT phosphorylation at each compound concentration and determine the IC50 value.
Ovalbumin-Induced Asthma Mouse Model
This is a widely used animal model to study allergic asthma and evaluate the efficacy of potential therapeutics.
Objective: To induce an allergic asthma phenotype in mice to test the anti-inflammatory effects of JAK inhibitors.
General Protocol:
-
Sensitization: On days 0 and 14, sensitize mice via intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.
-
Challenge: Starting on a later day (e.g., day 21 or 28), challenge the mice with aerosolized OVA for a set duration over several consecutive days.
-
Treatment: Administer the test compound (inhaled or systemic) at a specified time relative to the OVA challenges.
-
Endpoint Evaluation: 24-48 hours after the final challenge, assess various asthma-related parameters, including:
-
Airway Hyperresponsiveness (AHR): Measure the change in lung function in response to a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils).
-
Lung Histology: Examine lung tissue sections for signs of inflammation and airway remodeling.
-
Cytokine Levels: Measure the levels of inflammatory cytokines in the BAL fluid or lung homogenates.[1]
-
Conclusion
Inhaled JAK inhibitors represent a promising therapeutic strategy for inflammatory respiratory diseases, offering the potential for targeted drug delivery to the lungs with minimal systemic side effects. Preclinical and early clinical data suggest that this approach can achieve localized efficacy with an improved safety profile compared to systemic JAK inhibitors. However, further clinical development is needed to fully establish the efficacy and long-term safety of inhaled JAK inhibitors in larger patient populations. For systemic inflammatory diseases, oral JAK inhibitors remain a valuable and effective treatment option, albeit with a need for careful patient selection and monitoring due to their potential for systemic adverse events. The choice between an inhaled and a systemic JAK inhibitor will ultimately depend on the specific disease indication, the desired site of action, and the individual patient's risk-benefit profile.
References
- 1. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ruxolitinib Ameliorates Airway Hyperresponsiveness and Lung Inflammation in a Corticosteroid-Resistant Murine Model of Severe Asthma [frontiersin.org]
- 7. AZD4604 [openinnovation.astrazeneca.com]
- 8. Adverse events associated with JAK inhibitors in 126,815 reports from the WHO pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study) [mdpi.com]
- 10. Phase I and scintigraphy studies to evaluate safety, tolerability, pharmacokinetics, and lung deposition of inhaled GDC‐0214 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Frevecitinib Poised to Challenge Standard-of-Care in Moderate-to-Severe Asthma
For Immediate Release
BOSTON, MA – December 15, 2025 – Kinaset Therapeutics' novel inhaled pan-Janus kinase (JAK) inhibitor, Frevecitinib (KN-002), is emerging as a promising new therapeutic option for patients with moderate-to-severe asthma. Early clinical data suggests this compound may offer a competitive profile against established standard-of-care treatments, including inhaled corticosteroids (ICS), long-acting beta-agonists (LABAs), and biologic therapies. This comparison guide provides a detailed analysis of this compound's performance benchmarked against current treatments, supported by available experimental data for researchers, scientists, and drug development professionals.
This compound is a first-in-class, inhaled, single-capsule dry powder, pan-JAK inhibitor targeting JAK1, JAK2, JAK3, and TYK2.[1] This mechanism of action is designed to deliver therapeutic concentrations directly to the lungs while minimizing systemic exposure.[2] The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for this compound, with a Phase 2b dose-ranging trial anticipated to commence in mid-2025 for patients whose asthma is inadequately controlled with medium-to-high dose ICS/LABA therapy.[3][4]
Comparative Efficacy
Preliminary data from the Phase 1b clinical trial (NCT05006521) of this compound have demonstrated clinically meaningful improvements in key asthma endpoints. The following tables summarize the available data for this compound and compare it with pivotal trial data for current standard-of-care treatments in similar patient populations.
Table 1: Comparison of Efficacy in Moderate-to-Severe Asthma
| Treatment (Trial) | Patient Population | Primary Endpoint(s) & Result(s) |
| This compound (KN-002) (Phase 1b, Part 3) | Moderate-to-severe asthma on ICS/LABA | Change in FEV1: +120 mL vs. placebo at Day 10. In patients with baseline blood eosinophils ≥300 cells/μL, the improvement was +190 mL. Change in ACQ-6: -0.15 points vs. placebo at Day 10. In patients with baseline blood eosinophils ≥300 cells/μL, the reduction was -0.46 points. |
| ICS/LABA (Pooled Data) | Moderate-to-severe asthma | Reduction in Severe Exacerbations: 47 fewer events per 1000 participants over ≥6 months compared to ICS alone.[5] |
| Dupilumab (LIBERTY ASTHMA QUEST) | Uncontrolled, moderate-to-severe asthma | Reduction in Severe Exacerbation Rate: Significantly reduced annualized severe exacerbation rates compared to placebo. Change in FEV1: Significant improvement in pre-bronchodilator FEV1 at Week 12. |
| Benralizumab (SIROCCO & CALIMA) | Severe, uncontrolled eosinophilic asthma | Reduction in Annual Exacerbation Rate: 28-51% reduction compared to placebo.[6] Change in FEV1: Up to 159 mL increase.[6] |
| Mepolizumab (MENSA) | Severe eosinophilic asthma | Reduction in Exacerbation Rate: Significant reduction in the frequency of clinically significant exacerbations. Change in FEV1: Significant improvement in FEV1. |
| Tezepelumab (NAVIGATOR) | Severe, uncontrolled asthma | Reduction in Annualized Asthma Exacerbation Rate (AAER): Statistically significant and clinically meaningful reduction in AAER over 52 weeks compared to placebo.[7] Change in FEV1: Greater improvements in pre-bronchodilator FEV1 at 52 weeks (0.23 L vs 0.09 L for placebo).[8] |
Table 2: Comparison of Safety and Tolerability
| Treatment | Common Adverse Events (Incidence ≥5% and greater than placebo) |
| This compound (KN-002) | Phase 1 studies reported no significant systemic or local safety concerns, with plasma levels below pharmacologically active concentrations.[9][10] |
| ICS/LABA | Generally well-tolerated. Potential for local side effects (e.g., oral candidiasis, dysphonia) and systemic effects at high doses. |
| Dupilumab | Injection site reactions, conjunctivitis, keratitis, nasopharyngitis, headache, bronchitis, sinusitis.[11][12] |
| Benralizumab | Headache, pharyngitis, pyrexia.[13][14] |
| Mepolizumab | Headache, injection site reactions, back pain, fatigue, nasopharyngitis, myalgia/arthralgia.[15][16] |
| Tezepelumab | Nasopharyngitis, upper respiratory tract infection, headache.[7][8] |
Mechanism of Action: this compound Signaling Pathway
This compound's mechanism as a pan-JAK inhibitor suggests a broad anti-inflammatory effect by targeting multiple cytokine signaling pathways implicated in asthma pathogenesis.
Caption: this compound inhibits JAK signaling, blocking inflammatory gene expression.
Experimental Protocols
This compound Phase 1b Trial (NCT05006521) - Part 3
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 23 subjects with moderate-to-severe asthma maintained on ICS/LABA. Inclusion criteria included a pre-bronchodilator FEV1 between ≥50% and ≤100% of predicted and an Asthma Control Questionnaire-6 (ACQ-6) score between ≥0.5 and ≤3.0.[17]
-
Intervention: this compound 4 mg administered twice daily or a matching placebo for 10 consecutive days.
-
Key Assessments: Pre-dose spirometry was performed on Days 1-10, with serial post-dose measures on Days 1 and 10. Pre-dose ACQ-6 was scored on Day 1 and Day 10. Sputum induction was performed at screening and on Day 10 in a subset of subjects.
Representative Biologic Pivotal Trial: Tezepelumab (NAVIGATOR)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[18]
-
Participants: 1061 patients aged 12-80 years with severe, uncontrolled asthma receiving medium- or high-dose ICS plus at least one other controller medication.[8]
-
Intervention: Tezepelumab 210 mg or placebo administered subcutaneously every 4 weeks for 52 weeks.[19]
-
Primary Endpoint: The annualized asthma exacerbation rate over the 52-week treatment period.[18]
-
Key Secondary Endpoints: Effect on pre-bronchodilator FEV1, ACQ-6 score, Asthma Quality of Life Questionnaire (AQLQ) score, and Asthma Symptom Diary (ASD) score.[8]
Experimental Workflow: Typical Asthma Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating a new asthma therapeutic.
Caption: A standard workflow for an asthma clinical trial from screening to data analysis.
Conclusion
This compound, with its novel inhaled pan-JAK inhibitor mechanism, presents a promising new approach to asthma management. Early data are encouraging, suggesting a potential to improve lung function and asthma control with a favorable safety profile due to targeted lung delivery. As this compound progresses into late-stage clinical development, further data will be crucial to fully elucidate its position relative to the current standard-of-care, including the well-established efficacy of biologic therapies in specific patient populations. The upcoming Phase 2b trial will be a critical next step in defining the future role of this compound in the asthma treatment landscape.
References
- 1. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of this compound (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 2. Kinaset Therapeutics to Present Phase 1 Results of this compound for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 3. FDA clears Kinaset’s IND for a Phase 2b trial of KN-002 this compound DPI in patients with asthma – OINDPnews [oindpnews.com]
- 4. Kinaset Therapeutics Announces FDA Clearance of IND Application for this compound (KN-002) in Asthma Treatment | Gimv [gimv.com]
- 5. Evidence reviews for drug combinations and sequencing for asthma management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benralizumab phase III trials show positive results in severe asthma [astrazeneca.com]
- 8. hcplive.com [hcplive.com]
- 9. hcplive.com [hcplive.com]
- 10. respiratory-therapy.com [respiratory-therapy.com]
- 11. Dupilumab in the Treatment of Moderate to Severe Asthma: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adverse events of benralizumab in moderate to severe eosinophilic asthma: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Severe Asthma (SEA) Clinical Studies & Trials - FASENRA (benralizumab) [fasenrastudies.com]
- 15. aai.org.tr [aai.org.tr]
- 16. Mepolizumab-Related Adverse Events in Severe Eosinophilic Asthma: A Real-Life Study - Asthma Allergy Immunology [aai.org.tr]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of Tezepelumab in Severe, Uncontrolled Asthma: Pooled Analysis of the PATHWAY and NAVIGATOR Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Frevecitinib
Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
Frevecitinib is an investigational drug that requires careful handling to ensure the safety of laboratory personnel. In the absence of a specific Safety Data Sheet (SDS), and recognizing its nature as a potent pharmaceutical compound, a cautious approach to personal protective equipment (PPE) and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a safe laboratory environment.
The following recommendations are based on best practices for handling potent active pharmaceutical ingredients (APIs) for which specific occupational exposure limits (OELs) have not been established. The core principle is to use a combination of engineering controls, administrative controls, and appropriate PPE to create multiple layers of protection.
Recommended Personal Protective Equipment
The selection of PPE is critical for minimizing direct contact and inhalation exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Enhanced Precautions (for higher risk activities) |
| Low-Dust/Low-Concentration Solution Handling (e.g., preparing dilute solutions in a fume hood) | - Disposable Nitrile Gloves (double-gloving recommended) - Safety Glasses with Side Shields - Lab Coat | - Chemical Goggles - Face Shield |
| Handling of Powder/Solid Form (e.g., weighing, preparing stock solutions) | - Disposable Nitrile Gloves (double-gloving mandatory) - Chemical Goggles - Lab Coat - Respiratory Protection (N95 or higher) | - Powered Air-Purifying Respirator (PAPR) - Disposable Sleeves - Shoe Covers |
| High-Energy Operations (e.g., sonication, homogenization) | - Disposable Nitrile Gloves (double-gloving mandatory) - Chemical Goggles and Face Shield - Impervious Lab Coat or Disposable Gown - Respiratory Protection (PAPR recommended) | - Full-face PAPR - Disposable Coveralls |
| Spill Cleanup | - Disposable Nitrile Gloves (double-gloving mandatory) - Chemical Goggles and Face Shield - Impervious Lab Coat or Disposable Gown - Appropriate Respiratory Protection (based on spill size and form) - Disposable Shoe Covers | - Self-Contained Breathing Apparatus (SCBA) for large spills |
Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on a clean lab coat or disposable gown.
-
Respiratory Protection: If required, put on your respirator. Ensure a proper fit check is performed.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Put on the first pair of gloves, ensuring they overlap the cuffs of the gown. Put on a second pair of gloves over the first.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Gown/Lab Coat: Remove the gown by rolling it down and away from your body, turning it inside out.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove eye and face protection from the back to the front.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must be trained on the specific hazards and handling procedures.
-
Weighing: When weighing the solid form, use a balance with a draft shield inside a fume hood.
-
Solutions: Prepare solutions in a fume hood and clearly label all containers.
Disposal Plan: All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, are considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Contaminated sharps should be placed in a designated sharps container.
-
Decontamination: All surfaces and equipment should be decontaminated after use. A suitable decontamination solution should be validated for effectiveness.
Visual Guidance: Diagrams and Workflows
To further clarify the safety procedures, the following diagrams illustrate key workflows and decision-making processes.
Caption: PPE selection workflow based on task risk assessment.
Caption: Step-by-step safe handling workflow for this compound.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to stay informed of any new safety information that may become available for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
